Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone
Description
Properties
IUPAC Name |
cyclohexyl-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NOS/c20-18(16-6-2-1-3-7-16)17-8-4-5-15(13-17)14-19-9-11-21-12-10-19/h4-5,8,13,16H,1-3,6-7,9-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQCUTWPJLACON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643400 | |
| Record name | Cyclohexyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-14-2 | |
| Record name | Cyclohexyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone, a compound of interest for researchers and professionals in drug development. The proposed synthesis is a multi-step process designed for efficiency and scalability, leveraging well-established and reliable chemical transformations. This document will delve into the strategic choices behind the selected pathway, provide detailed experimental protocols for each step, and present the underlying chemical principles. The synthesis is broken down into two primary stages: the preparation of the key intermediate, (3-(chloromethyl)phenyl)(cyclohexyl)methanone, followed by the nucleophilic substitution with thiomorpholine to yield the final product. This guide is intended to serve as a practical resource for scientists in the field, offering both theoretical insights and actionable laboratory procedures.
Introduction and Strategic Overview
This compound is a complex molecule featuring a cyclohexyl phenyl ketone core functionalized with a thiomorpholinomethyl group at the meta-position of the phenyl ring. The structural characteristics of this compound, particularly the presence of the thiomorpholine moiety, suggest potential applications in medicinal chemistry, as morpholine and thiomorpholine derivatives are known to exhibit a wide range of biological activities.[1][2]
The synthesis of this target molecule is not readily achieved through a single-step reaction. A logical and efficient approach involves a two-stage strategy. The first stage focuses on the construction of a key intermediate, (3-(chloromethyl)phenyl)(cyclohexyl)methanone. This intermediate incorporates the core cyclohexyl phenyl ketone framework and possesses a reactive chloromethyl group, which serves as an electrophilic site for the subsequent introduction of the thiomorpholine nucleophile. The second stage is the direct alkylation of thiomorpholine with the chloromethylated intermediate to furnish the desired product.
This retrosynthetic approach is advantageous as it breaks down a complex synthesis into more manageable and predictable reaction steps. The chosen reactions, namely Friedel-Crafts acylation and nucleophilic substitution, are fundamental and well-documented transformations in organic synthesis, lending a high degree of confidence to the successful execution of this pathway.
Synthesis Pathway
The overall synthetic pathway for this compound is depicted below. The synthesis commences with the Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride to yield cyclohexyl phenyl ketone. This is followed by a chloromethylation step to introduce the reactive handle, and finally, the nucleophilic substitution with thiomorpholine.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of (3-(chloromethyl)phenyl)(cyclohexyl)methanone
This stage involves two key steps: the synthesis of the cyclohexyl phenyl ketone precursor, followed by its chloromethylation.
Step 1.1: Synthesis of Cyclohexyl Phenyl Ketone via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones.[3][4][5] In this step, benzene is acylated with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield cyclohexyl phenyl ketone.[6][7]
Caption: Friedel-Crafts acylation to form cyclohexyl phenyl ketone.
Protocol:
-
To a stirred solution of anhydrous aluminum chloride (1.2 eq.) in dry benzene (5 vol.) under an inert atmosphere (e.g., nitrogen), add cyclohexanecarbonyl chloride (1.0 eq.) dropwise at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure cyclohexyl phenyl ketone.
Table 1: Reagents for the Synthesis of Cyclohexyl Phenyl Ketone
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) |
| Benzene | Solvent | 78.11 |
| Cyclohexanecarbonyl chloride | 1.0 | 146.61 |
| Aluminum chloride (anhydrous) | 1.2 | 133.34 |
Step 1.2: Chloromethylation of Cyclohexyl Phenyl Ketone
The introduction of a chloromethyl group onto the phenyl ring of cyclohexyl phenyl ketone is a crucial step. While direct chloromethylation of the ketone can be challenging due to the deactivating nature of the carbonyl group, a common approach involves the reaction with formaldehyde and hydrogen chloride. The reaction conditions need to be carefully controlled to favor mono-substitution at the meta position.
Protocol:
-
To a mixture of cyclohexyl phenyl ketone (1.0 eq.) and paraformaldehyde (1.5 eq.), add concentrated hydrochloric acid (excess).
-
Stir the mixture vigorously at 60-70 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude (3-(chloromethyl)phenyl)(cyclohexyl)methanone can be purified by column chromatography.
Stage 2: Synthesis of this compound
This final stage involves the nucleophilic substitution of the chloride in (3-(chloromethyl)phenyl)(cyclohexyl)methanone with thiomorpholine. This is a standard N-alkylation reaction.[1][8]
Caption: Nucleophilic substitution to yield the final product.
Protocol:
-
In a round-bottom flask, dissolve (3-(chloromethyl)phenyl)(cyclohexyl)methanone (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Add thiomorpholine (1.2 eq.) and a base such as potassium carbonate (1.5 eq.) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 6-10 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Table 2: Reagents for the Synthesis of this compound
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) |
| (3-(chloromethyl)phenyl)(cyclohexyl)methanone | 1.0 | 250.75 |
| Thiomorpholine | 1.2 | 103.19 |
| Potassium Carbonate | 1.5 | 138.21 |
Trustworthiness and Self-Validation
The protocols described in this guide are based on well-established and extensively documented chemical reactions. The progress of each reaction can be reliably monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry (MS). The successful isolation of the expected products at each stage with consistent analytical data serves as a self-validating system for the described protocols.
Conclusion
This technical guide outlines a comprehensive and logical synthetic pathway for the preparation of this compound. By breaking down the synthesis into two manageable stages, this guide provides clear, step-by-step protocols that can be readily implemented in a laboratory setting. The strategic use of fundamental organic reactions ensures a high probability of success and scalability. This document is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis of this and structurally related compounds for further investigation.
References
-
Ningbo Inno Pharmchem Co., Ltd. Manufacturing Excellence: The Synthesis and Quality Control of 1-Hydroxycyclohexyl Phenyl Ketone. Available from: [Link]
-
Synthesis of α-hydroxycyclohexyl phenyl ketone. ResearchGate. Available from: [Link]
-
Luo SW. The Study Of Synthesis Technology Of Cyclohexyl Phenyl Ketone In One Step. [Master's thesis]. 2007. Available from: [Link]
-
PrepChem. Preparation of cyclohexyl phenyl ketone. Available from: [Link]
-
Khan Academy. Friedel-Crafts acylation. Available from: [Link]
-
Chemistry LibreTexts. Using Acyl Chlorides in Friedel-Crafts Reactions. 2023. Available from: [Link]
- Google Patents. Benzyl morpholine derivatives. US7294623B2.
-
Friedel-Crafts acylation of benzene. Available from: [Link]
-
Chen, J., et al. Development of Scalable Processes for the Preparation of 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene: A Key Intermediate for Siponimod. ACS Omega. 2023. Available from: [Link]
-
YouTube. Friedel-Crafts Acylation Made Super Easy! 2017. Available from: [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. 2016. Available from: [Link]
-
ResearchGate. Control experiments. Reagents: benzyl chloride/N,N‐dimethylbenzylamine... Available from: [Link]
-
Grunewald, G. L., et al. Enantiospecific synthesis of 3-fluoromethyl-, 3-hydroxymethyl-, and 3-chloromethyl-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of Medicinal Chemistry. 1999;42(21):4351-61. Available from: [Link]
- Google Patents. Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid. US6881865B2.
-
Arshad, M. N., et al. Crystal Structure of 3-Chloromethyl-(3-phenyl-oxiranyl)phenyl Methanone: New Monoclinic Polymorph. Asian Journal of Chemistry. 2014;26(9):2715-2717. Available from: [Link]
-
ResearchGate. Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. 2021. Available from: [Link]
-
Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available from: [Link]
-
NIST WebBook. Phenyl cyclohexyl ketone. Available from: [Link]
-
The Good Scents Company. cyclohexyl phenyl ketone. Available from: [Link]
- Google Patents. Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride. CN101066937A.
-
ResearchGate. Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. Available from: [Link]
- Google Patents. Preparation method of benzyl chloride derivatives. CN103449964A.
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
PubChem. 3'-Methoxy-2-thiomorpholinomethyl benzophenone. Available from: [Link]
-
Beilstein Journals. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Available from: [Link]
Sources
An In-depth Technical Guide to Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone
Foreword: Navigating the Known and the Novel
In the landscape of drug discovery and materials science, the exploration of novel chemical entities is paramount. This guide focuses on Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone, a compound for which detailed experimental data is not yet prevalent in public literature. Therefore, this document serves as a predictive and methodological guide for the researcher. By leveraging established principles of organic chemistry and drawing parallels from well-characterized analogous structures, we will construct a comprehensive profile of this molecule. This guide is designed to be a foundational resource, enabling researchers to synthesize, characterize, and evaluate the potential of this intriguing compound.
Molecular Overview and Rationale for Interest
This compound incorporates three key structural motifs: a cyclohexyl ring, a phenyl ketone core, and a thiomorpholinomethyl substituent. The phenyl ketone element is a common scaffold in medicinal chemistry. The thiomorpholine moiety is of particular interest; its inclusion in molecular design can modulate lipophilicity and metabolic stability, and it is known to be present in compounds with a range of biological activities, including antioxidant and hypolipidemic effects.[1][2][3] The cyclohexyl group further influences the compound's steric profile and lipophilicity. The specific placement of the thiomorpholinomethyl group at the meta position of the phenyl ring is a strategic choice to explore the structure-activity relationships of this class of compounds.
The molecular structure suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutics. The thiomorpholine group, for instance, has been investigated for its role in creating compounds with cardiovascular and other pharmacological effects.[1]
Proposed Synthesis Pathway: The Mannich Reaction
The most logical and efficient synthetic route to this compound is the Mannich reaction.[4][5][6] This three-component condensation reaction is a cornerstone of organic synthesis for the aminoalkylation of an acidic proton located alpha to a carbonyl group.[6] In this case, the reaction would involve 3-acetylphenyl cyclohexyl ketone, formaldehyde, and thiomorpholine.
Reaction Mechanism
The Mannich reaction proceeds via the formation of an Eschenmoser-like salt, an iminium ion, from the reaction of formaldehyde and thiomorpholine.[4] The cyclohexyl phenyl ketone, acting as the enolizable component, then attacks this electrophilic iminium ion to form the final product.
The general mechanism is as follows:
-
Formation of the Iminium Ion: Thiomorpholine reacts with formaldehyde to generate a thiomorpholinomethyl iminium ion.
-
Enolization: The starting ketone, 3-acetylphenyl cyclohexyl ketone, tautomerizes to its enol form.
-
Nucleophilic Attack: The enol form of the ketone attacks the iminium ion, forming the carbon-carbon bond and yielding the β-amino carbonyl compound, which is our target molecule.
Sources
A Strategic Guide to Elucidating the Mechanism of Action for Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone: A Novel Investigational Compound
Abstract: The compound Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone represents a novel chemical entity with undetermined biological activity. This guide outlines a comprehensive, multi-phase strategic research program designed to systematically investigate its mechanism of action. In the absence of prior art, this document serves as a foundational blueprint for drug discovery professionals, detailing a logical, experimentally-driven approach to characterize the compound's pharmacological profile, from initial phenotypic screening to target deconvolution and pathway analysis. We present a series of self-validating experimental protocols, data interpretation frameworks, and visual workflows to guide the research endeavor with scientific rigor and efficiency.
Introduction and Rationale
The discovery and development of novel therapeutics hinge on a deep understanding of their mechanism of action (MoA). The compound, this compound, hereafter referred to as CTPK, is a structurally intriguing molecule for which no public data currently exists. Its chemical architecture, featuring a phenyl ketone core, a flexible cyclohexyl group, and a thiomorpholine moiety, suggests potential interactions with a range of biological targets. The thiomorpholine ring, in particular, is a privileged scaffold in medicinal chemistry, known to be present in compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3]
This technical guide puts forth a robust, hypothesis-driven framework to systematically unravel the MoA of CTPK. Our approach is structured in three distinct phases:
-
Phase I: Broad Phenotypic Screening and Cytotoxicity Profiling. To determine if CTPK elicits a biological response and in which cellular contexts.
-
Phase II: Target Identification and Validation. To identify the specific molecular target(s) of CTPK and confirm direct engagement.
-
Phase III: Pathway Elucidation and Cellular Consequence Analysis. To understand the downstream signaling events and ultimate cellular fate following target engagement.
This document provides not only the strategic overview but also detailed, actionable protocols for key experiments, establishing a clear path from initial observation to mechanistic insight.
Compound Profile: Structural Analysis
A preliminary analysis of CTPK's structure provides initial clues for hypothesis generation. The phenyl ketone group is a common feature in various bioactive molecules and can participate in hydrogen bonding and pi-stacking interactions. The thiomorpholine group, a sulfur-containing heterocycle, can influence solubility, metabolic stability, and target-binding affinity.[1][2][3] Several known drugs and investigational compounds containing this moiety exhibit activity against kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways.[2][4]
Phase I: Phenotypic Screening & Cytotoxicity Profiling
Core Objective: To ascertain if CTPK possesses biological activity and identify responsive biological systems.
The initial step is to cast a wide net, evaluating the compound's effect across a diverse panel of human cell lines. This agnostic approach maximizes the potential for identifying a "hit" without preconceived bias.
Experiment 1A: Multi-lineage Cancer Cell Viability Screen
Rationale: A broad panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia, melanoma) is employed to identify potential anti-proliferative or cytotoxic effects and to reveal any lineage-specific sensitivity.
Detailed Protocol: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cells from a diverse panel (e.g., MCF-7, A549, HCT116, K-562, SK-MEL-28) into 96-well, opaque-walled plates at pre-determined optimal densities and allow them to adhere overnight (for adherent lines).
-
Compound Preparation: Prepare a 10 mM stock solution of CTPK in DMSO. Perform a serial dilution series in culture medium to create a range of concentrations (e.g., 100 µM, 33.3 µM, 11.1 µM, 3.7 µM, 1.2 µM, 0.4 µM, 0.14 µM). Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).
-
Cell Treatment: Add the diluted compounds to the respective wells. Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Lysis and Luminescence Reading: Equilibrate the plates to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line using a non-linear regression (log(inhibitor) vs. response) curve fit.
Data Presentation: Hypothetical Viability Screen Results
| Cell Line | Tissue of Origin | CTPK IC₅₀ (µM) |
| K-562 | Leukemia (CML) | 0.85 |
| A549 | Lung Carcinoma | > 100 |
| HCT116 | Colon Carcinoma | 25.4 |
| MCF-7 | Breast Adenocarcinoma | 78.2 |
| SK-MEL-28 | Malignant Melanoma | 1.2 |
Interpretation: In this hypothetical outcome, CTPK demonstrates potent and selective activity against leukemia (K-562) and melanoma (SK-MEL-28) cell lines, suggesting a potential MoA relevant to hematological malignancies or specific oncogenic drivers in melanoma.
Phase I Workflow Diagram
Caption: Workflow for initial screening of CTPK activity.
Phase II: Target Identification & Validation
Core Objective: To identify the direct molecular binding partner(s) of CTPK.
Based on the potent activity observed in specific cell lines (our hypothetical K-562 and SK-MEL-28 hits), we can now deploy more focused techniques to find the molecular target.
Experiment 2A: Kinase Profiling
Rationale: The phenyl ketone scaffold and the observed anti-proliferative activity in cancer lines strongly suggest a kinase inhibitor profile. A broad in vitro kinase screen is the most efficient method to test this hypothesis.
Methodology: In Vitro Kinase Panel Screen (e.g., Reaction Biology Corp Kinase HotSpot℠)
-
Compound Submission: Submit CTPK at a fixed concentration (typically 1 µM or 10 µM) to a commercial vendor.
-
Assay Performance: The vendor screens the compound against a large panel of several hundred purified human kinases. The activity of each kinase is measured in the presence of CTPK and a vehicle control.
-
Data Analysis: Results are provided as "% Inhibition" at the tested concentration. Hits are typically defined as kinases showing >70% or >90% inhibition.
Hypothetical Outcome: CTPK at 1 µM strongly inhibits (>90%) BRAF, particularly the V600E mutant, and shows moderate inhibition (50-70%) of several other kinases like MEK1 and SRC. This aligns perfectly with the observed sensitivity of the SK-MEL-28 cell line, which is known to harbor the BRAF V600E mutation.
Experiment 2B: Cellular Target Engagement
Rationale: An in vitro binding or inhibition result must be confirmed within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that measures the change in thermal stability of a protein upon ligand binding.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture SK-MEL-28 cells to ~80% confluency. Treat the cells with CTPK (e.g., at 10x IC₅₀) or vehicle (DMSO) for 2-4 hours.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Lyse the cells via freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Separation of Soluble/Aggregated Fractions: Centrifuge the tubes at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant (containing the soluble, non-denatured proteins) from each tube. Analyze the amount of the target protein (BRAF V600E) remaining in the soluble fraction at each temperature point using Western Blotting.
-
Data Analysis: Plot the band intensity for BRAF V600E against temperature for both the CTPK-treated and vehicle-treated samples. A positive result is a rightward shift in the melting curve for the CTPK-treated sample, indicating that compound binding has stabilized the protein against thermal denaturation.
Phase II Target Validation Diagram
Caption: Logical flow for identifying and validating CTPK's molecular target.
Phase III: Pathway Elucidation & Cellular Consequences
Core Objective: To map the downstream signaling cascade affected by CTPK and understand the resulting cellular phenotype.
Having validated that CTPK engages BRAF V600E in cells, we must now confirm that this engagement leads to the inhibition of its known signaling pathway, the MAPK/ERK pathway.
Experiment 3A: Downstream Signaling Analysis
Rationale: BRAF V600E constitutively activates the MAPK pathway. An effective inhibitor should block this signaling, which can be measured by the phosphorylation status of downstream kinases MEK and ERK.
Detailed Protocol: Western Blotting for Phospho-ERK
-
Cell Culture and Treatment: Seed SK-MEL-28 cells. Once attached, serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Compound Treatment: Treat cells with a dose-response of CTPK (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) for 2 hours. Include a vehicle control (DMSO) and a known BRAF inhibitor (e.g., Vemurafenib) as a positive control.
-
Lysis and Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Repeat the process on the same membrane (after stripping, if necessary) with an antibody for total ERK1/2 as a loading control.
-
-
Detection and Analysis: Apply an ECL substrate and image the chemiluminescence. Quantify band densities and normalize the p-ERK signal to the total ERK signal for each lane.
Expected Result: CTPK will cause a dose-dependent decrease in the level of p-ERK, confirming its inhibitory action on the BRAF-MEK-ERK signaling pathway.
Hypothetical Signaling Pathway Diagram
Caption: CTPK's proposed mechanism inhibiting the MAPK pathway.
Experiment 3B: Cellular Fate Analysis
Rationale: Inhibition of the MAPK pathway in BRAF-mutant melanoma cells is known to induce cell cycle arrest and/or apoptosis. This experiment will determine the ultimate cellular outcome.
Methodology: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Treatment: Treat SK-MEL-28 cells with CTPK (at 1x and 5x IC₅₀) for 48 hours.
-
Staining: Harvest the cells (including floating cells in the supernatant) and wash with cold PBS. Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Data Acquisition: Incubate in the dark for 15 minutes. Analyze the cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
Expected Result: CTPK treatment will lead to a significant, dose-dependent increase in the percentage of early and late apoptotic cells compared to the vehicle control.
Conclusion and Future Directions
This guide provides a comprehensive, albeit prospective, framework for the elucidation of the mechanism of action for this compound. By following a logical progression from broad phenotypic screening to specific target validation and pathway analysis, researchers can efficiently characterize this novel compound.
Based on our hypothetical results, CTPK emerges as a potent and selective inhibitor of BRAF V600E, acting to suppress the MAPK signaling cascade and induce apoptosis in melanoma cells. Future studies would focus on determining its kinase selectivity profile in greater detail, assessing its ADME/Tox properties, and evaluating its efficacy in preclinical animal models of BRAF-mutant melanoma. This structured approach ensures that resources are directed effectively, building a robust data package to support further development.
References
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
-
ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
-
PubMed. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. [Link]
Sources
The Thiomorpholine Ketone Scaffold: A Technical Guide to Unlocking Its Therapeutic Potential
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient therapeutic development. The thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen, has emerged as one such scaffold, demonstrating a remarkable versatility in its biological activity.[1][2] Its unique structural and electronic properties, including the ability to participate in various non-covalent interactions and the potential for metabolic activation at the sulfur atom, have made its derivatives attractive candidates for novel therapeutic agents.[3][4] When a ketone functional group is incorporated into a thiomorpholine-containing molecule, it can further enhance biological activity by providing an additional site for hydrogen bonding and other interactions with biological targets. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of thiomorpholine-containing ketones, with a focus on their anticancer and antimicrobial properties.
Synthetic Strategies for Thiomorpholine-Containing Ketones
The synthesis of thiomorpholine-containing ketones can be achieved through various organic reactions. A common and effective method is the Mannich reaction , a three-component condensation involving an active hydrogen-containing compound (such as a ketone), an aldehyde (often formaldehyde), and a secondary amine (in this case, thiomorpholine).[5][6] This reaction is highly valued for its atom economy and its ability to generate complex molecules in a single step.
Another versatile approach involves the nucleophilic substitution reaction of a suitable electrophile with thiomorpholine. For instance, the reaction of an α-haloketone with thiomorpholine in the presence of a base can yield the corresponding thiomorpholine-substituted ketone. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side products. Furthermore, multi-step synthetic routes starting from readily available precursors allow for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR).[7][8]
Anticancer Activity: Targeting Key Signaling Pathways
Thiomorpholine-containing ketones have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[9][10] The mechanism of action for many of these compounds involves the modulation of critical signaling pathways that are often dysregulated in cancer.
Inhibition of the PI3K/Akt/mTOR Pathway
One of the most frequently activated signaling pathways in human cancers is the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[3][11] This pathway plays a crucial role in regulating cell growth, proliferation, survival, and metabolism.[12][13] Aberrant activation of this pathway is a hallmark of many tumors, making it a prime target for anticancer therapies.[3][14] Several studies suggest that thiomorpholine-containing ketones can exert their anticancer effects by inhibiting key components of this pathway. By blocking the signaling cascade, these compounds can induce apoptosis (programmed cell death) and inhibit tumor growth.
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the potential point of intervention for thiomorpholine-containing ketones.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. The PI3K/AKT Pathway as a Target for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction [mdpi.com]
- 7. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiomorpholine synthesis [organic-chemistry.org]
- 9. jchemrev.com [jchemrev.com]
- 10. jchemrev.com [jchemrev.com]
- 11. annualreviews.org [annualreviews.org]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
An In-depth Technical Guide to the Structure-Activity Relationships of Cyclohexyl Phenyl Ketone Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclohexyl phenyl ketone scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of a diverse range of biological targets. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of cyclohexyl phenyl ketone derivatives, with a focus on their interactions with cannabinoid receptors, phosphodiesterase 4 (PDE4), and the peptidyl-prolyl isomerase Pin1. By dissecting the intricate interplay between molecular architecture and biological function, this document aims to equip researchers and drug development professionals with the critical insights necessary to guide the rational design of novel therapeutic agents. We will explore the nuanced effects of substitutions on the phenyl and cyclohexyl rings, modifications to the core ketone linker, and the profound influence of stereochemistry on potency and selectivity. This guide integrates field-proven experimental insights with detailed, reproducible protocols for key biological assays, ensuring a robust and self-validating framework for the evaluation of this important class of compounds.
Introduction: The Versatility of the Cyclohexyl Phenyl Ketone Core
The cyclohexyl phenyl ketone core, characterized by a phenyl group and a cyclohexyl group attached to a central carbonyl moiety, has emerged as a foundational structure in the development of small molecule therapeutics. Its prevalence stems from a combination of favorable physicochemical properties and the synthetic tractability to introduce a wide array of substituents, allowing for the fine-tuning of pharmacological activity. This guide will delve into the SAR of this scaffold against three distinct and therapeutically relevant protein targets:
-
Cannabinoid Receptors (CB1 and CB2): Key components of the endocannabinoid system, these G-protein coupled receptors are implicated in pain, inflammation, appetite, and mood regulation.
-
Phosphodiesterase 4 (PDE4): This enzyme plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory and immune responses.
-
Peptidyl-Prolyl Isomerase Pin1: A unique enzyme that catalyzes the cis-trans isomerization of pSer/Thr-Pro motifs, Pin1 is a critical regulator of cell cycle progression and is implicated in various cancers and neurodegenerative diseases.
Understanding the specific structural modifications that govern the interaction of cyclohexyl phenyl ketone derivatives with these targets is paramount for the development of next-generation therapeutics with improved efficacy and safety profiles.
Synthesis of Cyclohexyl Phenyl Ketone Derivatives
The ability to systematically modify the cyclohexyl phenyl ketone scaffold is fundamental to exploring its SAR. The primary synthetic route to the core structure is the Friedel-Crafts acylation , a robust and widely used method for forming carbon-carbon bonds between an aromatic ring and an acyl group.
A common approach involves the reaction of cyclohexanecarbonyl chloride with benzene in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride.[1] Variations of this method allow for the use of substituted benzenes and cyclohexanecarbonyl chlorides to generate a diverse library of analogs.
For instance, the synthesis of α-hydroxycyclohexyl phenyl ketone, a valuable photoinitiator, can be achieved in a multi-step process.[2] First, cyclohexanecarboxylic acid is converted to cyclohexyl carbonyl chloride using thionyl chloride.[2] This is followed by a Friedel-Crafts reaction with benzene to yield cyclohexyl phenyl ketone.[2] Finally, chlorination and subsequent hydrolysis afford the desired α-hydroxy derivative.[2]
The synthesis of more complex derivatives often involves multi-step sequences. For example, in the creation of Pin1 inhibitors, a Michael addition to an α,β-unsaturated ketone was a key step in building a more elaborate structure on the cyclohexyl ring.[3]
Structure-Activity Relationships at Key Biological Targets
Cannabinoid Receptor Agonists
The endocannabinoid system, primarily through the CB1 and CB2 receptors, presents a rich target for therapeutic intervention. Cyclohexyl phenyl ketone derivatives can be designed to mimic the pharmacophoric features of classical cannabinoids.
Key SAR Insights:
-
The Phenyl Ring as a Phenolic Mimic: In many classical cannabinoids, a phenolic hydroxyl group is crucial for high-affinity binding. In cyclohexyl phenyl ketone derivatives, the phenyl ring can be substituted with hydroxyl groups or other hydrogen bond donors to replicate this interaction.
-
The Cyclohexyl Ring as a Lipophilic Moiety: The cyclohexyl ring often occupies a lipophilic pocket in the cannabinoid receptors. Modifications to this ring, such as the addition of alkyl chains or other lipophilic groups, can significantly impact potency and selectivity.
-
Stereochemistry: The spatial arrangement of substituents on the cyclohexyl ring is critical. For structurally related mitofusin activators, which also feature a cyclohexyl-phenyl linkage, the trans-configuration of substituents on the cyclohexyl ring was found to be essential for biological activity.[4] This highlights the importance of stereocontrolled synthesis in developing active compounds.
Experimental Protocol: [³⁵S]GTPγS Binding Assay for Cannabinoid Receptor Activation
This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding. It relies on the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the cannabinoid receptor of interest (e.g., CHO-CB1 or CHO-CB2).
-
Assay Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, EDTA, and NaCl at a physiological pH.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, GDP, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS to each well.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS for each sample using a scintillation counter.
-
Data Analysis: Determine the EC₅₀ and Eₘₐₓ values for each compound by plotting the specific binding against the logarithm of the compound concentration.
Signaling Pathway:
Phosphodiesterase 4 (PDE4) Inhibitors
PDE4 inhibitors have significant therapeutic potential in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The cyclohexyl phenyl ketone scaffold can be adapted to fit into the active site of PDE4, disrupting the hydrolysis of cAMP.
Key SAR Insights:
-
Catechol Mimicry: Many potent PDE4 inhibitors feature a catechol or a substituted catechol ether moiety. The phenyl ring of the cyclohexyl phenyl ketone can be di-substituted with hydroxyl or methoxy groups to mimic this key interaction.
-
Hydrophobic Pockets: The active site of PDE4 contains hydrophobic pockets that can be occupied by the cyclohexyl ring and other lipophilic substituents. The size and shape of the cyclohexyl ring can be optimized for a better fit in these pockets.
-
Planarity and Aromaticity: For some classes of PDE4 inhibitors, increased planarity of the molecule leads to better interaction with the enzyme's active site.[5] This suggests that modifications that restrict the conformation of the cyclohexyl phenyl ketone scaffold could be beneficial.
Quantitative Data for Phenyl Ketone Analogs as PDE4 Inhibitors:
Experimental Protocol: PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This high-throughput assay measures the inhibition of PDE4 activity by monitoring the hydrolysis of a fluorescently labeled cAMP substrate.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human PDE4 enzyme, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and a binding agent that specifically binds to the hydrolyzed product (AMP).
-
Assay Plate Setup: In a 96- or 384-well plate, add the test compounds at various concentrations.
-
Enzyme Addition: Add the diluted PDE4 enzyme to the wells containing the test compounds.
-
Reaction Initiation: Start the reaction by adding the FAM-cAMP substrate to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Binding Agent Addition: Add the binding agent to all wells to stop the enzymatic reaction and to bind the FAM-AMP product.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a microplate reader. The binding of the fluorescent product to the larger binding agent results in a higher polarization value.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Signaling Pathway:
Pin1 Inhibitors
Pin1 is a unique therapeutic target in oncology and neurodegenerative diseases due to its role in regulating the conformation of phosphorylated proteins. Cyclohexyl ketone derivatives have been designed as substrate analog inhibitors of Pin1.
Key SAR Insights:
-
Mimicking the pSer/Thr-Pro Motif: The design of cyclohexyl ketone inhibitors of Pin1 often involves creating a structure that mimics the natural substrate of the enzyme. This includes incorporating features that can interact with the phosphate-binding pocket and the proline-binding region of the active site.
-
Stereochemistry of the Cyclohexyl Ring: The stereochemistry of substituents on the cyclohexyl ring has a profound impact on inhibitory activity. In one study, a racemic mixture of a cyclohexyl ketone derivative was found to be a more potent inhibitor of Pin1 (IC₅₀ = 61 µM) than a single stereoisomer (IC₅₀ = 260 µM).[3] This suggests that one of the enantiomers in the racemic mixture has a significantly higher affinity for the enzyme.
-
Conformational Preference: Molecular modeling studies have shown that cyclohexyl ketone inhibitors of Pin1 prefer to adopt a trans-diaxial conformation when bound to the active site.[3] This insight is crucial for the design of more rigid analogs with improved potency.
Quantitative Data for Cyclohexyl Ketone Derivatives as Pin1 Inhibitors:
| Compound | Stereochemistry | IC₅₀ (µM) | Reference |
| 1 | l-Ser-l-Pro analog | 260 | [3] |
| rac-2 | Racemic mixture (d-Ser-l-Pro and l-Ser-d-Pro analogs) | 61 | [3] |
Experimental Protocol: Pin1 PPIase Enzyme Assay (Chymotrypsin-Coupled)
This spectrophotometric assay measures the cis-trans isomerization of a peptide substrate by Pin1. The substrate is designed such that only the trans isomer can be cleaved by chymotrypsin, leading to a colorimetric signal.
Step-by-Step Methodology:
-
Substrate Preparation: Synthesize a peptide substrate containing a pSer/Thr-Pro motif followed by a chymotrypsin cleavage site and a chromogenic reporter (e.g., p-nitroanilide).
-
Reaction Mixture: In a 96-well plate, combine the Pin1 enzyme, the peptide substrate, and the test compound at various concentrations in an appropriate buffer.
-
Incubation: Incubate the mixture to allow for Pin1-catalyzed isomerization of the substrate.
-
Chymotrypsin Addition: Add chymotrypsin to the wells to cleave the trans isomer of the substrate.
-
Signal Detection: Measure the absorbance of the released chromophore (e.g., p-nitroanilide) over time using a spectrophotometer.
-
Data Analysis: Determine the rate of the reaction for each compound concentration. Calculate the percentage of inhibition and the IC₅₀ value.
Signaling Pathway:
Conclusion and Future Directions
The cyclohexyl phenyl ketone scaffold has proven to be a highly fruitful starting point for the development of modulators of diverse biological targets. This guide has illuminated the key structure-activity relationships that govern the interaction of these derivatives with cannabinoid receptors, PDE4, and Pin1. A recurring theme is the critical importance of stereochemistry and the strategic placement of substituents to mimic the interactions of endogenous ligands or known pharmacophores.
Future research in this area should focus on:
-
Systematic SAR Studies: There is a clear need for more comprehensive SAR studies that systematically explore the chemical space around the cyclohexyl phenyl ketone core for each of the targets discussed. This will require the synthesis and biological evaluation of larger, more diverse libraries of compounds.
-
Improving Selectivity: For targets with multiple isoforms, such as PDE4, future design efforts should focus on achieving greater selectivity to minimize off-target effects.
-
Structure-Based Design: As more high-resolution crystal structures of these targets in complex with ligands become available, structure-based drug design will play an increasingly important role in the development of next-generation cyclohexyl phenyl ketone derivatives with enhanced potency and selectivity.
-
Exploration of New Targets: The versatility of the cyclohexyl phenyl ketone scaffold suggests that it may have utility in targeting other proteins beyond those discussed in this guide. High-throughput screening of existing compound libraries against new targets could uncover novel biological activities.
By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals will be well-positioned to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
-
A Comparative Analysis of the Biological Activity of Substituted Phenyl Ketone Analogs. BenchChem.
-
Cyclohexyl Ketone Inhibitors of Pin1 Dock in a Trans-Diaxial Cyclohexane Conformation. PLOS ONE.
-
Synthesis of α-hydroxycyclohexyl phenyl ketone. ResearchGate.
-
3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. PubMed.
-
Cyclohexyl phenyl ketone | C13H16O. PubChem.
-
Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. PubMed Central.
-
New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy. Taylor & Francis Online.
-
New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy. ArTS.
-
New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy. PubMed.
-
Structure and PIN1 inhibition activity of the tested compounds. ResearchGate.
-
Synthesis of α-hydroxycyclohexyl phenyl ketone. ResearchGate.
-
IC50 values of the active compounds against PDE4. ResearchGate.
-
Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. National Center for Biotechnology Information.
-
Cyclohexyl phenyl ketone 98%. Sigma-Aldrich.
-
SAR Analysis and Properties of Substituted Phenyl Analogs. NIH Molecular Libraries Program.
-
PDE4D: A Multipurpose Pharmacological Target. MDPI.
-
Structure-Activity Relationship of Cannabis Derived Compounds for the Treatment of Neuronal Activity-Related Diseases. PubMed Central.
-
SAR of bis-substituted phenyl analogues. ResearchGate.
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PubMed Central.
-
Phenyl cyclohexyl ketone. NIST WebBook.
-
Novel 1′,1′-Chain Substituted Hexahydrocannabinols: 9β-Hydroxy-3-(1-hexyl-cyclobut-1-yl)-hexahydrocannabinol (AM2389) a Highly Potent Cannabinoid Receptor 1 (CB1) Agonist. ResearchGate.
-
Dialkyloxyphenyl hybrids as PDE4B inhibitors: Design, synthesis, in vitro/in vivo anti-inflammatory activity and in silico insights. ResearchGate.
-
Molecular structures and IC50 values for the PDE4 isoforms of ([¹⁸F])5. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclohexyl Ketone Inhibitors of Pin1 Dock in a Trans-Diaxial Cyclohexane Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Modeling of Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone
Abstract
This technical guide provides a comprehensive, workflow-driven approach to the in silico characterization of Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone, a novel small molecule with potential therapeutic applications. As this specific molecule is not extensively documented, this guide establishes a robust, first-principles methodology for its computational analysis, applicable to any novel small-molecule entity. We will navigate the entire preclinical computational pipeline, from target hypothesis and ligand preparation to advanced molecular dynamics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The causality behind each methodological choice is explained, providing researchers and drug development professionals with a self-validating framework for assessing new chemical entities. The protocols and insights are grounded in authoritative computational chemistry practices, ensuring scientific integrity and reproducibility.
Part 1: Strategic Framework for In Silico Analysis
Introduction to the Molecule and Rationale
This compound is a compound featuring several key pharmacophoric elements: a bulky hydrophobic cyclohexyl group, an aromatic phenyl ketone core, and a flexible thiomorpholinomethyl side chain. The thiomorpholine moiety is of particular interest, as it contains both a hydrogen bond acceptor (sulfur) and a basic nitrogen atom, which is likely protonated at physiological pH, allowing for ionic interactions.[1][2][3] Such structural motifs are common in molecules designed to be kinase inhibitors, which often bind to the ATP pocket of protein kinases.[4][5][6]
Given the high therapeutic relevance of protein kinases in diseases like cancer, this guide will proceed under the hypothesis that our target molecule is a potential Type I kinase inhibitor.[5][7][8] This strategic decision allows us to contextualize our computational experiments around a well-understood class of drug targets.
The In Silico Modeling Workflow
A successful computational drug discovery campaign relies on a multi-stage, iterative process that progressively filters and refines hypotheses.[9][10][11] Our approach integrates ligand- and structure-based methods to build a holistic profile of the molecule's potential.
Caption: A comprehensive workflow for the in silico evaluation of a novel small molecule.
Part 2: Ligand and Receptor Preparation
The fidelity of any simulation is critically dependent on the quality of the starting structures. This phase ensures that both the ligand and its biological target are represented in a chemically accurate and computationally tractable manner.
Ligand Preparation Protocol
The 2D structure of this compound must be converted into a realistic 3D conformation with the correct ionization state.
Protocol 1: Ligand Structure Generation and Protonation
-
2D to 3D Conversion: Sketch the molecule in a chemical editor (e.g., MarvinSketch, ChemDraw) and generate an initial 3D conformation using a tool like RDKit or Open Babel.
-
Energy Minimization: Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to relieve steric strain and achieve a low-energy conformation.
-
Protonation State Prediction: The thiomorpholine nitrogen is basic. Use a pKa prediction tool (e.g., Epik, Marvin) to determine its likely protonation state at physiological pH (7.4). For this molecule, it is expected to be protonated, carrying a +1 charge. This step is critical as charge dictates the potential for electrostatic and salt-bridge interactions.
-
Tautomer and Stereoisomer Generation: While less critical for this specific molecule, for others it is essential to enumerate all reasonable tautomers and stereoisomers, as the biologically active form may not be the most stable in isolation.
Target Selection and Preparation
For our hypothesis, we select Proto-oncogene tyrosine-protein kinase Src (PDB ID: 2SRC) as a representative and well-characterized protein kinase.
Protocol 2: Receptor Structure Preparation
-
Structure Acquisition: Download the crystal structure from the Protein Data Bank (PDB).
-
Initial Cleaning: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This prevents interference in the docking simulation.[12][13][14]
-
Structural Correction: Use a protein preparation wizard (e.g., Maestro, Chimera) to add hydrogen atoms, assign correct bond orders, and model any missing side chains or loops.
-
Protonation and Tautomerism of Residues: Assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at pH 7.4. This is crucial for accurately modeling the hydrogen-bonding network in the active site.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relax any steric clashes introduced during preparation while preserving the overall backbone fold.
Part 3: Molecular Docking Analysis
Molecular docking predicts the preferred orientation (pose) and binding affinity of the ligand within the receptor's active site.[15][16] This structure-based method is foundational for generating hypotheses about key molecular interactions.[8]
Caption: The core components of a molecular docking experiment.
Protocol 3: Molecular Docking with AutoDock Vina
-
File Preparation: Convert the prepared ligand and receptor files into the PDBQT format using AutoDock Tools. This format includes atomic charges and atom type definitions.
-
Grid Box Definition: Define a 3D grid box that encompasses the ATP-binding site of the Src kinase. The size and center of this box dictate the search space for the docking algorithm.
-
Execution: Run the docking simulation using a tool like AutoDock Vina.[13] The program will systematically sample different ligand conformations and orientations within the grid box.
-
Result Analysis: The output provides a set of binding poses ranked by a scoring function (e.g., kcal/mol). A lower score indicates a more favorable predicted binding affinity.[12]
Docking Results and Interaction Analysis
The top-ranked poses must be visually inspected to ensure they are chemically sensible and to identify key intermolecular interactions.
| Pose ID | Vina Score (kcal/mol) | Key Interactions with Src Kinase Hinge Region (Met341) | Other Key Interactions |
| 1 | -9.2 | Hydrogen bond from thiomorpholine N-H to Met341 backbone C=O | Hydrophobic contact between cyclohexyl ring and Leu273 |
| 2 | -8.9 | Hydrogen bond from phenyl ketone C=O to Met341 backbone N-H | Pi-stacking between phenyl ring and Tyr340 |
| 3 | -8.5 | Hydrogen bond from thiomorpholine N-H to Met341 backbone C=O | Salt bridge between protonated N+ and Asp348 |
Analysis: Pose 1 is identified as the most promising. The hydrogen bond to the hinge region is a canonical interaction for Type I kinase inhibitors.[4][7] The hydrophobic interaction with Leu273 effectively anchors the cyclohexyl group, validating our initial pharmacophore assessment.
Part 4: Molecular Dynamics Simulation
While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex, assessing the stability of the predicted binding pose over time.[17][18][19]
Protocol 4: GROMACS MD Simulation of the Protein-Ligand Complex
-
System Building: The top-ranked docking pose (Pose 1) is selected. The complex is placed in a simulation box filled with explicit water molecules (e.g., TIP3P) and counter-ions (e.g., Cl-) to neutralize the system's charge.[17][18]
-
Parameterization: A force field (e.g., CHARMM36 for the protein, CGenFF for the ligand) is applied to describe the physics of all atoms in the system.[18]
-
Energy Minimization: The entire system is energy minimized to remove bad atomic contacts.
-
Equilibration: The system is gradually heated to 310 K (body temperature) and equilibrated under constant volume (NVT) and then constant pressure (NPT) ensembles. This ensures the solvent is well-distributed around the complex.[20]
-
Production Run: A production MD simulation is run for a duration of 100 nanoseconds (ns) or more, during which atomic trajectories are saved at regular intervals.
Analysis of MD Trajectories
-
Root Mean Square Deviation (RMSD): Plotting the RMSD of the ligand and protein backbone over time assesses structural stability. A stable ligand RMSD below 2-3 Å indicates a stable binding pose.
-
Root Mean Square Fluctuation (RMSF): This analysis identifies flexible regions of the protein.
-
Interaction Analysis: The persistence of key interactions (like the hinge region hydrogen bond) throughout the simulation is monitored. A high-occupancy interaction (>75% of simulation time) provides strong evidence for its importance in binding.
Part 5: ADMET Prediction
Caption: A flowchart for in silico ADMET property prediction.
Predicted ADMET Profile
| Property Class | Parameter | Predicted Value | Interpretation & Causality |
| Absorption | Human Intestinal Absorption (HIA) | High | The molecule adheres to Lipinski's Rule of Five, suggesting good passive absorption. |
| Distribution | Blood-Brain Barrier (BBB) Permeant | No | The protonated nitrogen (high polar surface area) likely prevents CNS penetration. |
| Metabolism | CYP2D6 Inhibitor | Yes | The thiomorpholine ring is a potential site of metabolism and may interact with cytochrome P450 enzymes. |
| Excretion | Total Clearance | 0.8 L/hr/kg | Moderate clearance rate predicted. |
| Toxicity | hERG I Inhibitor | Low Probability | The molecule lacks common structural alerts for hERG channel blockade. |
| Toxicity | AMES Mutagenicity | Low Probability | No significant structural alerts for mutagenicity are present. |
Self-Validation and Insights: The prediction of CYP2D6 inhibition is a potential liability. This insight, derived purely from in silico analysis, allows for proactive medicinal chemistry efforts. The causality is likely the interaction of the sulfur or nitrogen lone pairs with the heme iron of the CYP enzyme. A next-generation design might involve modifying the thiomorpholine ring to mitigate this risk.
Part 6: Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically grounded in silico workflow for the initial characterization of this compound. By hypothesizing it as a kinase inhibitor, we successfully predicted a stable binding mode characterized by canonical hinge region interactions, which was subsequently validated by molecular dynamics simulations. Furthermore, ADMET predictions provided crucial early insights into the molecule's potential pharmacokinetic liabilities, specifically flagging CYP450 inhibition as a property to monitor and optimize.
The power of this approach lies in its ability to generate testable, data-driven hypotheses before a single compound is synthesized, thereby saving significant time and resources.[26][27][28][29] The next logical steps would involve synthesizing the compound and validating these computational predictions through in vitro assays, such as a Src kinase inhibition assay and experimental ADMET profiling. The synergy between robust computational modeling and empirical testing represents the cornerstone of modern, efficient drug discovery.[30]
References
-
De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology.[Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central.[Link]
-
In Silico Design of Protein Kinase Inhibitors: Successes and Failures. Anti-Cancer Agents in Medicinal Chemistry.[Link]
-
Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. BENTHAM SCIENCE PUBLISHERS.[Link]
-
GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.[Link]
-
De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Semantic Scholar.[Link]
-
Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review.[Link]
-
Protein-Ligand Complex. MD Tutorials.[Link]
-
Computational Drug Design: A Guide for Computational and Medicinal Chemists. Journal of the American Chemical Society.[Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.[Link]
-
Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube.[Link]
-
GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks.[Link]
-
The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry.[Link]
-
ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. ChemRxiv.[Link]
-
ADMET Predictions. Deep Origin.[Link]
-
ADMET-AI. ADMET-AI Website.[Link]
-
Computational Medicinal Chemistry for Drug Discovery. Routledge.[Link]
-
ADMET Prediction Software. Sygnature Discovery.[Link]
-
Computational Drug Design: A Guide for Computational and Medicinal Chemists. Wiley.[Link]
-
ADMET prediction Software - 1 Solutions. IntuitionLabs.ai.[Link]
-
The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace.[Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.[Link]
-
The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. PubMed.[Link]
-
The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. ResearchGate.[Link]
-
Medicinal Chemistry: Computational Methods. ThriftBooks.[Link]
-
A Guide to In Silico Drug Design. PubMed Central.[Link]
-
Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed.[Link]
-
Computational Drug Design. Wiley.[Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.[Link]
-
(PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate.[Link]
-
7.5: Molecular Docking Experiments. Chemistry LibreTexts.[Link]
-
Molecular Docking Tutorial. University of Palermo.[Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central.[Link]
-
3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. PubMed.[Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.[Link]
-
Cyclohexyl phenyl ketone. PubChem.[Link]
-
Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. PubMed Central.[Link]
-
Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. PubMed Central.[Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. sites.ualberta.ca [sites.ualberta.ca]
- 15. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 18. bioinformaticsreview.com [bioinformaticsreview.com]
- 19. Protein-Ligand Complex [mdtutorials.com]
- 20. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 21. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 22. scispace.com [scispace.com]
- 23. portal.valencelabs.com [portal.valencelabs.com]
- 24. ADMET-AI [admet.ai.greenstonebio.com]
- 25. sygnaturediscovery.com [sygnaturediscovery.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. routledge.com [routledge.com]
- 28. wiley.com [wiley.com]
- 29. ia801409.us.archive.org [ia801409.us.archive.org]
- 30. Medicinal Chemistry: Computational... book [thriftbooks.com]
Thermal Stability and Degradation Profile of Cyclohexyl 3-(thiomorpholinomethyl)phenyl Ketone
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone, a novel pharmaceutical compound. In the absence of specific literature for this molecule, this paper outlines a robust, first-principles approach for characterization, drawing from established methodologies in pharmaceutical analysis and stress testing. We detail the requisite analytical techniques, from thermal analysis to chromatographic separation and structural elucidation, offering both theoretical grounding and actionable protocols. This document is intended for researchers, analytical scientists, and drug development professionals tasked with characterizing the stability of new chemical entities (NCEs).
Introduction and Molecular Profile
This compound is a complex molecule featuring several key functional groups that dictate its chemical behavior: a ketone, a tertiary amine within a thiomorpholine ring, and a thioether linkage. The inherent reactivity of the thioether (prone to oxidation) and the basicity of the tertiary amine suggest potential vulnerabilities that must be thoroughly investigated to ensure drug substance stability, which is a critical quality attribute (CQA). Understanding the thermal and chemical degradation pathways is paramount for developing a stable dosage form, defining appropriate storage conditions, and meeting regulatory requirements as outlined by the International Council for Harmonisation (ICH) guidelines.
This guide presents a systematic approach to:
-
Determine the intrinsic thermal stability using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Elucidate potential degradation pathways through a comprehensive forced degradation study.
-
Develop and validate a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC).
-
Identify and characterize degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).
The proposed structure of this compound is presented below:

Thermal Analysis: TGA and DSC
The initial assessment of thermal stability involves fundamental thermo-analytical techniques. This provides a baseline understanding of the material's behavior in response to heat in an inert atmosphere, indicating the onset of thermal decomposition.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This is a direct measure of thermal stability. A significant mass loss indicates decomposition.
Experimental Protocol: TGA
-
Instrument: TA Instruments TGA 550 or equivalent.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a platinum or ceramic TGA pan.
-
Method Parameters:
-
Purge Gas: Nitrogen at a flow rate of 40 mL/min.
-
Temperature Program: Equilibrate at 30°C. Ramp from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperature at which 5% mass loss occurs (T5%).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point, purity, and solid-state transitions of the compound.
Experimental Protocol: DSC
-
Instrument: TA Instruments DSC 250 or equivalent.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a Tzero aluminum pan and hermetically seal it.
-
Method Parameters:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate at 25°C. Ramp from 25°C to 300°C at a heating rate of 10°C/min.
-
-
Data Analysis: Identify the endothermic peak corresponding to the melting point (Tm) and any exothermic events that may indicate decomposition.
Interpreted Data Summary
The following table presents hypothetical, yet plausible, data for the thermal analysis of the target compound.
| Parameter | Value | Interpretation |
| TGA: Tonset | 215°C | Onset of significant thermal decomposition. |
| TGA: T5% Mass Loss | 225°C | Temperature at which 5% of the material has degraded. |
| DSC: Melting Point (Tm) | 155°C | Sharp endotherm, suggesting a crystalline solid. |
| DSC: Decomposition | >220°C | Broad exotherm observed, consistent with TGA data. |
This initial analysis suggests that the compound is thermally stable up to approximately 215°C, providing a critical parameter for downstream processing and storage considerations.
Forced Degradation Studies & Pathway Elucidation
Forced degradation (or stress testing) is the cornerstone of understanding a drug's stability profile. By subjecting the compound to conditions more severe than accelerated storage, we can rapidly identify potential degradation products and establish degradation pathways. This is essential for developing a stability-indicating analytical method.
Experimental Workflow for Forced Degradation
The overall workflow is designed to systematically expose the drug substance to various stressors and analyze the resulting mixture.
Caption: Workflow for forced degradation and analysis.
Protocol for Stress Conditions
A stock solution of this compound (1 mg/mL) should be prepared in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid drug substance and a solution sample at 70°C for 7 days.
-
Photolytic Degradation: Expose the solid drug substance and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Hypothesized Degradation Pathways
Based on the molecule's structure, we can hypothesize several primary degradation pathways. The thioether is a well-known site for oxidation, while the benzylic position is susceptible to cleavage.
Caption: Hypothesized degradation pathways of the target compound.
Stability-Indicating Method Development (HPLC)
A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time. For this molecule, a reverse-phase HPLC method with UV detection is appropriate. The primary goal is to achieve baseline separation between the parent peak and all potential degradation products.
Protocol: HPLC Method
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 20 15.0 80 20.0 80 20.1 20 | 25.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Identification of Degradants (LC-MS)
To confirm the identity of the degradation products observed in the HPLC analysis, LC-MS is the technique of choice. It provides mass-to-charge ratio (m/z) data that allows for the determination of molecular weights and fragmentation patterns.
Protocol: LC-MS Method
-
LC System: Use the same HPLC method as described above to ensure retention time correlation.
-
MS Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for this molecule due to the basic nitrogen atom.
-
Data Acquisition: Acquire full scan data (e.g., m/z 100-1000) to detect all ions. Simultaneously acquire tandem MS (MS/MS) data on the most abundant ions to obtain structural fragments.
Expected Degradation Product Summary
The following table summarizes the expected degradation products (DPs) based on the hypothesized pathways.
| ID | Proposed Structure | Condition | Expected [M+H]+ |
| Parent | This compound | - | 332.2 |
| DP1 | Sulfoxide Derivative | Oxidative | 348.2 |
| DP2 | Sulfone Derivative | Oxidative | 364.2 |
| DP3 | 3-Methylphenyl cyclohexyl ketone | Thermal/Acidic | 217.2 |
Conclusion and Recommendations
This guide provides a comprehensive, albeit predictive, framework for the characterization of this compound. The primary degradation pathway is anticipated to be the oxidation of the thioether moiety, a common liability in drug molecules. The N-C bond connecting the thiomorpholine ring to the phenyl ring also represents a potential point of cleavage under thermal or hydrolytic stress.
Recommendations for Drug Development:
-
Formulation Strategy: An antioxidant, such as butylated hydroxytoluene (BHT), may be required in the final formulation to prevent oxidative degradation.
-
Packaging: Packaging that protects against light and oxygen, such as nitrogen-blanketed vials or blister packs with low oxygen permeability, should be considered.
-
Storage Conditions: Based on the thermal data, storage at controlled room temperature (20-25°C) is likely acceptable, but this must be confirmed with long-term stability studies as per ICH Q1A(R2).
By following the protocols outlined herein, a complete and robust stability profile can be established, ensuring the development of a safe, effective, and stable pharmaceutical product.
References
-
Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation URL: [Link]
-
Title: Forced Degradation Studies: A Tool for Drug Development Source: Pharmaceutical Technology URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation URL: [Link]
-
Title: Stability-Indicating Method Development—A Review Source: ResearchGate URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation URL: [Link]
An In-depth Technical Guide to the Solubility Assessment of Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone in Organic Solvents
This guide provides a comprehensive framework for the systematic evaluation of the solubility of Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone in a range of organic solvents. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a deep dive into the rationale behind experimental design, ensuring the generation of robust and reliable solubility data. Such data is foundational for preclinical development, formulation design, and the overall advancement of a potential therapeutic agent.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a novel compound such as this compound, a thorough understanding of its solubility profile across various organic solvents is paramount. This knowledge dictates crucial downstream activities, including but not limited to:
-
Feasibility of Formulation: Identifying suitable solvent systems for liquid dosage forms or for the preparation of solutions for in vitro and in vivo testing.
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization, which can impact yield, purity, and morphology.
-
Analytical Method Development: Ensuring the compound can be readily dissolved for accurate quantification by techniques such as High-Performance Liquid Chromatography (HPLC).
The principle of "like dissolves like" is a guiding tenet in solubility studies, suggesting that substances with similar polarities are more likely to be miscible.[1][2][3] this compound possesses both non-polar (cyclohexyl and phenyl rings) and polar (ketone and thiomorpholine) moieties. This amphiphilic nature suggests a varied solubility profile that must be experimentally determined.
Theoretical Framework: Predicting Solubility Behavior
The molecular structure of this compound offers clues to its potential solubility. The large, non-polar cyclohexyl and phenyl groups will favor solubility in non-polar solvents, while the polar ketone and the nitrogen and sulfur atoms in the thiomorpholine ring will contribute to interactions with polar solvents.[4] Ketones, in general, are soluble in most common organic solvents.[5][6] The thiomorpholine component is noted to be miscible with organic solvents, which would further enhance solubility in a variety of media.[7]
The interplay of these structural features necessitates a systematic investigation across a spectrum of solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants.
Experimental Design: The Shake-Flask Method for Thermodynamic Solubility
To ensure the generation of definitive and reproducible data, the determination of thermodynamic solubility is essential. This represents the true equilibrium solubility of a compound at a given temperature and pressure. The gold-standard technique for this measurement is the shake-flask method.[8][9][10] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.
The following diagram illustrates the workflow for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Experimental Protocol
Materials:
-
This compound (high purity)
-
HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Toluene, Hexane)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the organic solvents)
-
Volumetric flasks and pipettes
-
Validated HPLC or UV-Vis spectrophotometer system
Procedure:
-
Preparation of Samples:
-
Add an excess amount of this compound to a series of glass vials. An amount sufficient to ensure a solid phase remains after equilibration is crucial.
-
Carefully add a known volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C, as per ICH guidelines for drug development).[11][12]
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand to let the undissolved solid settle.
-
Centrifuge the vials to pellet any remaining suspended solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any fine particles. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.
-
-
Quantification:
-
Prepare serial dilutions of the clear filtrate with the respective solvent.
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[13][14][15]
-
Calculate the solubility from the concentration of the saturated solution, taking into account any dilution factors.
-
Analytical Methodologies for Quantification
The choice of analytical technique for determining the concentration of the dissolved this compound is critical for accuracy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for quantifying the concentration of the analyte. A reversed-phase HPLC method with UV detection is typically suitable for compounds with a chromophore, which the phenyl ketone structure provides.
Typical HPLC Parameters:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a common starting point.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by acquiring a UV spectrum of the compound to identify the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.[16]
UV-Vis Spectroscopy
For a more rapid, albeit less specific, analysis, UV-Vis spectroscopy can be employed.[17][18] This method is contingent on the compound having a significant UV absorbance at a wavelength where the solvent does not interfere.
Procedure:
-
Determine the λmax of this compound in each solvent.
-
Prepare a series of standard solutions of the compound in the solvent of interest at known concentrations.
-
Measure the absorbance of the standards at λmax and construct a calibration curve according to the Beer-Lambert law.
-
Measure the absorbance of the filtered supernatant from the solubility experiment (diluted if necessary) and determine the concentration from the calibration curve.
The following diagram outlines the decision-making process for selecting an appropriate analytical method.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. homework.study.com [homework.study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. 123-90-0 CAS MSDS (Thiomorpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. enamine.net [enamine.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. scielo.br [scielo.br]
- 12. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. improvedpharma.com [improvedpharma.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 17. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Evaluating Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone as a Potential Kinase Inhibitor
Document ID: KIN-APN-2026-01-CKTMK
Abstract
Protein kinases are a critical class of enzymes that regulate a vast majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] This makes them a prime target for therapeutic intervention.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a novel compound, Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone (hereafter referred to as CK-TMK), as a potential kinase inhibitor. We present a structured, multi-stage workflow, beginning with initial biochemical potency determination, progressing to cell-based functional assays, and culminating in preliminary mechanism of action studies. The protocols herein are designed to be self-validating and provide a robust framework for assessing the therapeutic potential of new chemical entities like CK-TMK.
Introduction: The Rationale for CK-TMK Evaluation
The journey of developing a kinase inhibitor from a promising compound to a potential new treatment is a multi-step process.[3] Kinase inhibitors often target the highly conserved ATP-binding site, presenting a challenge in achieving specificity.[3][4] The structure of CK-TMK, featuring a cyclohexyl phenyl ketone core, presents a scaffold that could potentially interact with the hydrophobic regions of a kinase active site. The inclusion of a thiomorpholinomethyl group introduces a polar, flexible side chain that may form key hydrogen bonds or other interactions within the ATP pocket or adjacent allosteric sites, a strategy employed in the design of various enzyme inhibitors.[5]
This guide outlines the critical path for characterizing CK-TMK, establishing a foundational dataset to justify further preclinical development.[3] The workflow is designed to answer three fundamental questions:
-
Does CK-TMK inhibit the activity of a target kinase in a purified system?
-
Does this inhibition translate to a functional effect in a relevant cellular context?
-
How does CK-TMK exert its inhibitory effect on the kinase?
Initial Biochemical Characterization
The first step is to ascertain whether CK-TMK has a direct inhibitory effect on a purified kinase enzyme.[3] Biochemical assays are essential for determining the initial activity and potency of a compound.[3] A variety of assay formats are available, including fluorescence-based, luminescence-based, and radiometric methods.[3][6] We will utilize a luminescence-based assay for its high sensitivity and suitability for high-throughput screening.
Protocol 1.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol uses the principle of measuring the amount of ATP remaining after a kinase reaction. A decrease in kinase activity due to inhibition results in more ATP remaining, which is converted into a luminescent signal.
Causality: The choice of a luminescence-based ATP detection assay (e.g., Kinase-Glo®) provides a highly sensitive, endpoint measurement of kinase activity.[6] The signal is directly proportional to the amount of ATP present, making it a robust method for quantifying inhibition.[7]
Materials:
-
Purified recombinant target kinase (e.g., EGFR, MEK1, AKT1)
-
Kinase-specific substrate peptide
-
CK-TMK
-
Adenosine 5'-triphosphate (ATP), high purity
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Known potent inhibitor for the target kinase (Positive Control)
-
DMSO (Vehicle Control)
-
Luminescent Kinase Assay Kit (e.g., ADP-Glo™ or Kinase-Glo®)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettor
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of CK-TMK in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. This concentration gradient is critical for accurately determining the IC50 value.
-
Assay Plate Setup: To the appropriate wells of a white assay plate, add 1 µL of the serially diluted CK-TMK, positive control inhibitor, or DMSO vehicle.
-
Kinase Reaction Mixture: Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The optimal concentrations of kinase and substrate must be empirically determined to ensure the reaction is in the linear range.
-
Enzyme Addition: Add 10 µL of the 2X kinase/substrate solution to each well. Mix gently by tapping the plate.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.[7]
-
Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately assess inhibitor potency. Add 10 µL of the 2X ATP solution to each well to start the reaction.
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure less than 20% of the ATP is consumed in the vehicle control wells.
-
Signal Detection: Add 20 µL of the luminescent detection reagent per the manufacturer's instructions. Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis 1.2: IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[3] It is a standard measure of inhibitor potency.
Procedure:
-
Normalize the data: Set the average signal from the vehicle (DMSO) control wells as 100% activity and the average signal from the positive control inhibitor (at a saturating concentration) as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the CK-TMK concentration.
-
Fit the data to a four-parameter logistic (log[inhibitor] vs. response) equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value.
Hypothetical Data Presentation:
| Kinase Target | CK-TMK IC50 (nM) | Staurosporine IC50 (nM) |
| Target Kinase A | 85 | 15 |
| Off-Target Kinase B | 1,250 | 20 |
| Off-Target Kinase C | >10,000 | 8 |
This table illustrates how to present IC50 data for potency and initial selectivity.
Cellular Function and Target Engagement
While biochemical assays are crucial, they do not replicate the complex cellular environment.[4] It is essential to determine if CK-TMK can enter cells, engage its target, and elicit a functional response.[4][8]
Workflow for Cellular Analysis
Protocol 2.1: Cell Viability Assay
This assay determines the effect of CK-TMK on cell proliferation and survival. A reduction in cell viability in a cancer cell line driven by the target kinase suggests a positive therapeutic effect.[9]
Causality: The BaF3 cell proliferation assay is a powerful system where cell survival is engineered to be dependent on the activity of a specific oncogenic kinase.[9] Inhibition of this driver kinase by an effective compound leads directly to cell death, providing a clear and specific readout of cellular efficacy.[9]
Materials:
-
Cancer cell line with known dependence on the target kinase (e.g., A549 for EGFR, HT-29 for MEK).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
CK-TMK and control compounds.
-
Cell viability reagent (e.g., MTT, or CellTiter-Glo® Luminescent Cell Viability Assay).
-
Sterile 96-well clear-bottom or opaque-walled plates.
-
CO₂ incubator (37°C, 5% CO₂).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of CK-TMK (similar concentration range as the biochemical assay). Include vehicle (DMSO) and positive controls.
-
Incubation: Incubate the cells for 72 hours under standard culture conditions. This duration allows for multiple cell doublings, making effects on proliferation apparent.
-
Viability Measurement: Add the viability reagent according to the manufacturer's protocol.
-
Data Acquisition: Measure absorbance or luminescence with a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the GI50 (concentration for 50% growth inhibition).
Protocol 2.2: Cellular Target Engagement via Western Blot
This protocol directly measures the phosphorylation status of a known downstream substrate of the target kinase.[10] A decrease in phosphorylation upon CK-TMK treatment provides strong evidence of on-target activity within the cell.[2]
Causality: Western blotting for a phospho-specific substrate is a direct and widely accepted method to confirm that an inhibitor is blocking the signaling pathway downstream of the target kinase in a cellular context.[2] Serum starvation is performed to lower basal signaling activity, allowing for a clearer window to observe inhibition following ligand-induced activation.
Materials:
-
Cell line and culture reagents.
-
CK-TMK.
-
Growth factor or stimulant to activate the pathway (e.g., EGF for the EGFR pathway).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-substrate, anti-total-substrate, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Protein electrophoresis and transfer equipment.
Procedure:
-
Cell Culture and Starvation: Grow cells to ~80% confluency. Serum-starve the cells for 12-24 hours to reduce basal kinase activity.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of CK-TMK for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to activate the target kinase pathway.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total-ERK (to ensure changes are not due to protein degradation) and GAPDH (to confirm equal protein loading).
Preliminary Mechanism of Action (MoA)
Understanding how an inhibitor works is crucial for its optimization.[3] A common mechanism for kinase inhibitors is competition with the cellular co-substrate, ATP.[3]
Hypothetical Signaling Pathway Inhibition
Protocol 3.1: ATP Competition Assay
This assay determines if CK-TMK competes with ATP for binding to the kinase active site. The IC50 value of an ATP-competitive inhibitor will increase as the concentration of ATP in the assay increases.
Causality: This experiment directly probes the binding mode of the inhibitor.[3] By systematically varying the concentration of the natural substrate (ATP), we can observe shifts in inhibitor potency (IC50). A rightward shift in the IC50 curve at higher ATP concentrations is the classic signature of a competitive inhibitor, providing valuable mechanistic insight.[3]
Procedure:
-
Follow the setup for the In Vitro Kinase Inhibition Assay (Protocol 1.1).
-
Perform the complete 10-point IC50 titration of CK-TMK in parallel at several different fixed concentrations of ATP.
-
Recommended ATP concentrations:
-
Low concentration (e.g., 10 µM, well below Km)
-
Km concentration (empirically determined)
-
High concentration (e.g., 1 mM, well above Km)
-
-
Calculate the IC50 value for CK-TMK at each ATP concentration.
-
Interpretation:
-
ATP-competitive: A significant increase (e.g., >5-fold) in the IC50 value is observed as the ATP concentration increases.
-
Non-competitive: The IC50 value remains relatively constant regardless of the ATP concentration.
-
Uncompetitive: The IC50 value decreases as the ATP concentration increases.
-
Kinase Selectivity and Future Directions
A critical step in kinase inhibitor development is profiling the compound against a broad panel of kinases to assess its selectivity.[3] High selectivity is desirable to minimize off-target effects and potential toxicity.[3] This is typically performed as a service by specialized contract research organizations.
Future Work:
-
Broad Kinase Profiling: Screen CK-TMK against a panel of over 300-400 human kinases to establish a comprehensive selectivity profile.[3]
-
Biophysical Binding Assays: Employ techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and determine binding kinetics (Kᴅ, kₒₙ, kₒff).[3]
-
Structural Biology: If the compound shows high promise, co-crystallization of the inhibitor with the target kinase can elucidate the precise binding mode at the atomic level, guiding further structure-activity relationship (SAR) studies.[3]
-
In Vivo Studies: Promising candidates should be advanced into animal models to evaluate pharmacokinetics (PK), pharmacodynamics (PD), and efficacy in disease models.[3]
By following this structured application guide, researchers can systematically evaluate the potential of this compound as a kinase inhibitor, generating the foundational data necessary for its continued development as a potential therapeutic agent.
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Mishra, R., et al. (2023, May 17). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Institutes of Health (NIH). [Link]
-
Bain, J., et al. Specificity and mechanism of action of some commonly used protein kinase inhibitors. National Institutes of Health (NIH). [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Mand, A. L., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Wodarczyk, C., et al. (2014, December 4). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Publications. [Link]
-
van der Veldt, A. A., et al. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?. National Institutes of Health (NIH). [Link]
-
Epting, T. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Rekka, E. A., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. [Link]
Sources
- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Initial Characterization of Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone in Cell-Based Assays
Abstract
This document provides a comprehensive guide for the initial evaluation of Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone, a novel compound with uncharacterized biological activity, in common cell-based screening assays. Recognizing that the specific mechanism of action is yet to be determined, this guide presents a logical, tiered approach for researchers. It begins with fundamental protocols for assessing general cytotoxicity and progresses to assays for characterizing the mode of cell death. The methodologies are designed to be robust and self-validating, incorporating essential controls and detailed data interpretation guidelines. This note serves as a foundational blueprint for scientists initiating the pharmacological profiling of new chemical entities.
Introduction and Compound Profile
This compound is a small molecule with a molecular weight of 303.47 g/mol [1]. A thorough review of current scientific literature reveals no published data on its specific biological targets or cellular effects. However, analysis of its structural motifs and related chemical classes provides several hypothetical avenues for investigation. Structurally similar thiomorpholine derivatives have been reported to exhibit antioxidant and hypolipidemic properties, potentially through the inhibition of enzymes like squalene synthase[2]. Additionally, other ketone-containing Mannich bases have demonstrated cytotoxic effects on cancer cell lines[3].
Given the nascent stage of research for this compound, the primary objective is to establish a foundational biological profile. This involves determining its impact on cell viability and, if active, elucidating the initial mechanism of action (e.g., apoptosis vs. necrosis). The following protocols are designed to generate this critical preliminary data.
Physicochemical Properties and Stock Solution Preparation
Accurate and reproducible results in cell-based assays are critically dependent on the correct handling and solubilization of the test compound.
2.1 Solubility Testing Before preparing a high-concentration stock, it is imperative to determine the optimal solvent.
-
Recommended Solvents: Start with Dimethyl Sulfoxide (DMSO), as it is a versatile solvent for many organic molecules and is generally tolerated by cells at low final concentrations (<0.5% v/v). If solubility is poor, other organic solvents like ethanol may be tested.
-
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg).
-
Add a measured volume of DMSO (e.g., 10 µL) to the vial.
-
Vortex thoroughly for 1-2 minutes.
-
Visually inspect for particulates against a light source.
-
If dissolved, continue adding solvent to reach a target concentration (e.g., 10 mM or 50 mM). If not, incrementally add more solvent and vortex until the compound is fully dissolved, carefully noting the final concentration.
-
2.2 Preparation of a 10 mM Master Stock Solution
This protocol is based on the compound's molecular weight of 303.47 g/mol .
| Parameter | Value | Calculation |
| Molecular Weight (MW) | 303.47 g/mol | N/A |
| Target Concentration | 10 mM (0.01 mol/L) | N/A |
| Mass to Weigh | 3.03 mg | 0.01 mol/L * 0.001 L * 303.47 g/mol = 0.00303 g |
| Solvent (DMSO) Volume | 1 mL | N/A |
Procedure:
-
Aseptically weigh 3.03 mg of this compound.
-
Transfer the powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile, cell culture-grade DMSO.
-
Vortex until the solution is clear and homogenous.
-
Aliquot into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
Protocol I: Cell Viability and Cytotoxicity Assessment using an MTS Assay
The first essential step is to determine the compound's effect on cell proliferation and metabolic activity. The MTS assay is a colorimetric method where a tetrazolium salt is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of color produced is directly proportional to the number of living cells.
3.1 Causality and Experimental Design
-
Why MTS? This assay is rapid, requires no cell lysis, and is highly amenable to high-throughput screening in a 96-well format. It provides a robust initial assessment of a compound's potential to be cytotoxic or cytostatic.
-
Vehicle Control: Cells treated with the same final concentration of DMSO (or other solvent) as the highest compound concentration are essential to ensure the solvent itself is not causing toxicity.
-
Untreated Control: Provides the baseline for 100% cell viability.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine) is crucial to validate that the assay system can detect cell death.
3.2 Experimental Workflow Diagram
Caption: Workflow for assessing cytotoxicity using the MTS assay.
3.3 Step-by-Step Protocol
-
Cell Seeding:
-
Select a cell line relevant to the intended research area (e.g., HeLa for general screening, A549 for lung cancer).
-
Trypsinize and count cells. Seed them into a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution series of this compound from your 10 mM stock. A common starting range is 100 µM down to low nM concentrations in complete medium.
-
Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., 0.1%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions, vehicle, or controls.
-
Return the plate to the incubator for 48 or 72 hours.
-
-
MTS Assay and Data Acquisition:
-
Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO₂. The incubation time should be optimized so the untreated control wells have an absorbance value between 1.0-1.5.
-
Measure the absorbance at 490 nm using a microplate reader.
-
3.4 Data Analysis
-
Subtract the average absorbance of the "media only" (blank) wells from all other wells.
-
Normalize the data by setting the average of the vehicle-treated wells to 100% viability.
-
Calculate the percent viability for each compound concentration: (Absorbance_Sample / Absorbance_Vehicle) * 100.
-
Plot percent viability versus log[compound concentration] and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Protocol II: Apoptosis Assessment using a Caspase-3/7 Activity Assay
If the compound demonstrates significant cytotoxicity in Protocol I, the next logical step is to determine if cell death occurs via apoptosis. Caspases-3 and -7 are key executioner caspases that are activated during apoptosis. Luminescent assays like Caspase-Glo® 3/7 provide a sensitive and specific method to measure their activity.
4.1 Causality and Experimental Design
-
Why Caspase-Glo® 3/7? This assay measures a specific biochemical hallmark of apoptosis. The "add-mix-read" format is simple and highly sensitive, using a pro-luminescent caspase-3/7 substrate that glows when cleaved by active caspases.
-
Time Course: Apoptosis is a dynamic process. It is crucial to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture the peak of caspase activity, which often precedes the maximum loss of cell viability measured by MTS.
-
Controls: The same controls as the MTS assay are required: untreated, vehicle, and a positive control known to induce apoptosis (e.g., Staurosporine at 1 µM).
4.2 Apoptosis Assay Workflow
Caption: Workflow for measuring apoptosis via caspase-3/7 activity.
4.3 Step-by-Step Protocol
-
Cell Seeding:
-
Seed cells as in Protocol 3.1, but use an opaque, white-walled 96-well plate suitable for luminescence measurements to maximize signal and prevent well-to-well crosstalk.
-
-
Compound Treatment:
-
Treat cells with 2-3 key concentrations of this compound determined from the MTS assay (e.g., the IC₅₀ value and 5-10x the IC₅₀).
-
Include vehicle and positive controls.
-
Set up separate plates for each time point (e.g., 6, 12, 24 hours).
-
-
Assay Procedure:
-
At each designated time point, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix briefly on a plate shaker at 300-500 rpm.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate-reading luminometer.
-
4.4 Data Analysis
-
Plot the raw luminescence units (RLU) for each treatment condition at each time point.
-
Data is often expressed as "Fold Change" over the vehicle control: (RLU_Sample / RLU_Vehicle).
-
A significant, time-dependent increase in the fold change for the compound-treated cells compared to the vehicle control indicates the induction of apoptosis.
Potential Next Steps and Mechanistic Exploration
The preliminary data from these assays will guide all future work.
-
If Cytotoxic and Apoptotic: The compound is a pro-apoptotic agent. Subsequent studies could investigate the intrinsic vs. extrinsic apoptosis pathways (e.g., by measuring Caspase-8 and Caspase-9 activity) or perform cell cycle analysis by flow cytometry.
-
If Cytotoxic but Not Apoptotic: The compound may induce another form of cell death, such as necrosis or autophagy. Assays for membrane integrity (LDH release assay) or autophagic markers (LC3-II Western blotting) would be appropriate.
-
If Not Cytotoxic: The compound may have more subtle, non-lethal effects on cell function. Based on structurally related molecules, the following assays could be prioritized:
-
Antioxidant Activity: Cellular antioxidant assays (e.g., DCFDA staining for reactive oxygen species) could be performed, inspired by the activity of other thiomorpholine derivatives[2].
-
Metabolic Assays: Given the potential for effects on lipid metabolism[2], assays measuring cellular respiration or lipid accumulation could be valuable.
-
Signaling Pathway Hypothesis
Based on the potential for cytotoxicity and antioxidant activity, a plausible (but unproven) mechanism could involve the modulation of cellular stress response pathways, such as the Nrf2 pathway, which regulates the expression of antioxidant enzymes.
Caption: Hypothetical Nrf2 antioxidant response pathway modulation.
References
-
Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 338(7), 361-367. [Link]
-
Rieke Metals. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
Özdemir, A., et al. (2010). Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. Zeitschrift für Naturforschung C, 65(11-12), 647-652. [Link]
Sources
Topic: Application of Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone in Antimicrobial Studies
An Application Note and Protocol for the Antimicrobial Evaluation of Novel Ketone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial compounds with novel mechanisms of action.[1][2] Ketone derivatives have emerged as a promising class of compounds with a wide range of biological activities. This guide focuses on a hypothetical candidate, Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone, and outlines a systematic approach to comprehensively evaluate its potential as an antimicrobial agent. The protocols herein are based on widely accepted methodologies standardized by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[3][4]
Part 1: Initial Assessment of Antimicrobial Spectrum
The first step in evaluating a novel compound is to determine its spectrum of activity. The agar disk diffusion method is a widely used, cost-effective preliminary screening technique.[3]
Protocol 1: Agar Disk Diffusion Assay
This qualitative assay determines the susceptibility of a panel of microorganisms to the test compound.
Principle: A standardized inoculum of a test microorganism is spread on an agar plate. A sterile paper disk impregnated with the test compound is placed on the surface. If the compound is effective, it will diffuse into theagar and inhibit the growth of the microorganism, resulting in a "zone of inhibition".[3]
Step-by-Step Protocol:
-
Microorganism Preparation:
-
From a fresh culture (18-24 hours), select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[5]
-
-
Disk Application:
-
Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a positive control (a disk with a standard antibiotic) and a negative control (a disk with the solvent used to dissolve the test compound).
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours for most bacteria.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition in millimeters. The size of the zone correlates with the susceptibility of the microorganism to the compound.
-
Part 2: Quantitative Evaluation of Antimicrobial Potency
Following a positive preliminary screening, a quantitative assessment is crucial to determine the potency of the compound. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[3][4]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: This method establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[6][7]
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (MHB) to achieve a range of desired concentrations.[8]
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial suspension as described in Protocol 1.
-
Dilute this suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[8]
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and no compound) and a negative control (broth only for sterility check).[8]
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
Principle: The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum. This distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Step-by-Step Protocol:
-
Subculturing from MIC Plate:
-
Following MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth.
-
Spot-inoculate these aliquots onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
-
MBC Determination:
-
The MBC is the lowest concentration of the compound that results in no colony formation on the MHA plate.
-
Data Presentation
Quantitative data should be summarized for clear comparison.
| Microorganism | Gram Stain | MIC (µg/mL) of this compound | MBC (µg/mL) of this compound | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | Positive | |||
| Escherichia coli | Negative | |||
| Pseudomonas aeruginosa | Negative | |||
| Candida albicans | N/A (Fungus) |
Part 3: Investigating the Mechanism of Action
Understanding how a compound exerts its antimicrobial effect is a critical aspect of drug development. For ketone derivatives, a plausible, yet hypothetical, mechanism could involve the disruption of bacterial cell membrane integrity.
Hypothetical Mechanism of Action: Membrane Disruption
It is hypothesized that the lipophilic cyclohexyl and phenyl groups of the molecule facilitate its insertion into the bacterial cell membrane's lipid bilayer. The polar thiomorpholinomethyl ketone moiety could then disrupt the membrane's electrochemical potential, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
Caption: Hypothetical mechanism of membrane disruption by the test compound.
Protocol 4: Cell Membrane Integrity Assay
This protocol uses fluorescent probes to assess membrane damage.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. If the cell membrane is compromised, PI can enter the cell and bind to DNA, emitting a red fluorescence.
Step-by-Step Protocol:
-
Bacterial Culture Preparation:
-
Grow the test bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend to a standardized optical density.
-
-
Treatment:
-
Expose the bacterial suspension to various concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC).
-
Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).
-
-
Staining and Analysis:
-
At specific time points, add propidium iodide to the bacterial suspensions.
-
Incubate in the dark for a short period.
-
Measure the fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in red fluorescence indicates membrane damage.
-
Experimental Workflow Overview
The entire process, from initial screening to mechanistic studies, can be visualized as a structured workflow.
Caption: Overall workflow for antimicrobial evaluation of a novel compound.
Conclusion
This application note provides a foundational framework for the systematic antimicrobial evaluation of this compound. By following these established protocols, researchers can effectively determine the compound's spectrum of activity, quantify its potency, and begin to elucidate its mechanism of action. Such a structured approach is indispensable in the early stages of antimicrobial drug discovery and development.
References
- BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
-
Wikipedia. (2024). Antimicrobial peptides. Retrieved from [Link]
-
Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Retrieved from [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]
-
Salvatore, M. M., et al. (2023). Study of Human Antimicrobial Peptides Active Against Some Bacteroidota Species of the Oral Cavity. MDPI. Retrieved from [Link]
-
World Organisation for Animal Health. (n.d.). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Al-Tawfiq, J. A., & Rabaan, A. A. (2022). Antibiotic Resistance in Microbes: Mechanisms, Detection Techniques, and Approaches to Minimize the Risk of Resistance. Crimson Publishers. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
- Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
-
Sizar, O., & Unakal, C. G. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Sun, N., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(19), 10739-10744. Retrieved from [Link]
-
Luo, S. W. (2007). The Study Of Synthesis Technology Of Cyclohexyl Phenyl Ketone In One Step (Master's thesis). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Retrieved from [Link]
- Google Patents. (n.d.). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.
-
Das, G., et al. (2020). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). FR2620444A1 - Cyclohexyl phenyl ketone derivatives, process for their preparation and their use as synthesis intermediates.
-
Sun, N., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(19), 10739–10744. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Cyclohexylphenols. Retrieved from [Link]
-
Turan-Zitouni, G., et al. (2005). Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 40(6), 607-613. Retrieved from [Link]
-
MDPI. (n.d.). Phytocompounds with Antimicrobial Activity: From Discovery to Application. Retrieved from [Link]
- Bayeshov, A. B., et al. (2019). Microbiological activity 1-cyclohexyl-3-diethylaminoprop-3-yn-1-yl ester of n-phenyl thiocarbamic acid. Bulletin of the National Academy of Sciences of the Republic of Kazakhstan, 4(380), 226-229.
Sources
- 1. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. woah.org [woah.org]
- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antimicrobial peptides - Wikipedia [en.wikipedia.org]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Investigation of Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone in Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Strategic Framework for Novel Compound Evaluation
The quest for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone represents a unique chemical scaffold with potential for modulation of inflammatory pathways. As a novel chemical entity, a systematic and rigorous evaluation is paramount to elucidate its therapeutic potential. This document provides a comprehensive guide for researchers to investigate the anti-inflammatory properties of this compound, from initial screening to in-depth mechanistic studies. It is designed not as a rigid set of instructions, but as a strategic framework, grounded in established scientific principles, to guide the research process. The protocols and assays described herein are industry-standard methods for characterizing anti-inflammatory drug candidates.
Part 1: Synthesis and Characterization
Proposed Synthetic Strategy:
A potential synthetic route could start from 3-bromobenzaldehyde. This would undergo a reaction with thiomorpholine to introduce the thiomorpholinomethyl group. The resulting aldehyde could then be reacted with a cyclohexyl magnesium bromide Grignard reagent, followed by oxidation of the secondary alcohol to the desired ketone.
It is imperative that the final compound be thoroughly characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Part 2: In Vitro Evaluation of Anti-Inflammatory Activity
In vitro assays are crucial for the initial screening and mechanistic characterization of a compound's anti-inflammatory potential. These assays are typically cost-effective, rapid, and allow for the investigation of specific molecular targets.[2]
Cytotoxicity Assessment
Prior to evaluating anti-inflammatory effects, it is essential to determine the cytotoxic profile of this compound to ensure that any observed effects are not due to cell death.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Seed RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Inhibition of Key Inflammatory Mediators
The overproduction of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6 is a hallmark of inflammation.[3][4]
Protocol: Measurement of Nitric Oxide (NO) Production
-
Cell Stimulation: Seed RAW 264.7 cells in a 96-well plate and pre-treat with various concentrations of this compound for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[3]
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.
Protocol: Quantification of Pro-Inflammatory Cytokines (TNF-α and IL-6) by ELISA
-
Cell Treatment and Stimulation: Follow the same procedure as for the NO production assay.
-
ELISA: Measure the levels of TNF-α and IL-6 in the cell culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Calculate the percentage inhibition of cytokine production.
Evaluation of COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.[5] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs.[6][7]
Protocol: COX-2 Inhibitory Assay (Cell-Based)
-
Cell Culture and Treatment: Use a cell line that expresses COX-2 upon stimulation, such as LPS-stimulated RAW 264.7 cells. Pre-treat the cells with the test compound.
-
Arachidonic Acid Addition: Add arachidonic acid to the cells to initiate the COX reaction.
-
PGE₂ Measurement: After a suitable incubation period, collect the supernatant and measure the concentration of prostaglandin E₂ (PGE₂) using a specific ELISA kit.
-
Data Analysis: Compare the PGE₂ levels in compound-treated cells to those in vehicle-treated cells to determine the percentage of COX-2 inhibition.
Data Presentation: Summary of In Vitro Anti-Inflammatory Activity
| Assay | Endpoint | IC₅₀ (µM) |
| Cytotoxicity (MTT) | Cell Viability | >100 (example) |
| Nitric Oxide Production | NO Inhibition | [Experimental Value] |
| TNF-α Production | TNF-α Inhibition | [Experimental Value] |
| IL-6 Production | IL-6 Inhibition | [Experimental Value] |
| COX-2 Activity | PGE₂ Inhibition | [Experimental Value] |
Part 3: Mechanistic Insights through Signaling Pathway Analysis
To understand how this compound exerts its anti-inflammatory effects, it is crucial to investigate its impact on key signaling pathways.
NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[4]
Protocol: Western Blot Analysis of NF-κB Pathway Proteins
-
Cell Lysis: Treat LPS-stimulated RAW 264.7 cells with the test compound, and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and determine the effect of the compound on the phosphorylation of IκBα and p65.
Diagram: Simplified NF-κB Signaling Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) also play a critical role in regulating the production of inflammatory mediators.[8]
Protocol: Western Blot Analysis of MAPK Pathway Proteins
This protocol is similar to the NF-κB Western blot, but uses primary antibodies against phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, and total p38.
Part 4: In Vivo Evaluation of Anti-Inflammatory Efficacy
In vivo models are essential for evaluating the therapeutic efficacy of a drug candidate in a whole organism, taking into account its pharmacokinetic and pharmacodynamic properties.[9] All animal experiments should be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee.
Acute Inflammatory Model: Carrageenan-Induced Paw Edema
This is a widely used and well-characterized model for screening acute anti-inflammatory activity.[10][11]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats (180-220g) for at least one week.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg). A positive control group should receive a standard NSAID like indomethacin or diclofenac. A vehicle control group should also be included.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Systemic Inflammation Model: LPS-Induced Endotoxemia
This model mimics systemic inflammation and allows for the measurement of circulating pro-inflammatory cytokines.[12]
Protocol: LPS-Induced Endotoxemia in Mice
-
Animal Acclimatization: Acclimate male C57BL/6 mice for one week.
-
Compound Administration: Administer the test compound at various doses.
-
LPS Challenge: One hour later, administer a sublethal dose of LPS (e.g., 5 mg/kg) intraperitoneally.
-
Blood Collection: At a predetermined time point (e.g., 2 or 4 hours) after LPS injection, collect blood samples via cardiac puncture.
-
Cytokine Analysis: Prepare serum and measure the levels of TNF-α and IL-6 using ELISA.
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the vehicle-treated group.
Diagram: Experimental Workflow for In Vivo Studies
Sources
- 1. globethesis.com [globethesis.com]
- 2. journalajrb.com [journalajrb.com]
- 3. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-6 in Inflammation, Immunity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
- 11. Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
high-throughput screening assays for Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone analogs
Application Notes & Protocols
Topic: High-Throughput Screening Assays for Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone Analogs
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The discovery of novel therapeutic agents is a cornerstone of modern medicine, a process increasingly reliant on the efficiency and precision of High-Throughput Screening (HTS). This document provides a comprehensive guide for developing and executing robust HTS campaigns for a novel compound class: this compound analogs. Lacking a predefined biological target, this guide presents a logical and scientifically rigorous strategy for screening these analogs against two of the most prominent and "druggable" target families in the human proteome: G-Protein Coupled Receptors (GPCRs) and Protein Kinases.[1]
As a Senior Application Scientist, this guide is structured not as a rigid template, but as an in-depth technical narrative. It emphasizes the causality behind experimental choices, embeds self-validating systems within each protocol, and is grounded in authoritative scientific principles. We will explore both cell-based and biochemical assay formats, detailing the underlying technologies, providing step-by-step protocols, and offering insights into data analysis and hit validation.
Introduction: A Strategy for Target Discovery
The this compound scaffold represents a novel chemical space with potential for therapeutic intervention. The initial phase of a drug discovery program for such a library involves identifying its biological target(s).[2] A target-agnostic screening approach is often impractical. Therefore, a more strategic methodology involves screening against well-characterized target families known to be modulated by small molecules.
GPCRs and protein kinases are ideal candidates for this initial exploration. GPCRs represent the largest family of cell surface receptors and are the target of over 30% of all FDA-approved drugs.[3][4] Protein kinases, which regulate a vast array of cellular processes, have emerged as the second most important class of drug targets.[1] By developing parallel screening funnels for these two target classes, researchers can efficiently determine if the novel analogs exhibit activity and gain crucial insights into their potential mechanism of action.
The High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process designed to identify promising "hits" from a large compound library.[5][] The process must be robust, reproducible, and statistically sound to minimize false positives and negatives.
Caption: General workflow for a high-throughput screening campaign.
Screening Funnel 1: G-Protein Coupled Receptors (GPCRs)
Cell-based assays are highly advantageous for screening GPCRs as they provide data within a more biologically relevant context, accounting for factors like cell permeability and cytotoxicity.[7][8][9] We will focus on two mainstream HTS assays that measure the accumulation of key second messengers: intracellular calcium (for Gq-coupled receptors) and cyclic AMP (for Gs/Gi-coupled receptors).[10]
Assay Principle: Gq-Coupled GPCRs via Calcium Flux
Many GPCRs, upon activation, couple to the Gαq protein subunit. This initiates a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum.[11] This transient increase in cytosolic Ca²⁺ can be detected using calcium-sensitive fluorescent dyes. This method is highly amenable to HTS, offering a robust, real-time readout of receptor activation in a "no-wash" format.[12][13][14]
Caption: Signaling pathway for a Gq-coupled GPCR leading to calcium flux.
Protocol: No-Wash Calcium Flux Assay
This protocol is designed for a 384-well plate format and assumes the use of a cell line stably expressing a target Gq-coupled GPCR.
Materials:
-
HEK293 cells (or other suitable host) expressing the target GPCR.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive dye kit (e.g., Fluo-8 No Wash).[13]
-
Test Compounds: this compound analogs at desired concentrations.
-
Control Agonist: Known agonist for the target GPCR.
-
Control Antagonist: Known antagonist for the target GPCR.
-
384-well black, clear-bottom microplates.
Step-by-Step Protocol:
-
Cell Plating:
-
Culture cells to ~80-90% confluency.
-
Harvest and resuspend cells in culture medium to a density of 200,000 cells/mL.
-
Dispense 25 µL of cell suspension into each well of the 384-well plate (5,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, including any probenecid solution to prevent dye leakage.[12]
-
Remove the culture medium from the cell plate.
-
Add 25 µL of the dye loading solution to each well.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare a compound plate by dispensing 12.5 µL of 3X concentrated test compounds, controls, and vehicle (e.g., 0.3% DMSO in Assay Buffer) into a separate 384-well plate.
-
Plate Layout (Example):
Wells Content Purpose 1-16 Vehicle Negative Control 17-32 Control Agonist (EC₁₀₀) Positive Control 33-48 Control Agonist (EC₅₀) Assay Window | 49-384 | Test Compounds | Screening |
-
-
Signal Detection:
-
Place the cell plate into a fluorescence plate reader equipped with liquid handling (e.g., a FLIPR system).[14]
-
Set the instrument to record fluorescence (e.g., Ex: 490 nm, Em: 525 nm) over time.
-
Initiate reading, establishing a stable baseline for 10-20 seconds.
-
The instrument will then add 12.5 µL from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the maximum fluorescence signal change (Max - Min) for each well.
-
Normalize the data: % Activation = [(Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)] * 100.
-
Calculate the Z'-factor for the plate: Z' = 1 - [(3σ_pos + 3σ_neg) / |µ_pos - µ_neg|]. A Z' > 0.5 indicates a robust assay.[5]
-
Identify hits based on a predefined activity threshold (e.g., >50% activation).
-
Assay Principle: Gs/Gi-Coupled GPCRs via cAMP Measurement
Activation of Gs-coupled receptors stimulates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels, while Gi-coupled receptors inhibit this process.[15] HTS-compatible assays for cAMP often use a competitive immunoassay format with Homogeneous Time-Resolved Fluorescence (HTRF) detection.[16][17][18] In this assay, endogenous cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody, leading to a change in the TR-FRET signal.[19]
Screening Funnel 2: Protein Kinases
For kinases, biochemical assays using purified enzymes are the standard for primary HTS.[1][20][21] They offer a direct measure of enzyme inhibition without the complexities of a cellular environment. A TR-FRET based assay is a powerful, homogeneous method for this purpose.[22]
Assay Principle: TR-FRET Kinase Activity Assay
This assay measures the phosphorylation of a specific substrate by a kinase. The key components are a biotinylated substrate peptide and a phosphorylation-specific antibody labeled with a FRET acceptor. The kinase reaction is performed in the presence of ATP. After the reaction, a detection mix containing a FRET donor (e.g., Europium-labeled streptavidin) and the acceptor-labeled antibody is added. If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a high FRET signal. A kinase inhibitor prevents this, leading to a low FRET signal.[23][24][25][26]
Caption: Principle of a TR-FRET assay for kinase inhibitor screening.
Protocol: TR-FRET Kinase Inhibition Assay
This protocol is designed for a 384-well, low-volume plate format.
Materials:
-
Purified, active target kinase.
-
Biotinylated peptide substrate specific for the kinase.
-
Kinase reaction buffer (typically includes MgCl₂, DTT, and a detergent like Brij-35).
-
ATP solution.
-
Test Compounds: this compound analogs.
-
Control Inhibitor: A known potent inhibitor of the target kinase (e.g., Staurosporine).
-
Detection Reagents: Europium-labeled streptavidin and acceptor-labeled anti-phospho-substrate antibody in detection buffer.
-
384-well low-volume white microplates.
Step-by-Step Protocol:
-
Compound & Enzyme Preparation:
-
In a 384-well plate, add 2.5 µL of 4X concentrated test compounds or controls (in kinase buffer with DMSO).
-
Add 2.5 µL of 4X concentrated kinase enzyme to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X substrate/ATP mix in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme to sensitively detect competitive inhibitors.
-
Add 5 µL of the substrate/ATP mix to all wells to start the reaction.
-
Incubate for 60 minutes at room temperature. The incubation time may need optimization based on enzyme activity.
-
-
Stop Reaction & Add Detection Reagents:
-
Prepare the detection mix containing the Eu-donor and acceptor-antibody in detection buffer (which typically contains EDTA to stop the kinase reaction by chelating Mg²⁺).
-
Add 10 µL of the detection mix to all wells.
-
Incubate for 60 minutes at room temperature, protected from light, to allow for antibody binding.
-
-
Signal Detection:
-
Read the plate on a TR-FRET enabled plate reader.
-
Measure emission at two wavelengths: the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 615 nm).
-
The time-resolved setting (e.g., 60 µs delay, 400 µs integration) is crucial to minimize background fluorescence.[23]
-
-
Data Analysis:
-
Calculate the HTRF ratio: Ratio = (Emission_665nm / Emission_615nm) * 10,000.
-
Normalize the data: % Inhibition = 100 - {[(Ratio_Compound - Ratio_Negative) / (Ratio_Positive - Ratio_Negative)] * 100}. (Note: Positive control is max signal/no inhibitor; Negative control is min signal/strong inhibitor).
-
Calculate the Z'-factor for the plate. A Z' > 0.5 is required for a high-quality screen.[5]
-
Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Alternative and Orthogonal Assay Technologies
To ensure confidence in primary hits, it is critical to have alternative assay formats available for confirmation. These orthogonal assays use different detection technologies to rule out compound interference.[13]
AlphaScreen® Technology
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another powerful bead-based technology applicable to both GPCR and kinase targets.[27][28] It relies on the generation of singlet oxygen by a donor bead upon laser excitation, which diffuses to a nearby acceptor bead, triggering a chemiluminescent signal.[29][30][31]
-
For Kinases: A biotinylated substrate can be captured on a streptavidin-coated donor bead, while a phospho-specific antibody is bound to an acceptor bead.[30]
-
For GPCRs (cAMP): A competitive immunoassay can be designed where biotinylated-cAMP binds to streptavidin-donor beads and an anti-cAMP antibody is on the acceptor bead. Endogenous cAMP from cell lysates competes for this interaction, reducing the signal.[31]
Fluorescence Polarization (FP)
FP is a homogeneous technique that measures changes in the tumbling rate of a fluorescently labeled molecule in solution.[32][33]
-
For Kinases: An FP-based kinase assay can be designed where a fluorescently labeled phosphopeptide tracer competes with the enzymatically produced phosphopeptide for binding to a phospho-specific antibody. High kinase activity leads to more product, which displaces the tracer from the large antibody, resulting in a low polarization signal.[34][35]
Data Management and Hit Validation
Effective HTS requires rigorous data analysis and a clear strategy for hit follow-up.
Data Quality and Hit Selection
-
Quality Control: Continuously monitor the Z'-factor, signal-to-background ratio, and CV% of controls throughout the screen.[5]
-
Hit Criteria: A "hit" is typically defined by a statistical cutoff (e.g., >3 standard deviations from the mean of the negative controls) or a percent activity threshold (e.g., >50% inhibition/activation).[36][37]
Hit Confirmation and Triage
-
Re-testing: All primary hits should be re-tested from the original screening plate well to confirm activity.
-
Dose-Response: Confirmed hits must be tested over a range of concentrations (e.g., an 8-point dilution series) to determine their potency (IC₅₀ or EC₅₀).[38]
-
Orthogonal Assays: Confirming activity in a secondary, technology-independent assay is crucial to eliminate false positives caused by compound interference with the primary assay format (e.g., fluorescence quenching, light scattering).[13][39]
-
Preliminary SAR: Analyze the structure-activity relationships (SAR) of the hit compounds. Active analogs with similar core structures can increase confidence that the observed activity is real.[5]
Conclusion
This guide outlines a comprehensive and robust strategy for conducting high-throughput screening of this compound analogs against two high-value therapeutic target classes. By employing validated, industry-standard technologies such as calcium flux and TR-FRET assays, researchers can efficiently identify active compounds. The emphasis on rigorous quality control, orthogonal hit confirmation, and systematic data analysis provides a solid foundation for a successful hit-to-lead campaign. The protocols and principles described herein are designed to be adaptable, empowering scientists to uncover the therapeutic potential of this novel chemical series.
References
-
Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]
-
KUMAR, M., & XIE, X. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. Retrieved from [Link]
-
Hauser, A. S., Chavali, S., Masuho, I., Jahn, L. J., Martemyanov, K. A., Gloriam, D. E., & Babu, M. M. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 39(2), 143-156. Retrieved from [Link]
-
Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sittampalam, G. S. (2011). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 16(11-12), 474-482. Retrieved from [Link]
-
Li, Z., & Wang, H. (2011). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. Current Drug Discovery Technologies, 8(3), 229-236. Retrieved from [Link]
-
ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Retrieved from [Link]
-
Agilent. (2021). High-Throughput GPCR Assay Development. Retrieved from [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. Retrieved from [Link]
-
Trinquet, E., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Expert Opinion on Drug Discovery, 11(10), 991-1002. Retrieved from [Link]
-
Singh, S., & Sharma, P. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6). Retrieved from [Link]
-
Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Retrieved from [Link]
-
Mrksich, M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 343-346. Retrieved from [Link]
-
Revvity. (n.d.). HTRF Principle. Retrieved from [Link]
-
Berthold Technologies. (n.d.). HTRF®. Retrieved from [Link]
-
Berthold Technologies. (n.d.). AlphaScreen®. Retrieved from [Link]
-
Kole, R., et al. (2012). High-throughput screening identifies small molecules that enhance the pharmacological effects of oligonucleotides. Nucleic Acids Research, 40(4), 1801-1811. Retrieved from [Link]
-
Eglen, R. M. (2002). An Overview of High Throughput Screening at G Protein Coupled Receptors. Journal of Biomolecular Screening, 7(5), 382-389. Retrieved from [Link]
-
BMG Labtech. (n.d.). The detection of tyrosine kinase activity in AlphaScreen mode. Retrieved from [Link]
-
Celtarys Research. (n.d.). HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Retrieved from [Link]
-
BMG Labtech. (n.d.). AlphaScreen. Retrieved from [Link]
-
Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2-10. Retrieved from [Link]
-
Hauser, A. S., et al. (2020). Advances in G protein-coupled receptor high-throughput screening. Current Opinion in Biotechnology, 64, 230-239. Retrieved from [Link]
-
NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]
-
Revvity. (n.d.). HTRF - Guide to homogeneous time resolved fluorescence. Retrieved from [Link]
-
Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. Retrieved from [Link]
-
Imperial College London. (n.d.). Fluorescent Peptide Assays For Protein Kinases. Retrieved from [Link]
-
Kii, I., et al. (2016). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 21(8), 1059-1066. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]
-
ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). GPCR Calcium Product Solutions. Retrieved from [Link]
-
Gray, N. S., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Chemical Biology, 15(1), 58-66. Retrieved from [Link]
-
ResearchGate. (n.d.). High-Throughput Screening: today's biochemical and cell-based approaches | Request PDF. Retrieved from [Link]
-
Boutros, M., et al. (2015). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 43(21), 10118-10130. Retrieved from [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]
-
Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]
-
BMG Labtech. (2022). Cell-based assays on the rise. Retrieved from [Link]
-
Parham, F., et al. (2013). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 8(9), 1149-1158. Retrieved from [Link]
-
Bio-Rad. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]
-
BMG Labtech. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
Sources
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 3. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in G protein-coupled receptor high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. lifescienceglobal.com [lifescienceglobal.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. marinbio.com [marinbio.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 19. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. researchgate.net [researchgate.net]
- 22. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. revvity.com [revvity.com]
- 24. berthold.com [berthold.com]
- 25. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 26. resources.revvity.com [resources.revvity.com]
- 27. berthold.com [berthold.com]
- 28. bmglabtech.com [bmglabtech.com]
- 29. researchgate.net [researchgate.net]
- 30. bmglabtech.com [bmglabtech.com]
- 31. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 33. bmglabtech.com [bmglabtech.com]
- 34. PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]
- 35. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 36. High-throughput screening - Wikipedia [en.wikipedia.org]
- 37. academic.oup.com [academic.oup.com]
- 38. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Application Notes and Protocols: Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone as a Chemical Probe for PI3Kα
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Chemical probes are indispensable tools in chemical biology and drug discovery for dissecting complex biological processes.[1] A high-quality chemical probe is a small molecule that selectively interacts with a specific protein target, enabling the study of that target's function in cellular or organismal systems.[1] The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, known to be present in molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] Similarly, the cyclohexyl phenyl ketone framework is a structural motif found in various biologically active compounds. The convergence of these two structural features in Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone suggests its potential as a bioactive agent.
While the specific biological target of this compound has not been definitively characterized in publicly available literature, its structural elements are suggestive of potential interactions with various enzyme families. Thiomorpholine-containing compounds, for instance, have been identified as inhibitors of protein kinases, including Phosphoinositide 3-kinases (PI3Ks).[4] The PI3K family, particularly the class I isoform PI3Kα, is a central node in cell signaling, regulating processes such as cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many human cancers, making PI3Kα a prime target for therapeutic intervention and mechanistic studies.
Hypothetical Target: For the purpose of these application notes, we will proceed under the working hypothesis that This compound is a selective inhibitor of PI3Kα . These protocols are designed to rigorously test this hypothesis and to characterize its utility as a chemical probe for PI3Kα.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C20H29NOS | PubChem |
| Molecular Weight | 331.5 g/mol | PubChem |
| Appearance | Solid | MedChemExpress |
| Melting Point | 52-57°C | MedChemExpress |
| Solubility | Soluble in DMSO and ethanol | Assumed based on structure |
I. In Vitro Characterization: Enzymatic Assays
The initial step in validating a chemical probe is to determine its potency and selectivity against the purified target protein. Here, we describe a protocol for an in vitro kinase assay to measure the inhibitory activity of this compound against PI3Kα.
PI3Kα Inhibition Assay Protocol
This protocol utilizes a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition of the kinase will result in a higher luminescence signal.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% Brij-35)
-
This compound (test compound)
-
Wortmannin (positive control inhibitor)
-
DMSO (vehicle control)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Multilabel plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions in DMSO to generate a concentration-response curve (e.g., from 100 µM to 1 nM).
-
Reaction Setup:
-
Add 5 µL of kinase buffer to all wells.
-
Add 1 µL of the test compound dilutions or controls (DMSO for negative control, Wortmannin for positive control) to the appropriate wells.
-
Add 2 µL of a mixture of PI3Kα enzyme and PIP2 substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP in kinase buffer. The final ATP concentration should be at or near the Km for PI3Kα.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 10 µL of Kinase-Glo® reagent to each well.
-
Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Kinase Selectivity Profiling
To be a useful chemical probe, this compound must exhibit high selectivity for PI3Kα over other kinases, especially those within the PI3K family (PI3Kβ, PI3Kγ, PI3Kδ) and other related lipid and protein kinases. A broad kinase panel screening is recommended.
Workflow:
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a panel of several hundred kinases.
-
The screening is typically performed at a single high concentration (e.g., 10 µM) to identify initial off-targets.
-
For any kinases showing significant inhibition (e.g., >50% at 10 µM), follow up with full IC50 determination to quantify the degree of selectivity.
Data Interpretation: A high-quality chemical probe should exhibit at least a 30-fold selectivity for its primary target over other kinases.
II. Cellular Characterization: Target Engagement and Pathway Modulation
Demonstrating that a compound interacts with its intended target in a cellular context is a critical validation step.
Cellular Target Engagement: Western Blot Analysis of Downstream Signaling
Inhibition of PI3Kα should lead to a decrease in the phosphorylation of its downstream effector, AKT.
Protocol:
-
Cell Culture: Culture a cancer cell line with a known PI3Kα activating mutation (e.g., MCF-7, HCT116) in appropriate media.
-
Compound Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2-4 hours. Include DMSO as a negative control and a known PI3K inhibitor as a positive control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal. A dose-dependent decrease in p-AKT levels indicates cellular target engagement.
Cellular Proliferation Assay
Inhibition of the PI3K/AKT pathway is expected to reduce the proliferation of cancer cells dependent on this pathway.
Protocol:
-
Cell Seeding: Seed PI3Kα-dependent cancer cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay or by staining with crystal violet.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.
III. Visualization of Concepts
Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.
Experimental Workflow
Caption: Workflow for validating the chemical probe.
IV. Concluding Remarks
These application notes provide a comprehensive framework for the characterization of this compound as a chemical probe, based on the scientifically plausible, yet hypothetical, target of PI3Kα. Rigorous execution of these protocols will enable researchers to determine the compound's potency, selectivity, and cellular activity. Should the data support the hypothesis, this molecule could serve as a valuable tool for investigating the nuanced roles of PI3Kα in health and disease. It is imperative that researchers also consider the characterization of a structurally similar, but biologically inactive, control compound to account for potential off-target or scaffold-specific effects.
References
-
Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]
-
ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]
-
EFMC. (n.d.). Validating Chemical Probes. [Link]
-
AACR Journals. (n.d.). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. [Link]
-
PubChem. (n.d.). Cyclohexyl phenyl ketone. [Link]
Sources
Application Note & Protocol: Quantitative Analysis of Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone in Biological Samples by LC-MS/MS
Introduction: The Rationale for a Robust Bioanalytical Method
Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone (hereafter referred to as CTPK) is a novel synthetic molecule with potential pharmacological activity. As with any candidate compound in the drug development pipeline, establishing a reliable and validated method for its quantification in biological matrices is a foundational requirement. This application note provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of CTPK in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The molecular structure of CTPK, featuring a phenyl ketone core, a basic thiomorpholine moiety, and a lipophilic cyclohexyl group, presents specific challenges and opportunities for bioanalysis. The basic nitrogen on the thiomorpholine ring is readily protonated, making it an ideal candidate for positive mode electrospray ionization (ESI) and lending itself to selective extraction via cation exchange solid-phase extraction (SPE). The overall structure suggests moderate lipophilicity, requiring careful optimization of both sample preparation and chromatographic conditions to mitigate matrix effects and ensure high recovery.
This protocol is designed to be a self-validating system, grounded in the principles outlined by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] By adhering to these guidelines, researchers can generate high-quality, reproducible data suitable for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies.[5][6]
Principle of the Method: LC-MS/MS
The method described herein employs reversed-phase liquid chromatography for the separation of CTPK and a suitable internal standard (IS) from endogenous plasma components. Following chromatographic separation, detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique offers exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[7][8] The use of a stable-isotope labeled (SIL) internal standard is highly recommended as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, thereby ensuring the highest accuracy and precision.[9][10][11][12][13]
Materials and Reagents
-
Analytes: CTPK Reference Standard (>99% purity), CTPK-d4 Stable-Isotope Labeled Internal Standard.
-
Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant), sourced from certified vendors.
-
Chemicals & Solvents:
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade, >99%)
-
Ammonium Acetate (LC-MS Grade)
-
Methyl tert-butyl ether (MTBE) (HPLC Grade)
-
-
Consumables:
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
96-well collection plates
-
SPE cartridges (e.g., Polymeric mixed-mode cation exchange, 30 mg)
-
LC vials with inserts
-
Pipette tips
-
Sample Preparation: A Comparative Overview
The goal of sample preparation is to isolate the analyte from complex biological matrices, remove interferences (especially proteins and phospholipids), and concentrate the sample.[14] For a molecule like CTPK, three primary techniques are viable: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Technique | Principle | Advantages | Disadvantages | Recommended For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to denature and precipitate plasma proteins.[15][16][17] | Fast, simple, inexpensive, high recovery. | Non-selective, may result in significant matrix effects (ion suppression).[18][19] | High-throughput screening, early discovery. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous plasma and an organic solvent) based on relative solubility.[20][21][22] | Cleaner extracts than PPT, reduces matrix effects. | Labor-intensive, requires solvent optimization, potential for emulsions.[20][21] | Methods requiring moderate cleanliness. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[23][24][25][26][27] | Provides the cleanest extracts, minimizes matrix effects, allows for sample concentration. | More complex method development, higher cost per sample. | Regulated bioanalysis, methods requiring the lowest limits of quantification. |
For regulatory-compliant studies, Solid-Phase Extraction (SPE) is the recommended protocol due to its superior cleanup.
Detailed Protocol: Mixed-Mode Cation Exchange SPE
This protocol leverages the basic thiomorpholine moiety of CTPK, which will be positively charged at acidic pH, allowing it to bind strongly to the cation exchange sorbent.
Experimental Workflow: Solid-Phase Extraction (SPE)
Caption: Workflow for Solid-Phase Extraction.
Step-by-Step Methodology:
-
Sample Pre-treatment: To a 1.5 mL polypropylene tube, add 100 µL of plasma sample, quality control (QC), or calibration standard.
-
Internal Standard Addition: Spike with 20 µL of CTPK-d4 working solution (e.g., 500 ng/mL in 50% methanol) to all samples except blanks.
-
Acidification: Add 200 µL of 4% phosphoric acid (H₃PO₄) in water. This step ensures the analyte is protonated and disrupts protein binding.
-
Mixing: Vortex the samples for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.
-
SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Loading: Load the entire pre-treated sample onto the cartridge.
-
Wash 1 (Interference Removal): Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash 2 (Non-polar Interference Removal): Wash the cartridge with 1 mL of methanol to remove phospholipids and other non-polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube or 96-well plate. The basic modifier neutralizes the analyte, releasing it from the sorbent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 50:50 Mobile Phase A:B).
-
Analysis: Vortex, and inject 5 µL into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following conditions are a starting point and should be optimized for the specific instrumentation available.
Analytical Instrumentation Workflow
Caption: LC-MS/MS instrument configuration.
Liquid Chromatography Conditions
| Parameter | Condition | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for moderately lipophilic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes good peak shape and ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | |
| Gradient | 10% B to 95% B over 3 min, hold 1 min, re-equilibrate | A gradient is necessary to elute the analyte while separating it from early-eluting matrix components. |
Mass Spectrometry Conditions
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen on the thiomorpholine moiety is readily protonated. |
| MRM Transitions | CTPK: To be determined (e.g., [M+H]⁺ → fragment) | The precursor ion will be the protonated molecule. Fragments will likely arise from cleavage of the cyclohexyl or thiomorpholinomethyl groups.[28][29][30][31] |
| CTPK-d4: To be determined (e.g., [M+H]⁺+4 → fragment) | The stable isotope label adds 4 Da to the precursor mass. | |
| Source Temp. | 350 °C | Optimized for efficient desolvation. |
| Dwell Time | 100 ms | Balances sensitivity with the number of points across the chromatographic peak. |
Method Validation
The analytical method must be validated according to FDA or EMA guidelines to ensure its reliability for the intended application.[1][2][3][4][32][33][34][35] The following parameters must be assessed.
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of endogenous matrix components. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank plasma from at least 6 sources. |
| Calibration Curve | Relationship between instrument response and known analyte concentration. | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Closeness of measured values to the nominal concentration (accuracy) and the degree of scatter (precision). | Assessed at LLOQ, Low, Mid, and High QC levels. Intra- and inter-assay accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Recovery | The efficiency of the extraction process. | Determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Should be consistent and reproducible. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | Assessed by comparing the response of analyte in post-extraction spiked samples to the response in neat solution. Matrix factor should be consistent across different lots of plasma. |
| Stability | Stability of the analyte in the biological matrix under various storage and processing conditions (Freeze-thaw, short-term, long-term, stock solution). | Analyte concentration should be within ±15% of the nominal concentration after storage. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 5. Accuracy within ±20% and precision ≤20%. |
Data Analysis and Reporting
Data acquisition and processing are performed using the instrument manufacturer's software. The concentration of CTPK in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the weighted (1/x²) linear regression of the calibration curve.
All validation results, sample analysis data, and any deviations from the protocol should be meticulously documented in accordance with Good Laboratory Practice (GLP) standards.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Phenomenex. (n.d.). Protein Precipitation Method. Retrieved from [Link]
-
Unacademy. (n.d.). Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Geibl, F. F., et al. (2018). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Bhatia, R. (2016). USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
-
Mylott, W. R., Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. Bioanalysis Zone. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]
-
Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. [Link]
-
KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]
-
ResearchGate. (2018). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
ResearchGate. (n.d.). Internal Standards for Quantitative LC-MS Bioanalysis. [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. [Link]
-
National Institutes of Health. (2012). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]
-
SCION Instruments. (n.d.). Sample Preparation – Liquid-Liquid Extraction. [Link]
-
NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]
-
MDPI. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]
-
Ingenta Connect. (2006). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in.... [Link]
-
Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. [Link]
-
PubMed. (2022). Quantitation of Phenylalanine in Dried Blood Spot Using Liquid Chromatography Tandem Mass Spectrometry for Monitoring of Patients with Phenylketonuria (PKU). [Link]
-
ResearchGate. (2022). Quantitation of Phenylalanine in Dried Blood Spot Using Liquid Chromatography Tandem Mass Spectrometry for Monitoring of Patients with Phenylketonuria (PKU). [Link]
-
PubMed. (2010). L-Phenylalanine Concentration in Blood of Phenylketonuria Patients: A Modified Enzyme Colorimetric Assay Compared With Amino Acid Analysis, Tandem Mass Spectrometry, and HPLC Methods. [Link]
-
PLOS ONE. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos. [Link]
-
National Institutes of Health. (2014). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. [Link]
-
Journal of Applied Pharmaceutical Science. (2024). A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies. [Link]
-
Springer Nature Experiments. (2022). Quantitation of Phenylalanine in Dried Blood Spot Using Liquid Chromatography Tandem Mass Spectrometry for Monitoring of Patients with Phenylketonuria (PKU). [Link]
-
ResearchGate. (2019). Measurement of phenylalanine in routine care of phenylketonuric children. [Link]
-
ResearchGate. (2013). (a) Mass spectra of morpholine cation and fragment ions which are.... [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
-
Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
Freie Universität Berlin. (2020). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. resolvemass.ca [resolvemass.ca]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 6. moh.gov.bw [moh.gov.bw]
- 7. nebiolab.com [nebiolab.com]
- 8. japsonline.com [japsonline.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 11. biopharmaservices.com [biopharmaservices.com]
- 12. researchgate.net [researchgate.net]
- 13. nebiolab.com [nebiolab.com]
- 14. ijisrt.com [ijisrt.com]
- 15. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 16. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis - unacademy [unacademy.com]
- 21. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 22. Liquid-liquid extraction [scioninstruments.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. agilent.com [agilent.com]
- 26. mdpi.com [mdpi.com]
- 27. Solid-Phase Extraction (SPE) Techniques for Sample Preparation in...: Ingenta Connect [ingentaconnect.com]
- 28. researchgate.net [researchgate.net]
- 29. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 30. article.sapub.org [article.sapub.org]
- 31. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 32. labs.iqvia.com [labs.iqvia.com]
- 33. bioanalysisforum.jp [bioanalysisforum.jp]
- 34. ovid.com [ovid.com]
- 35. Bioanalytical method validation emea | PPTX [slideshare.net]
Application Note & Protocol: A Framework for In Vivo Evaluation of Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone is a novel chemical entity (NCE) with no established public data. This document provides a robust, scientifically-grounded framework for its initial in vivo evaluation. The proposed mechanism of action and subsequent experimental designs are hypothetical, based on structural bioinformatics and established drug discovery paradigms. All animal studies must be conducted in accordance with institutional and national guidelines, such as the ARRIVE guidelines, and approved by an Institutional Animal Care and Use Committee (IACUC).[1][2][3][4]
Part 1: Introduction and Scientific Rationale
The journey of a new chemical entity (NCE) from laboratory bench to clinical application is a multi-stage process requiring rigorous preclinical evaluation.[5][6] This guide outlines a comprehensive in vivo experimental design for the initial characterization of this compound (hereafter referred to as "Compound X").
1.1. Structural Rationale and Hypothesized Mechanism of Action
Compound X possesses several structural motifs that suggest potential bioactivity. The thiomorpholine ring is a privileged scaffold in medicinal chemistry, found in compounds with diverse pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[7][8][9][10] The phenyl ketone linker and the lipophilic cyclohexyl group further contribute to its potential as a drug-like molecule.
Given these features, and for the purpose of creating a focused experimental plan, we will hypothesize that Compound X is an inhibitor of the PI3K/Akt signaling pathway . This pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in various human cancers.[11][12][13][14][15] Its dysregulation is a key factor in tumorigenesis and drug resistance, making it a high-value target for novel therapeutics.[11][13]
1.2. The Overall Scientific Objective
The primary goal of this experimental plan is to systematically evaluate the in vivo safety, tolerability, pharmacokinetics (PK), and anti-tumor efficacy of Compound X in a relevant preclinical cancer model. This involves a phased approach, beginning with foundational studies to determine a safe and effective dose, followed by efficacy studies to test our central hypothesis.
Part 2: Phased In Vivo Evaluation Workflow
A logical, stepwise progression is critical to efficiently characterize an NCE while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.
Caption: Phased workflow for in vivo evaluation of Compound X.
Part 3: Detailed Protocols and Methodologies
Phase 1: Foundational Studies
3.1. Protocol: Formulation Development
Methodology:
-
Solubility Screening: Assess the solubility of Compound X in a panel of pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% DMSO in saline, 10% Solutol HS 15 in water, corn oil).[18][19][20][21]
-
Vehicle Selection: Start with the simplest aqueous-based systems. If solubility is insufficient (<1 mg/mL), progress to co-solvent systems or lipid-based formulations.
-
Stability Assessment: Once a lead vehicle is identified, assess the short-term stability of the formulation at room temperature and 4°C for at least 24 hours to ensure homogeneity and prevent precipitation during dosing.
-
Route of Administration: The initial studies will plan for both intravenous (IV) for PK and oral gavage (PO) or intraperitoneal (IP) for MTD and efficacy, depending on the formulation characteristics.
3.2. Protocol: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of Compound X that can be administered without causing unacceptable side effects or overt toxicity.[22][23][24][25] This is a critical step for designing subsequent PK and efficacy studies.[24]
Animal Model: Female BALB/c mice, 6-8 weeks old. Group Size: 3-5 mice per dose group. Methodology:
-
Dose Escalation Design: Employ a modified "3+3" dose escalation design.[26] Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg).
-
Administration: Administer Compound X daily via the selected route (e.g., IP or PO) for 5-7 consecutive days.
-
Monitoring: Record body weight, clinical signs of toxicity (e.g., changes in posture, activity, grooming), and food/water intake daily.
-
Endpoint: The MTD is defined as the highest dose at which no more than 10% body weight loss is observed and no significant clinical signs of toxicity occur.[22]
-
Necropsy: At the end of the study, perform a gross necropsy to observe any organ abnormalities.
| Parameter | Observation Criteria |
| Body Weight | Daily measurement; >10% loss is a sign of toxicity. |
| Clinical Score | Daily assessment of posture, activity, fur texture. |
| Mortality | Monitored daily. |
| Gross Necropsy | Visual inspection of major organs post-euthanasia. |
Table 1: Key Parameters for MTD Assessment.
3.3. Protocol: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X.[27][28][29][30]
Animal Model: Female BALB/c mice, 6-8 weeks old. Group Size: 3 mice per time point for terminal bleeds, or use serial bleeding techniques to reduce animal numbers.[27][28] Methodology:
-
Dosing: Administer a single dose of Compound X at a dose well below the MTD (e.g., 20% of MTD). Include two arms:
-
Intravenous (IV) bolus: To determine clearance and volume of distribution.
-
Oral Gavage (PO): To determine oral bioavailability.
-
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[27][31]
-
Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.
| Parameter | Definition | Importance |
| Cmax | Maximum plasma concentration | Indicates rate and extent of absorption. |
| Tmax | Time to reach Cmax | Indicates rate of absorption. |
| AUC | Area Under the Curve | Represents total drug exposure. |
| T½ | Half-life | Determines dosing frequency. |
| CL | Clearance | Rate of drug elimination from the body. |
| Vd | Volume of Distribution | Indicates how widely the drug distributes in tissues. |
| F% | Bioavailability (PO) | Fraction of oral dose reaching systemic circulation. |
Table 2: Key Pharmacokinetic Parameters.
Phase 2: Efficacy and Mechanism of Action Studies
3.4. Hypothesized Signaling Pathway: PI3K/Akt Inhibition
Caption: Hypothesized inhibition of the PI3K/Akt pathway by Compound X.
3.5. Protocol: Pharmacodynamic (PD) and Target Engagement Study
Objective: To confirm that Compound X engages its hypothetical target (PI3K/Akt pathway) in vivo and to establish a dose-response relationship for target modulation.[32][33][34][35][36]
Animal Model: Tumor-bearing mice (from the efficacy model below). Methodology:
-
Study Design: Use a satellite group of mice from the efficacy study. Administer a single dose of Compound X at various levels (e.g., MTD, 1/2 MTD, 1/4 MTD) and a vehicle control.
-
Tissue Collection: At a time point determined by the PK study (e.g., Tmax), collect tumor tissue and plasma.
-
Biomarker Analysis: Homogenize tumor tissue to prepare lysates. Analyze the levels of key pathway proteins using Western Blot or ELISA.
-
Primary Biomarker: Phospho-Akt (p-Akt) at Ser473. A reduction in p-Akt relative to total Akt indicates target engagement.
-
Downstream Biomarkers: Phospho-S6 ribosomal protein (p-S6) or phospho-4E-BP1 to assess downstream pathway inhibition.
-
-
PK/PD Correlation: Correlate the plasma concentration of Compound X with the degree of p-Akt inhibition in the tumor to establish a PK/PD model. This is crucial for selecting the optimal dose and schedule for the efficacy study.[36]
3.6. Protocol: Human Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of Compound X in a validated in vivo cancer model.
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) bearing subcutaneous human cancer cell line xenografts. Select a cell line known to have a hyperactive PI3K/Akt pathway (e.g., with a PIK3CA mutation or PTEN loss), such as MCF-7 (breast cancer) or U87-MG (glioblastoma). Group Size: 8-10 mice per group to ensure statistical power. Methodology:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel or a similar basement membrane extract into the flank of each mouse.[37][38]
-
Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: Compound X at MTD (or optimal PD dose)
-
Group 3: Positive Control (an established PI3K/Akt inhibitor, e.g., Alpelisib)
-
-
Dosing and Monitoring: Administer treatment daily (or as determined by PK/PD data) for 21-28 days. Measure tumor volume with calipers 2-3 times per week and record body weights.
-
Endpoints:
-
Primary: Tumor growth inhibition (TGI). Calculate the percent TGI for each treatment group compared to the vehicle control.
-
Secondary: Body weight change (as a measure of tolerability), and survival analysis if applicable.
-
Exploratory: At the end of the study, collect tumors for biomarker analysis (p-Akt, Ki-67 for proliferation, TUNEL for apoptosis) to confirm the mechanism of action.
-
Part 4: Conclusion and Future Directions
This comprehensive framework provides a rigorous pathway for the initial in vivo characterization of this compound. The successful completion of these studies will establish a foundational dataset on the compound's safety, pharmacokinetic profile, and efficacy. Positive results would provide a strong rationale for further preclinical development, including IND-enabling toxicology studies and exploration in other relevant cancer models. The integration of pharmacokinetic, pharmacodynamic, and efficacy data is paramount to making an informed go/no-go decision for this promising NCE.
References
-
ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). NC3Rs. Retrieved from [Link]
-
The ARRIVE guidelines 2.0. (n.d.). NC3Rs. Retrieved from [Link]
-
Castel, P., et al. (2010). PI3K/Akt signalling pathway and cancer. PubMed. Retrieved from [Link]
-
PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved from [Link]
-
Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology. Retrieved from [Link]
-
Martini, M., et al. (2022). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PubMed Central. Retrieved from [Link]
-
Kilkenny, C., et al. (2010). The ARRIVE guidelines 2.0. PLOS Biology. Retrieved from [Link]
-
Yang, J., et al. (2020). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Retrieved from [Link]
-
The ARRIVE guidelines Animal Research: Reporting In Vivo Experiments. (n.d.). EUPRIM-NET. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Murine Pharmacokinetic Studies. Bio-protocol. Retrieved from [Link]
-
Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from [Link]
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. Retrieved from [Link]
-
Baggelaar, M. P., et al. (2019). Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling. PubMed. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Murine Pharmacokinetic Studies. PubMed. Retrieved from [Link]
-
Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from [Link]
-
Cravatt, B. F., & Simon, G. M. (2007). Determining target engagement in living systems. PubMed Central. Retrieved from [Link]
-
Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed Central. Retrieved from [Link]
-
Sharma, D., & Soni, M. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Retrieved from [Link]
-
Tooulia, K. K., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. Retrieved from [Link]
-
Strickley, R. G. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]
-
Maximum tolerable dose (MTD) studies. (n.d.). Charles River. Retrieved from [Link]
-
Chen, J. (2016). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Retrieved from [Link]
-
Pharmacokinetics Protocol – Rodents. (n.d.). UNMC. Retrieved from [Link]
-
Asirvatham, S., et al. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Retrieved from [Link]
-
In-Vivo Mouse and Rat PK Bioanalysis. (2025). Protocols.io. Retrieved from [Link]
-
Step 2: Preclinical Research. (2018). FDA. Retrieved from [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. Retrieved from [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020). The Jackson Laboratory. Retrieved from [Link]
-
Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. Retrieved from [Link]
-
Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed. Retrieved from [Link]
-
Sargent, D. B., et al. (2024). Methods to study xenografted human cancer in genetically diverse mice. bioRxiv. Retrieved from [Link]
-
Proposed drug discovery paradigm incorporating target engagement assays. (n.d.). ResearchGate. Retrieved from [Link]
-
Addressing Specific Targets and Dealing with Target Engagement. (2023). Oxford Global. Retrieved from [Link]
-
Target Engagement Biomarkers. (n.d.). Sapient Bio. Retrieved from [Link]
-
Peterson, R. T., & MacRae, C. A. (2011). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. PubMed Central. Retrieved from [Link]
-
Maximum Tolerated Dose [MTD]. (n.d.). EUPATI Toolbox. Retrieved from [Link]
-
Dose Escalation Study Design Example (With Results). (2019). ClinicalTrials.gov. Retrieved from [Link]
-
Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). Altasciences. Retrieved from [Link]
-
FDA Requirements for Preclinical Studies. (2009). Karger Publishers. Retrieved from [Link]
-
Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective. (2021). FDA. Retrieved from [Link]
-
FDA's Draft on In-Vivo Bioavailability and Bioequivalence Studies. (2024). Global Pharma Tek. Retrieved from [Link]
-
Drug Design Progress of In silico, In vitro and In vivo Researches. (n.d.). Open Access Pub. Retrieved from [Link]
-
Experimental design for in vivo experiments. (n.d.). ResearchGate. Retrieved from [Link]
-
Ho, R. J. Y. (2010). Beyond new chemical entities: Advancing drug development based on functional versatility of antibodies. PubMed Central. Retrieved from [Link]
Sources
- 1. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 2. Home | ARRIVE Guidelines [arriveguidelines.org]
- 3. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 4. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. karger.com [karger.com]
- 7. jchemrev.com [jchemrev.com]
- 8. jchemrev.com [jchemrev.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 16. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. pharmtech.com [pharmtech.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmoutsourcing.com [pharmoutsourcing.com]
- 21. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 22. catalog.labcorp.com [catalog.labcorp.com]
- 23. toolbox.eupati.eu [toolbox.eupati.eu]
- 24. pacificbiolabs.com [pacificbiolabs.com]
- 25. pharmoutsourcing.com [pharmoutsourcing.com]
- 26. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 27. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Murine Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. protocols.io [protocols.io]
- 30. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 31. unmc.edu [unmc.edu]
- 32. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. oxfordglobal.com [oxfordglobal.com]
- 36. sapient.bio [sapient.bio]
- 37. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone for Preclinical Research
Introduction
Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone, hereafter referred to as CycTMPK, is a novel investigational compound emerging from discovery chemistry. Its structure, featuring a cyclohexyl moiety, a phenyl ketone core, and a thiomorpholine group, presents a unique challenge for preclinical formulation.[1][2] The thiomorpholine scaffold is a privileged structure in medicinal chemistry, known to impart diverse biological activities.[3][4] However, the combination of the highly lipophilic cyclohexyl group and the bulky ketone structure predicts that CycTMPK will exhibit poor aqueous solubility, a characteristic common to over 40% of new chemical entities (NCEs).[5] This property can severely limit oral bioavailability and complicate the development of parenteral dosage forms, potentially masking the true efficacy and toxicity of the compound in preclinical studies.[6][7]
The primary objective of this guide is to provide a systematic and scientifically-grounded approach to the formulation of CycTMPK for both in vitro and in vivo preclinical research. The protocols herein are designed to ensure consistent and maximal exposure in animal models, which is critical for generating reliable pharmacokinetic (PK), pharmacodynamic (PD), and toxicology (Tox) data.[8][9] We will address pre-formulation characterization, strategies for solubilization, and detailed protocols for preparing various types of formulations suitable for administration to common preclinical species.[6][10]
Pre-formulation Assessment: The Foundation of Rational Formulation Design
Before any formulation work commences, a thorough physicochemical characterization of CycTMPK is mandatory.[6] This data provides the causal basis for all subsequent formulation decisions. The role of the preclinical formulator is crucial, requiring a deep understanding of analytical techniques, toxicology, and pharmacokinetics to navigate the challenges posed by NCEs.[6]
Predicted Physicochemical Properties of CycTMPK
Based on its chemical structure, the following properties are anticipated for CycTMPK:
-
High Lipophilicity (LogP): The presence of the cyclohexyl and phenyl rings suggests the molecule will be highly lipophilic, leading to poor aqueous solubility.
-
Poor Aqueous Solubility: Expected to be a Biopharmaceutics Classification System (BCS) Class II or IV compound, where absorption is limited by its dissolution rate or solubility.[11][12]
-
Weak Base (pKa): The nitrogen atom in the thiomorpholine ring is expected to have a pKa in the physiological range, suggesting that its solubility will be pH-dependent.
-
Chemical Stability: The thiomorpholine sulfur atom could be susceptible to oxidation. The overall stability in various pH conditions and solvents must be determined.
Essential Pre-formulation Experiments
Protocol 2.2.1: Kinetic Aqueous Solubility Determination (pH Profile)
-
Objective: To determine the solubility of CycTMPK across a physiologically relevant pH range.
-
Materials: CycTMPK powder, phosphate-buffered saline (PBS) at pH 7.4, citrate buffers at pH 3.0 and 5.0, DMSO, analytical balance, HPLC system.
-
Procedure:
-
Prepare a 10 mM stock solution of CycTMPK in 100% DMSO.
-
In separate microcentrifuge tubes, add an excess of the DMSO stock to each of the aqueous buffers (e.g., 10 µL of stock into 990 µL of buffer) to achieve a final DMSO concentration of 1%.
-
Shake the samples vigorously at room temperature for 2 hours.
-
Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the precipitated compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved CycTMPK using a validated HPLC method.
-
The resulting concentrations represent the kinetic solubility at each pH.
-
Protocol 2.2.2: LogP/LogD Determination
-
Objective: To quantify the lipophilicity of CycTMPK.
-
Methodology: The shake-flask method using n-octanol and PBS (pH 7.4) is a standard approach. Alternatively, validated HPLC-based methods can provide a rapid and less material-intensive estimation.
-
Significance: A high LogP (typically >3) confirms the compound is lipophilic and will likely require solubility enhancement techniques for aqueous and oral formulations.[9]
Protocol 2.2.3: Solid-State Characterization
-
Objective: To understand the solid form of the supplied CycTMPK powder.
-
Techniques:
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect potential polymorphs.
-
X-Ray Powder Diffraction (XRPD): To assess the crystallinity of the material.
-
-
Causality: Different crystalline forms (polymorphs) or an amorphous state can have dramatically different solubilities and dissolution rates.[13] Knowing the solid form is critical for reproducibility.[14]
Formulation Strategies for In Vitro Assays
DMSO is a common solvent for preparing stock solutions for in vitro assays.[15] However, precipitating the compound upon dilution into aqueous assay buffer is a frequent cause of artifactual results.
Workflow for Preparing In Vitro Dosing Solutions
Caption: Workflow for preparing CycTMPK for in vitro assays.
Key Consideration: The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts. If solubility issues persist, the addition of a small amount of a non-ionic surfactant like Polysorbate 20 (Tween 20) to the final assay buffer can sometimes maintain solubility without interfering with the assay.
Formulation Strategies for In Vivo Preclinical Studies
The choice of formulation for animal studies is dictated by the route of administration, the required dose level, and the physicochemical properties of CycTMPK.[8][16] The goal is to develop a safe and effective vehicle that maximizes exposure.[9][17]
Vehicle Selection Logic
Choosing the right vehicle is a critical step to avoid confounding experimental results.[14][18] For instance, some vehicles like pure DMSO or high concentrations of PEG-400 can cause neurotoxicity or other side effects in animals.[19] The following decision tree provides a logical pathway for vehicle selection.
Vehicle Selection Decision Tree
Caption: Decision tree for selecting an appropriate in vivo vehicle.
Common Vehicle Compositions
The following table provides examples of common, well-tolerated vehicles for preclinical studies. The simplest formulation is always preferred to minimize the risk of excipient-related toxicity or effects on drug absorption.[6][20]
| Vehicle Name | Composition (v/v/w) | Route | Best For |
| Aqueous Suspension | 0.5% (w/v) Methylcellulose + 0.2% (v/v) Tween 80 in Water | PO | High-dose studies for insoluble compounds.[6] |
| Co-solvent Solution | 10% DMSO / 40% PEG 400 / 50% Water | PO, IP | Low-to-mid dose studies; enhances solubility.[6] |
| Lipid Solution | 100% Corn Oil or Sesame Oil | PO, SC | Highly lipophilic compounds (LogP > 4).[12] |
| IV Co-solvent | 5-10% Solutol HS 15 in Saline | IV | Solubilizing compounds for IV administration. |
| Cyclodextrin Solution | 20-40% (w/v) Hydroxypropyl-β-Cyclodextrin (HPBCD) in Water | IV, PO | Compounds that form inclusion complexes.[5] |
Step-by-Step Formulation Protocols
Protocol 4.3.1: Preparation of an Oral Suspension (10 mg/mL)
-
Objective: To prepare a homogeneous and dose-accurate suspension for oral gavage.
-
Materials: CycTMPK, 0.5% (w/v) methylcellulose in purified water, 0.2% (v/v) Tween 80, mortar and pestle, magnetic stirrer.
-
Procedure:
-
Calculate the required amount of CycTMPK for the target volume (e.g., for 10 mL, use 100 mg).
-
Place the CycTMPK powder into a clean mortar.
-
Add a small amount of the 0.2% Tween 80 solution (wetting agent) to the powder and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure particles are properly wetted and do not clump.
-
Gradually add the 0.5% methylcellulose solution (suspending agent) in small portions while continuously stirring and mixing.
-
Transfer the mixture to a suitable container (e.g., a glass vial) with a magnetic stir bar.
-
Stir the suspension continuously for at least 30 minutes before dosing. Continue to stir throughout the dosing procedure to ensure homogeneity.
-
Self-Validation: Visually inspect for uniform dispersion. A properly prepared suspension should not have large agglomerates or rapidly settle.
-
Protocol 4.3.2: Preparation of a Co-solvent Solution for Oral Dosing (5 mg/mL)
-
Objective: To prepare a clear solution for oral administration, aiming for maximal absorption.[8]
-
Materials: CycTMPK, DMSO, Polyethylene Glycol 400 (PEG 400), Purified Water.
-
Procedure:
-
Calculate the required amount of CycTMPK (e.g., for 10 mL, use 50 mg).
-
Prepare the vehicle by mixing 1 mL of DMSO and 4 mL of PEG 400.
-
Add the CycTMPK powder to the DMSO/PEG 400 mixture.
-
Vortex and/or sonicate the mixture until the compound is fully dissolved. Gentle warming (to 30-40°C) may be applied if necessary, but stability must be confirmed.
-
Once dissolved, slowly add 5 mL of purified water while vortexing.
-
Self-Validation: The final formulation must be a clear, particle-free solution. If precipitation occurs upon adding water, the drug concentration is too high for this vehicle, and an alternative (like a suspension) must be considered.[6]
-
Analytical Verification of Formulations
It is a critical and often overlooked step to verify the concentration and homogeneity of the final prepared formulation.[14] This is typically achieved using a validated High-Performance Liquid Chromatography (HPLC) method.[21][22]
Protocol 5.0.1: HPLC Verification of Formulation Concentration
-
Objective: To confirm that the prepared formulation contains the correct concentration of CycTMPK.
-
HPLC System: A standard HPLC system with a UV detector is typically sufficient.[21]
-
Example Method Parameters:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined from the UV absorbance maximum of CycTMPK.
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a standard curve of CycTMPK in a suitable solvent (e.g., acetonitrile or DMSO) at known concentrations.
-
For solutions, dilute an aliquot of the final formulation into the mobile phase or a compatible solvent to fall within the range of the standard curve.
-
For suspensions, take multiple samples (top, middle, bottom) while stirring, dissolve a known weight/volume in organic solvent, and dilute appropriately for analysis. This confirms homogeneity.
-
Analyze the standards and samples by HPLC.
-
Calculate the concentration of CycTMPK in the formulation samples against the standard curve.
-
-
Acceptance Criteria: The measured concentration should typically be within ±10% of the target concentration. For suspensions, the relative standard deviation between top, middle, and bottom samples should be less than 5%.[23][24]
Conclusion
The successful preclinical development of a poorly soluble compound like this compound is fundamentally dependent on a robust and rational formulation strategy. By systematically characterizing the compound's physicochemical properties and applying the principles and protocols outlined in this guide, researchers can develop formulations that ensure accurate and reproducible delivery. This methodical approach minimizes the risk of misleading data due to poor bioavailability and allows for a true assessment of the compound's therapeutic potential.[6][8] Always begin with the simplest formulation possible and only increase complexity when necessary to meet the demands of solubility and dose.[20]
References
-
Jadhav, M., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Shakil, S., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Available at: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Gad, S. C. (2016). Vehicles for Animal Studies. Gad Consulting Services. Available at: [Link]
-
Verma, S., & Rawat, A. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Sachan, R., et al. (2022). Solubility enhancement techniques: A comprehensive review. ResearchGate. Available at: [Link]
-
Kasimedu, S. (2015). A review on solubility enhancement techniques. Journal of Comprehensive Pharmacy. Available at: [Link]
-
Backman, P., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences. Available at: [Link]
-
Crystal Pharmatech. (n.d.). Animal Dosing Vehicle Selection. Crystal Pharmatech Co., Ltd. Available at: [Link]
-
Ferreira, R. T., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
-
Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]
-
Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. Available at: [Link]
-
Parab, J., et al. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]
-
Gudipaty, L., et al. (2021). Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes. ResearchGate. Available at: [Link]
-
Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies. Quay Pharma. Available at: [Link]
-
PubChem. (n.d.). Cyclohexyl phenyl ketone. National Center for Biotechnology Information. Available at: [Link]
-
Ferreira, R. T., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Available at: [Link]
-
Asirvatham, S., et al. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Oral Excipients. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of α-hydroxycyclohexyl phenyl ketone. ResearchGate. Available at: [Link]
-
Luo, S. W. (2007). The Study Of Synthesis Technology Of Cyclohexyl Phenyl Ketone In One Step. Global Thesis. Available at: [Link]
-
Tooulia, N., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie. Available at: [Link]
-
Varma, M. V. S., et al. (2020). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Expert Opinion on Drug Discovery. Available at: [Link]
-
Mannila, J. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. Available at: [Link]
- Google Patents. (n.d.). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid. Google Patents.
-
de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova. Available at: [Link]
-
Sahu, P. K., et al. (2018). Analytical Method Development and Validation of Pharmaceutical Technology. Journal of Advanced Pharmacy Education & Research. Available at: [Link]
-
PharmaCores. (2024). HPLC analytical Method development: an overview. PharmaCores. Available at: [Link]
-
Huynh-Ba, K. (2008). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC. Available at: [Link]
- Google Patents. (n.d.). FR2620444A1 - Cyclohexyl phenyl ketone derivatives, process for their preparation and their use as synthesis intermediates. Google Patents.
-
U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]
-
Dong, M. W., & Huynh-Ba, K. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. altasciences.com [altasciences.com]
- 10. Designing formulations for preclinical and early stage clinical studies - Medicines Discovery Catapult [md.catapult.org.uk]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. admescope.com [admescope.com]
- 17. fda.gov [fda.gov]
- 18. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. rjpdft.com [rjpdft.com]
- 22. HPLC analytical Method development: an overview [pharmacores.com]
- 23. scielo.br [scielo.br]
- 24. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone
Welcome to the dedicated support center for the synthesis of Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for higher yields and purity. The information herein is grounded in established chemical principles and practical laboratory experience.
Part 1: Understanding the Synthesis - The Mannich Reaction
The synthesis of this compound is typically achieved via a Mannich reaction. This is a three-component condensation involving an active hydrogen compound (3-acetylphenylacetonitrile as a precursor to the ketone), formaldehyde, and a secondary amine (thiomorpholine), followed by subsequent transformation steps to yield the final product. Understanding the mechanism is crucial for effective troubleshooting.
The core of the synthesis involves the acid-catalyzed formation of the Eschenmoser salt precursor, the thiomorpholinomethyl cation, which then acts as an electrophile. The nucleophilic carbon of the ketone precursor attacks this cation, forming the C-C bond.
Reaction Workflow Diagram
Caption: A step-by-step logic diagram for troubleshooting low yields.
Issue 2: Formation of a Difficult-to-Remove Impurity
Q: I am observing a persistent impurity with a similar polarity to my product, making column chromatography ineffective. What could this be and how can I prevent it?
A: This often points to the formation of a bis-Mannich adduct or a dimer, especially if the initial active hydrogen compound has more than one acidic proton.
1. The Bis-Adduct Impurity: If the methylene group in the 3-acetylphenylacetonitrile precursor is deprotonated twice, it can react with two equivalents of the thiomorpholinomethyl cation. This results in a larger, often less polar molecule that can be difficult to separate.
-
Prevention Strategy:
-
Stoichiometry Control: Use a slight excess of the ketone precursor relative to the formaldehyde and thiomorpholine (e.g., 1.1 equivalents).
-
Slow Addition: Add the formaldehyde or the pre-formed Eschenmoser salt solution slowly to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring the mono-addition product.
-
2. Self-Condensation of the Ketone: Under certain conditions (especially basic), the ketone precursor can undergo self-condensation, leading to aldol-type impurities.
-
Prevention Strategy:
-
pH Control: The Mannich reaction is typically acid-catalyzed. Ensure the pH remains acidic (pH 1-2) throughout the C-C bond formation step to suppress base-catalyzed side reactions.
-
Data Table: Optimizing Reaction Conditions to Minimize Impurities
| Parameter | Standard Condition | Optimized Condition for High Purity | Rationale |
| Stoichiometry | 1:1:1 (Ketone:Amine:CH₂O) | 1.1 : 1.0 : 1.0 | Reduces the formation of bis-adducts by limiting the electrophile. |
| Reaction pH | Not controlled | Maintained at pH 1-2 | Acidic conditions favor the desired Mannich reaction pathway and prevent base-catalyzed side reactions. |
| Temperature | Reflux (e.g., 80-100 °C) | 50-60 °C | Lower temperatures can increase selectivity and reduce the rate of side reactions and decomposition. |
| Addition Rate | All reagents mixed at once | Slow, dropwise addition of formaldehyde | Maintains a low concentration of the electrophile, favoring mono-alkylation. |
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the initial Mannich reaction step?
A1: Protic polar solvents are generally preferred as they can solvate the ionic intermediates. Ethanol, isopropanol, and acetic acid are common choices. Acetic acid can serve as both a solvent and a catalyst. For difficult reactions, a biphasic system or a co-solvent like dioxane might be employed.
Q2: My thiomorpholine has a yellow tint. Can I still use it?
A2: A yellow color often indicates the presence of oxidation products, primarily the sulfoxide. These impurities can interfere with the reaction and complicate purification. It is highly recommended to purify the thiomorpholine by distillation before use or to use a new, unopened bottle.
Q3: How critical is the source of formaldehyde?
A3: Very critical. While aqueous formaldehyde (formalin) can be used, it introduces water, which can be detrimental to subsequent steps like the Grignard reaction. Paraformaldehyde is often a better choice as it is an anhydrous source of formaldehyde. It must be thoroughly depolymerized by heating in the reaction mixture to be effective.
Q4: Can this reaction be scaled up for pilot plant production?
A4: Yes, but with careful consideration of key parameters. Heat management during the Grignard addition becomes critical at a larger scale. The use of jacketed reactors with precise temperature control is essential. Furthermore, workup and extraction procedures may need to be modified to handle larger volumes, potentially using continuous extraction methods. A thorough safety review (HazOp) is mandatory before any scale-up operation.
References
This section provides sources for the general principles discussed. Specific synthesis protocols for the target molecule may be proprietary or found in specialized chemical literature.
improving the stability of Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone for long-term storage
Technical Support Center: Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone
Welcome to the technical support guide for this compound. This document provides in-depth guidance for researchers, scientists, and drug development professionals on ensuring the long-term stability of this compound. By understanding its chemical liabilities, you can implement effective storage and handling strategies to maintain its purity and integrity for experimental success.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the ideal long-term storage conditions for solid this compound?
Short Answer: For optimal long-term stability, the solid compound should be stored at -20°C or lower , under an inert atmosphere (argon or nitrogen) , and protected from light .
Scientific Rationale: The structure of this compound contains two primary sites susceptible to degradation: the sulfur atom in the thiomorpholine ring and the tertiary amine.
-
Oxidation of the Thiomorpholine Moiety: The sulfide group is the most significant liability. It is readily oxidized by atmospheric oxygen, first to the more polar sulfoxide and then to the even more polar sulfone .[1][2] This is a common degradation pathway for sulfur-containing heterocycles.[3] Storing the compound under an inert gas displaces oxygen, directly inhibiting this oxidative process.
-
Temperature: Lowering the storage temperature to -20°C or -80°C significantly reduces the rate of all chemical degradation reactions, including oxidation.[4]
-
Light Protection: The aryl ketone moiety can absorb UV light, potentially leading to photochemical degradation. Storing in an amber vial or in the dark is a mandatory precaution.[5]
| Parameter | Recommendation | Reason |
| Temperature | -20°C (or -80°C for maximum longevity) | Slows the rate of chemical degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the thiomorpholine sulfur and tertiary amine. |
| Light | Protect from light (use amber vials) | Prevents potential photolytic degradation of the aryl ketone. |
| Container | Tightly sealed, screw-cap vial | Prevents moisture ingress and oxygen exchange. |
FAQ 2: I'm storing the solid compound as recommended, but I've noticed a slight yellowing over time. What could be the cause?
Short Answer: A color change, such as yellowing, is often an early indicator of minor oxidative degradation, even when precautions are taken.
Scientific Rationale: While storing under inert gas is highly effective, microscopic amounts of oxygen can still be present or introduced during brief vial openings. Oxidation products, particularly N-oxides or sulfoxides, can sometimes be colored. The aryl ketone structure itself, if subjected to trace light exposure or minor degradation, can also lead to colored impurities.
Actionable Advice: If the color change is minimal, the compound may still be suitable for many applications. However, it is crucial to re-analyze the purity using a stability-indicating method, such as HPLC-UV, before use.[6][7] This will quantify the level of impurities and confirm if the material still meets the specifications for your experiment.
FAQ 3: Can I store the compound in solution? What are the best practices?
Short Answer: Long-term storage in solution is not recommended as it significantly accelerates degradation. If short-term storage is necessary, use a dry, aprotic solvent like anhydrous DMSO or DMF, store as frozen aliquots at -80°C, and use within one month.
Scientific Rationale: Degradation reactions, particularly oxidation, occur much faster in the solution phase where molecules have greater mobility.
-
Solvent Choice: Protic solvents (like methanol or ethanol) should be avoided for long-term storage as they can participate in degradation reactions. Water is a major concern as it can facilitate hydrolysis, although this specific molecule is less prone to it than esters or amides.[8]
-
Oxygen Solubility: Solvents contain dissolved oxygen, which will readily oxidize the thiomorpholine ring. While sparging the solvent with an inert gas can help, it is difficult to maintain a completely oxygen-free environment.
-
Aliquoting: Preparing stock solutions and freezing them in single-use aliquots at -80°C is the best practice for solution storage. This minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Best Practice for Solutions:
-
Prepare the stock solution in anhydrous DMSO or DMF.
-
Dispense into single-use aliquots in tightly sealed vials.
-
Flash-freeze and store at -80°C.
-
Before use, allow an aliquot to equilibrate to room temperature for at least one hour before opening.
-
Use the solution the same day it is thawed; do not re-freeze.
Section 2: Troubleshooting Guide
Problem: My HPLC/LC-MS analysis shows new, more polar impurity peaks appearing over time.
Diagnosis: This is the classic signature of oxidation. The addition of oxygen atoms to the molecule increases its polarity, causing it to elute earlier on a standard reverse-phase HPLC column.
Likely Degradants:
-
Thiomorpholine-S-oxide (Mass Shift: +16 Da): The most probable first degradation product. The sulfur atom is oxidized to a sulfoxide (S=O).
-
Thiomorpholine-S,S-dioxide (Mass Shift: +32 Da): A secondary degradation product where the sulfoxide is further oxidized to a sulfone (O=S=O).[9]
-
Thiomorpholine-N-oxide (Mass Shift: +16 Da): A possible alternative or concurrent degradation product where the tertiary amine nitrogen is oxidized.[10]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee, fontname="Arial", fontsize=10];
} enddot Caption: Primary and alternative oxidative degradation pathways.
Troubleshooting Workflow:
Section 3: Protocols and Methodologies
These protocols are essential for proactively assessing the stability of your compound and are based on established regulatory principles.[5][11]
Protocol 1: Confirmatory Forced Oxidation Study
This study intentionally degrades the compound to confirm the identity of oxidative impurities, which is crucial for developing a stability-indicating analytical method.[12][13]
Objective: To generate and confirm the identity of the sulfoxide and sulfone degradants.
Materials:
-
This compound
-
Acetonitrile (ACN) or other suitable organic solvent
-
3% Hydrogen Peroxide (H₂O₂) solution
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in ACN.
-
Stress Condition: To 1 mL of the sample solution, add 100 µL of 3% H₂O₂.
-
Incubation: Gently mix and let the solution stand at room temperature, protected from light, for 2-4 hours. The goal is to achieve 5-20% degradation of the parent compound.[12]
-
Analysis: Inject the stressed sample directly into the HPLC-UV/MS system.
-
Data Interpretation:
-
Look for a new major peak with a mass increase of +16 Da (the sulfoxide).
-
Look for a smaller peak with a mass increase of +32 Da (the sulfone).
-
These "marker" peaks can now be used to track degradation in your long-term storage samples.
-
Protocol 2: Recommended HPLC-UV/MS Method for Purity Assessment
This is a general-purpose reverse-phase method suitable for monitoring the stability of the parent compound and its primary oxidative degradants.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| UV Detection | 254 nm (or optimal wavelength for chromophore) |
| MS Detector | ESI+ (Electrospray Ionization, Positive Mode) |
Expected Elution Order: Sulfone -> Sulfoxide -> Parent Compound (from most polar to least polar).
Section 4: Reference Data
Table of Potential Degradants and Their Properties
| Compound Name | Molecular Weight Change | Expected Chromatographic Behavior |
| Parent Compound | X | Baseline Retention |
| Thiomorpholine-S-oxide | X + 15.99 | Shorter retention time (more polar) |
| Thiomorpholine-S,S-dioxide | X + 31.99 | Even shorter retention time (most polar) |
| Thiomorpholine-N-oxide | X + 15.99 | Shorter retention time (more polar) |
This guide is intended to provide a comprehensive framework for maintaining the long-term stability of this compound. By applying these principles and protocols, researchers can ensure the quality and reliability of their experimental starting material.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . (n.d.). Moravek. Retrieved from [Link]
-
Bajpai, M., et al. (2020). Development of forced degradation and stability indicating studies of drugs—A review . Journal of Applied Pharmaceutical Science, 10(1), 135-143. Retrieved from [Link]
-
Techniques for Quality Control in Pharmaceutical Analysis . (2023). Journal of Chemical and Pharmaceutical Research, 15(1), 19-21. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation . (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
Peyrot, M., et al. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR . Biodegradation, 9(6), 433-442. Retrieved from [Link]
-
Forced Degradation Testing . (n.d.). SGS Denmark. Retrieved from [Link]
-
Forced Degradation Testing in Pharma . (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Analytical Techniques In Stability Testing . (2025). Separation Science. Retrieved from [Link]
-
Stability indicating study by using different analytical techniques . (n.d.). International Journal of Scientific Development and Research. Retrieved from [Link]
-
N-Dealkylation of Amines . (2022). Molecules, 27(15), 4983. Retrieved from [Link]
-
Analytical Techniques for the Assessment of Drug Stability . (2022). ResearchGate. Retrieved from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . (2021). LCGC International. Retrieved from [Link]
- Method of oxidizing thioether to sulfone. (2014). Google Patents (CN103910658A).
-
Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study . (2022). Environmental Science: Processes & Impacts, 24(9), 1435-1445. Retrieved from [Link]
-
Cyclohexyl-3-methylphenyl ketone . (n.d.). PubChem. Retrieved from [Link]
-
Posvic, H., & Rogers, D. (1974). Degradation of tertiary amines via aminimines . The Journal of Organic Chemistry, 39(11), 1588-1589. Retrieved from [Link]
-
Degradation of tertiary amines via aminimines . (1974). The Journal of Organic Chemistry. Retrieved from [Link]
-
One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively . (2018). Scientific Reports, 8(1), 1-8. Retrieved from [Link]
-
Sulfone synthesis by oxidation . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile . (2021). Journal of Chemical Reviews. Retrieved from [Link]
-
DEGRADATIONPATHWAY B. Pharm 2-2 . (n.d.). Scribd. Retrieved from [Link]
-
Sulfide Oxidation . (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
cyclohexyl phenyl ketone . (n.d.). The Good Scents Company. Retrieved from [Link]
-
Thiomorpholine . (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow . (2022). ChemRxiv. Retrieved from [Link]
-
Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow . Organic Process Research & Development, 26(8), 2532-2539. Retrieved from [Link]
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow . (2022). ACS Publications. Retrieved from [Link]
-
Time-sensitive Chemicals . (n.d.). Environmental Health & Safety - University of Tennessee, Knoxville. Retrieved from [Link]
-
Chemical Properties of Phenyl cyclohexyl ketone (CAS 712-50-5) . (n.d.). Cheméo. Retrieved from [Link]
-
Phenyl cyclohexyl ketone . (n.d.). NIST WebBook. Retrieved from [Link]
-
Koch, D. D., & Feldbruegge, D. H. (1986). Stability of ketone bodies in serum in dependence on storage time and storage temperature . Journal of Clinical Chemistry and Clinical Biochemistry, 24(10), 861-865. Retrieved from [Link]
-
Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage . (2022). Nature Communications, 13(1), 4104. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering . (n.d.). ACS Publications. Retrieved from [Link]
Sources
- 1. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. jchemrev.com [jchemrev.com]
- 4. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scribd.com [scribd.com]
- 9. Sulfone synthesis by oxidation [organic-chemistry.org]
- 10. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 11. Forced Degradation Testing | SGS Denmark [sgs.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
refining purification methods for Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone. It offers troubleshooting advice and detailed protocols to address common challenges encountered during the isolation and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My final product is a persistent, non-crystallizing oil. What are the likely causes and initial steps?
A persistent oil instead of a solid product often indicates the presence of impurities that disrupt the crystal lattice formation. Common culprits include residual solvents, unreacted starting materials, or closely related side-products. The first step is to place the oil under a high vacuum for several hours to remove any volatile solvents. If it remains an oil, a chromatographic or crystallization step is necessary.
Q2: What is the most effective purification method for this compound?
The optimal method depends on the impurity profile.
-
For removing non-basic organic impurities: An acid-base extraction is highly effective. The basic thiomorpholine nitrogen can be protonated and extracted into an aqueous acid phase, leaving non-basic impurities in the organic layer.
-
For removing closely related side-products: Flash column chromatography is generally the most powerful technique.
-
For final polishing of a mostly pure product: Recrystallization is ideal for achieving high purity and obtaining a crystalline solid.
Q3: Which chromatographic system (TLC and column) is a good starting point?
A good starting point for Thin Layer Chromatography (TLC) analysis is a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v) on a standard silica gel plate. The basic nature of the thiomorpholine moiety can cause tailing on silica gel. To mitigate this, a small amount of a basic modifier, such as 1-2% triethylamine (Et₃N), can be added to the mobile phase. This same solvent system, with the added triethylamine, is a good starting point for flash column chromatography.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
The ketone functional group can be sensitive to the acidic nature of standard silica gel. If degradation is suspected (e.g., appearance of new spots on TLC after chromatography), consider using deactivated silica gel. This can be prepared by treating the silica with a solvent mixture containing a small percentage of triethylamine before packing the column. Alternatively, using a different stationary phase like alumina (neutral or basic) can be a solution.
Troubleshooting Guide: Common Purification Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Column Chromatography | 1. Compound is highly retained on the column. 2. Product is co-eluting with a UV-inactive impurity. 3. Degradation on silica gel. | 1. Increase the polarity of the mobile phase gradually. If the compound still doesn't elute, consider a stronger solvent system like dichloromethane/methanol. 2. Run a crude ¹H NMR to identify all components. Use a different visualization technique for TLC (e.g., potassium permanganate stain) to see other spots. 3. Switch to neutral alumina or deactivated silica gel. |
| Persistent Yellow/Brown Color in Product | Formation of colored byproducts, potentially from oxidation or side reactions during synthesis. | 1. Attempt recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). 2. If color persists, a small amount of activated carbon can be added during the recrystallization process to adsorb colored impurities. Filter the hot solution through celite to remove the carbon before cooling. |
| Product is a Mixture of Diastereomers | If the synthesis creates a new stereocenter, the product may be a mixture of diastereomers that can be difficult to separate. | Standard flash chromatography may be sufficient to separate diastereomers. If not, a higher-resolution technique like HPLC or SFC (Supercritical Fluid Chromatography) may be required. Careful selection of the mobile and stationary phases is critical. |
| Broad or Tailing Peaks in HPLC Analysis | The basic thiomorpholine group is interacting with residual acidic silanol groups on the C18 column. | Add a modifier to the mobile phase. Common choices include 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to protonate the amine, or using a buffered mobile phase (e.g., ammonium acetate) to control the pH. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Non-Basic Impurities
This protocol leverages the basicity of the thiomorpholine nitrogen to separate the target compound from neutral or acidic impurities.
Steps:
-
Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid (HCl) to the funnel.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The protonated target compound will be in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean flask. The organic layer containing non-basic impurities can be discarded.
-
Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃), until the solution is basic (pH > 9, check with pH paper).
-
The deprotonated product will precipitate out or form an oily layer.
-
Extract the product back into an organic solvent (e.g., DCM or EtOAc) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol is designed to separate the target compound from closely related impurities.
Steps:
-
Prepare the Mobile Phase: Based on TLC analysis, prepare a suitable mobile phase. A good starting point is Ethyl Acetate/Hexanes (e.g., 20:80 to 40:60) containing 1% Triethylamine (Et₃N) to prevent peak tailing.
-
Pack the Column: Pack a glass column with silica gel using the "slurry method" with the mobile phase.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. "Dry loading" is recommended for better separation: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.
-
Elute the Column: Run the mobile phase through the column, collecting fractions.
-
Monitor Elution: Monitor the fractions using TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization for Final Purification
This protocol is used to obtain a highly pure, crystalline final product.
Steps:
-
Select a Solvent System: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Good candidates include ethanol, isopropanol, ethyl acetate, or a two-solvent system like ethyl acetate/hexanes or ethanol/water.
-
Dissolve the Compound: Place the compound in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Induce Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool Further: Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the Product: Dry the crystals under a high vacuum to remove all residual solvent.
Visualization of Purification Workflow
Below is a decision-making workflow for selecting the appropriate purification strategy for this compound.
Caption: Decision tree for purification strategy.
Technical Support Center: Strategies to Reduce Cytotoxicity of Novel Ketone Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with novel ketone compounds. This guide is designed to provide in-depth technical assistance and field-proven insights to help you navigate and mitigate the cytotoxic effects of your compounds during experimentation. We will explore the underlying mechanisms of ketone-induced cytotoxicity and offer practical strategies, detailed protocols, and troubleshooting advice to ensure the integrity and success of your research.
Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your in-vitro experiments, providing a structured approach to problem-solving.
Issue 1: High Cytotoxicity Observed in Initial Screening Assays (e.g., MTT, LDH)
Question: My initial cell viability assays show high levels of cytotoxicity for my novel ketone compound, even at low concentrations. How can I troubleshoot this?
Answer: High initial cytotoxicity is a common challenge. The key is to systematically investigate the cause, which could range from the compound's intrinsic properties to assay-specific artifacts.
Troubleshooting Steps:
-
Confirm Compound Integrity and Solubility:
-
Rationale: Compound precipitation can lead to inconsistent dosing and may interfere with optical readings in assays.[1]
-
Action: Visually inspect the culture medium for any signs of precipitation after adding your compound. Determine the solubility limit of your compound in the culture medium.
-
Solvent Control: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to the cells, typically below 0.5%.[1]
-
-
Optimize Cell Seeding Density:
-
Rationale: Both too few and too many cells can lead to inaccurate cytotoxicity readings. Low cell density may result in a weak signal, while high density can lead to nutrient depletion and cell stress, confounding the results.[1]
-
Action: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
-
-
Evaluate the Assay Method:
-
Rationale: Different cytotoxicity assays measure different cellular parameters.[2][3] An MTT assay, for instance, measures mitochondrial metabolic activity, which can be directly affected by compounds that interfere with mitochondrial function.[2] An LDH assay, on the other hand, measures membrane integrity.[4]
-
Action: Consider using an orthogonal assay to confirm the results. For example, if you initially used an MTT assay, try an LDH release assay or a live/dead staining assay using fluorescent dyes like propidium iodide.[5]
-
-
Investigate the Mechanism of Cytotoxicity:
-
Rationale: Understanding how your compound is inducing cell death is crucial for developing mitigation strategies. A common mechanism for ketone cytotoxicity, particularly with α,β-unsaturated ketones, is the induction of oxidative stress through Michael addition reactions.[6]
-
Action: Perform assays to measure the generation of reactive oxygen species (ROS).
-
This protocol outlines the use of 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
DCFDA (store protected from light)
-
Cell line of interest
-
Novel ketone compound
-
Positive control (e.g., H₂O₂)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the culture medium and wash the cells once with warm PBS.
-
Prepare a working solution of DCFDA in pre-warmed serum-free medium (typically 5-10 µM).
-
Add the DCFDA solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Remove the DCFDA solution and wash the cells twice with warm PBS.
-
Add fresh culture medium containing your novel ketone compound at various concentrations. Include a vehicle control and a positive control.
-
Incubate for the desired treatment period.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Data Interpretation: An increase in fluorescence intensity in compound-treated cells compared to the vehicle control indicates an increase in intracellular ROS.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Data
Question: I'm observing high variability in my cytotoxicity data between experiments. What could be the cause?
Answer: Lack of reproducibility can stem from several factors, including subtle variations in cell culture conditions, reagent preparation, and experimental timing.[1]
Troubleshooting Steps:
| Potential Cause | Rationale | Recommended Action |
| Cell Health and Passage Number | Cells in the logarithmic growth phase are more consistent. High passage numbers can lead to genetic drift and altered phenotypes. | Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number. Avoid using over-confluent cells.[1] |
| Reagent Preparation and Storage | Inconsistent reagent concentrations or degradation can significantly impact results. | Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[1] |
| Inconsistent Timelines | Variations in incubation times for cell seeding, compound treatment, and assay reagent addition can introduce variability. | Standardize all incubation times across all experiments.[1] |
| Edge Effects | The outer wells of a microplate are prone to evaporation and temperature fluctuations, leading to inconsistent results.[1] | Fill the perimeter wells with sterile PBS or culture medium without cells and do not use them for experimental data.[1] |
| Pipetting Errors | Inaccurate pipetting can lead to variable cell numbers and compound concentrations. | Use calibrated pipettes and ensure proper pipetting technique to minimize errors.[7] |
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the cytotoxicity of novel ketone compounds.
Q1: What are the common mechanisms of cytotoxicity for ketone compounds?
The cytotoxicity of ketone compounds is often linked to their chemical structure. A key feature associated with cytotoxicity is the presence of an α,β-unsaturated ketone moiety.[6] This structure can act as a Michael acceptor, readily reacting with nucleophiles like the thiol groups in glutathione and cysteine residues in proteins. This can lead to:
-
Oxidative Stress: Depletion of intracellular glutathione, a major antioxidant, can lead to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage.[8][9]
-
Enzyme Inhibition: Reaction with critical protein thiols can inactivate enzymes involved in essential cellular processes.
-
Apoptosis Induction: Some α,β-unsaturated ketones have been shown to induce apoptosis, a form of programmed cell death.[6]
It's important to note that not all ketone bodies are cytotoxic. In fact, ketone bodies like β-hydroxybutyrate and acetoacetate can be neuroprotective and reduce oxidative stress by enhancing mitochondrial respiration.[8][9][10]
Q2: How can I strategically modify my novel ketone compound to reduce its cytotoxicity?
If your compound's cytotoxicity is linked to a specific structural feature, such as an α,β-unsaturated system, you can consider the following modifications:
-
Steric Hindrance: Introducing bulky groups near the reactive site can sterically hinder its interaction with biological nucleophiles, potentially reducing cytotoxicity.[6]
-
Removal of the Michael Acceptor: If the α,β-unsaturated ketone is not essential for the desired biological activity, its removal or modification could be a viable strategy.
-
Bioisosteric Replacement: Replacing the reactive ketone functionality with a less reactive bioisostere might preserve the desired activity while reducing toxicity.
Q3: What formulation strategies can be employed to reduce the cytotoxicity of a hydrophobic ketone compound?
For hydrophobic compounds, poor aqueous solubility can contribute to cytotoxicity and limit bioavailability. Formulation strategies can help overcome these challenges:
-
Amorphous Solid Dispersions (ASDs): Dispersing the hydrophobic drug in a polymer matrix can enhance its solubility and dissolution rate.[11]
-
Lipid-Based Formulations: Encapsulating the compound in liposomes or other lipid-based delivery systems can improve its solubility and alter its biodistribution, potentially reducing off-target toxicity.[12]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains can increase the hydrophilicity and serum half-life of a compound, while also shielding it from non-specific interactions that can cause toxicity.[13]
Q4: My ketone compound appears to be a mitochondrial toxin. What specific assays can I use to investigate this further?
If you suspect mitochondrial toxicity, you can use a range of assays to assess different aspects of mitochondrial function:
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Utilizes fluorescent dyes like JC-1 or TMRM to measure the potential across the inner mitochondrial membrane, a key indicator of mitochondrial health.
-
Oxygen Consumption Rate (OCR) Measurement: Instruments like the Seahorse XF Analyzer can measure the rate of oxygen consumption, providing a real-time assessment of mitochondrial respiration.
-
ATP Production Assay: Luminescence-based assays can quantify cellular ATP levels, which are largely dependent on mitochondrial function.
Part 3: Visualization & Diagrams
Diagram 1: General Workflow for Troubleshooting Ketone Compound Cytotoxicity
Caption: A logical workflow for troubleshooting common issues in cytotoxicity assays.
Diagram 2: Potential Mechanisms of α,β-Unsaturated Ketone Cytotoxicity
Caption: Signaling pathway illustrating how α,β-unsaturated ketones can induce cytotoxicity.
References
-
Structure-Activity Relationships of ·, ‚-Unsaturated Ketones as Assessed by their Cytotoxicity against Oral Tumor Cells - Anticancer Research. Available at: [Link]
-
KETONES INHIBIT MITOCHONDRIAL PRODUCTION OF REACTIVE OXYGEN SPECIES PRODUCTION FOLLOWING GLUTAMATE EXCITOTOXICITY BY INCREASING NADH OXIDATION - NIH. Available at: [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. Available at: [Link]
-
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Available at: [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [Link]
-
Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. - Allied Academies. Available at: [Link]
-
Ketones inhibit mitochondrial production of reactive oxygen species production following glutamate excitotoxicity by increasing NADH oxidation - PubMed - NIH. Available at: [Link]
-
KETONE BODIES IN CELL PHYSIOLOGY AND CANCER. Available at: [Link]
-
Cell-based Assays for Assessing Toxicity: A Basic Guide - Bentham Science Publishers. Available at: [Link]
-
Multi-dimensional roles of ketone bodies in fuel metabolism, signaling, and therapeutics. Available at: [Link]
-
Update on in vitro cytotoxicity assays for drug development - ResearchGate. Available at: [Link]
-
Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - NIH. Available at: [Link]
-
Ketones inhibit mitochondrial production of reactive oxygen species production following glutamate excitotoxicity by increasing NADH oxidation | Request PDF - ResearchGate. Available at: [Link]
-
Current Perspective About the Effect of a Ketogenic Diet on Oxidative Stress – a Review. Available at: [Link]
-
Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents - NIH. Available at: [Link]
-
Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC. Available at: [Link]
-
How to Reduce Toxicity in Carbonyl Reactions? - Patsnap Eureka. Available at: [Link]
-
Drug Toxicity Mechanisms Implications and Prevention Strategies. Available at: [Link]
-
Mitigation of Damage from Reactive Oxygen Species and Ionizing Radiation by Ketone Body Esters - Oxford Medicine. Available at: [Link]
-
Comprehensive Overview of Ketone Bodies in Cancer Metabolism: Mechanisms and Application - PMC - NIH. Available at: [Link]
-
Safe handling of cytotoxic drugs in the workplace - HSE. Available at: [Link]
-
A Facile Way to Enhance the Therapeutic Efficacy of Hydrophobic Drugs via Amorphous Solid Dispersions - PubMed. Available at: [Link]
-
Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC - NIH. Available at: [Link]
-
Ketogenic diet decreases oxidative stress and improves mitochondrial respiratory complex activity - PMC - NIH. Available at: [Link]
-
Ketone bodies are protective against oxidative stress in neocortical neurons. Available at: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. Available at: [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications - Purdue e-Pubs. Available at: [Link]
-
Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling - Frontiers. Available at: [Link]
-
Mitigation of Damage from Reactive Oxygen Species and Ionizing Radiation by Ketone Body Esters - ResearchGate. Available at: [Link]
-
The cytotoxicity and ketone body production in response to various... - ResearchGate. Available at: [Link]
-
Ketones Prevent Oxidative Impairment of Hippocampal Synaptic Integrity through KATP Channels - PMC - PubMed Central. Available at: [Link]
-
Surface Treatment With Hydrophobic Coating Reagents (Organosilanes) Strongly Reduces the Bioactivity of Synthetic Amorphous Silica in vitro - Frontiers. Available at: [Link]
-
10 Tips for Successful Cell Based Assays - FDCELL. Available at: [Link]
-
(PDF) Techniques to enhance solubility of hydrophobic drugs: An overview - ResearchGate. Available at: [Link]
-
Ketone Bodies Improve Human CD8+ Cytotoxic T-Cell Immune Response During COVID-19 Infection - PubMed. Available at: [Link]
-
Exogenous ketone ester delays CNS oxygen toxicity without impairing cognitive and motor performance in male Sprague-Dawley rats. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. omicsonline.org [omicsonline.org]
- 4. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 5. researchgate.net [researchgate.net]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. 10 Tips for Successful Cell Based Assays [fdcell.com]
- 8. KETONES INHIBIT MITOCHONDRIAL PRODUCTION OF REACTIVE OXYGEN SPECIES PRODUCTION FOLLOWING GLUTAMATE EXCITOTOXICITY BY INCREASING NADH OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ketones inhibit mitochondrial production of reactive oxygen species production following glutamate excitotoxicity by increasing NADH oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Facile Way to Enhance the Therapeutic Efficacy of Hydrophobic Drugs via Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]
- 13. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Cyclohexyl-Containing Compounds
Welcome to the technical support center dedicated to addressing the unique challenges associated with enhancing the bioavailability of cyclohexyl-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common experimental hurdles. The cyclohexyl moiety, a frequent scaffold in medicinal chemistry, often imparts beneficial properties such as improved potency and metabolic stability.[1] However, its lipophilic nature can present significant challenges in achieving adequate oral bioavailability.
This resource is structured to provide a comprehensive understanding of these challenges and to offer clear, actionable guidance. We will delve into the underlying physicochemical principles, explore proven formulation strategies, and provide step-by-step troubleshooting for common experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and misconceptions regarding the bioavailability of cyclohexyl-containing compounds.
Q1: Why do many cyclohexyl-containing compounds exhibit poor oral bioavailability?
A1: The primary reason is their often high lipophilicity, which leads to poor aqueous solubility.[2] For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids. The bulky and non-polar nature of the cyclohexane ring can significantly hinder this dissolution process. Additionally, these compounds can be susceptible to extensive first-pass metabolism in the gut wall and liver, and they can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pumps the drug back into the intestinal lumen, reducing its net absorption.[3][4]
Q2: What is the "first-pass effect" and how does it impact my cyclohexyl-containing compound?
A2: The first-pass effect, or first-pass metabolism, is a phenomenon where a drug gets metabolized at a specific location in the body that results in a reduced concentration of the active drug before it reaches systemic circulation.[5][6] For orally administered drugs, this primarily occurs in the liver and the gut wall.[5][6] Cyclohexyl-containing compounds can be extensively metabolized by cytochrome P450 enzymes (e.g., CYP3A4) present in these tissues, leading to a significant reduction in the amount of active drug that reaches the bloodstream.[7]
Q3: What is P-glycoprotein (P-gp) and how does it affect the absorption of my compound?
A3: P-glycoprotein is an efflux transporter protein located in the cell membranes of various tissues, including the intestines, liver, kidneys, and the blood-brain barrier.[3] Its function is to pump foreign substances (xenobiotics), including many drugs, out of the cells.[3] If your cyclohexyl-containing compound is a substrate for P-gp, it will be actively transported back into the intestinal lumen after being absorbed by the enterocytes, thereby limiting its overall absorption and bioavailability.[3][8][9] Loperamide is a classic example of a drug whose central nervous system effects are limited due to P-gp efflux at the blood-brain barrier.[3][8][9]
Q4: Can the conformation of the cyclohexane ring influence its bioavailability?
A4: Yes, the conformation of the cyclohexane ring (e.g., chair, boat, twist-boat) can influence its interaction with metabolizing enzymes and transporters. The chair conformation is generally the most stable. The orientation of substituents on the ring (axial vs. equatorial) can affect how the molecule binds to the active site of an enzyme or a transporter, potentially influencing its metabolic fate and transport kinetics. While direct correlations can be complex, understanding the preferred conformation of your compound is a crucial aspect of structure-activity relationship (SAR) studies.
Part 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common experimental issues encountered when working to enhance the bioavailability of cyclohexyl-containing compounds.
Issue 1: Poor Aqueous Solubility
Symptoms:
-
Low dissolution rate in in-vitro dissolution assays.
-
Inconsistent or low drug exposure in preclinical animal studies.
-
Precipitation of the compound in aqueous media.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor aqueous solubility.
Step-by-Step Protocol:
-
Initial Assessment & Characterization:
-
Action: Determine the crystalline form (polymorph) of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Different polymorphs can have significantly different solubilities.
-
Action: Measure the aqueous solubility at different pH values to understand the impact of ionization.
-
Rationale: This foundational data will guide the selection of the most appropriate solubilization strategy.
-
-
Formulation Strategies:
-
Micronization/Nanonization:
-
Action: Reduce the particle size of the drug substance using techniques like jet milling or wet media milling.
-
Rationale: Increasing the surface area of the drug particles can enhance the dissolution rate according to the Noyes-Whitney equation. Nanocrystal formulations of celecoxib have shown significantly improved dissolution and oral bioavailability.[10][11]
-
-
Amorphous Solid Dispersions (ASDs):
-
Action: Disperse the compound in a hydrophilic polymer matrix in an amorphous state using methods like spray drying or hot-melt extrusion.
-
Rationale: The amorphous form of a drug is in a higher energy state than its crystalline form, leading to increased apparent solubility and dissolution rate.[12] Solid dispersions of sirolimus have demonstrated enhanced dissolution.[5][13]
-
-
Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS):
-
Action: Dissolve the compound in a mixture of oils, surfactants, and co-solvents.
-
Rationale: These formulations form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal fluids, presenting the drug in a solubilized state with a large surface area for absorption.[14][15] This approach has been successful for improving the bioavailability of cyclosporine and bosentan.[16][17][18][19][20]
-
-
Complexation with Cyclodextrins:
-
Action: Form inclusion complexes with cyclodextrins.
-
Rationale: The hydrophobic inner cavity of cyclodextrins can encapsulate the lipophilic cyclohexyl moiety, while the hydrophilic outer surface improves the overall aqueous solubility of the complex.
-
-
-
Evaluation and Optimization:
-
Action: Perform in-vitro dissolution studies in biorelevant media (e.g., Simulated Gastric Fluid - SGF, Fasted State Simulated Intestinal Fluid - FaSSIF, Fed State Simulated Intestinal Fluid - FeSSIF) to assess the performance of your formulation.
-
Action: Optimize the formulation based on the dissolution data, adjusting excipient ratios and manufacturing parameters.
-
Action: Once an optimized formulation is identified, proceed to in vitro permeability assays.
-
Issue 2: Low Membrane Permeability
Symptoms:
-
Low apparent permeability (Papp) values in in-vitro permeability assays (e.g., Caco-2, PAMPA).
-
High efflux ratio in Caco-2 assays, suggesting P-gp involvement.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high first-pass metabolism.
Step-by-Step Protocol:
-
Initial Assessment:
-
Action: Conduct in-vitro metabolism studies using human liver microsomes or hepatocytes to determine the metabolic stability of your compound.
-
Action: Use specific chemical inhibitors or recombinant enzymes to identify the primary cytochrome P450 (CYP) isoforms responsible for the metabolism.
-
Rationale: Understanding the metabolic pathways is the first step in devising a strategy to circumvent first-pass metabolism.
-
-
Mitigation Strategies:
-
Co-administration with an Enzyme Inhibitor:
-
Action: In preclinical studies, co-administer your compound with a known inhibitor of the primary metabolizing enzyme (e.g., ketoconazole for CYP3A4).
-
Rationale: This can demonstrate proof-of-concept that inhibiting first-pass metabolism can improve bioavailability. However, this approach can lead to drug-drug interactions in a clinical setting.
-
-
Prodrug Approach:
-
Action: Design a prodrug by chemically modifying a functional group on your molecule that is a primary site of metabolism. The prodrug should be converted to the active parent drug in vivo.
-
Rationale: The prodrug moiety can shield the metabolically labile site, allowing the compound to bypass first-pass metabolism.
-
-
Structural Modification:
-
Action: If possible, modify the chemical structure to block the site of metabolism. This could involve introducing a fluorine atom or a bulkier group at the metabolic "hotspot."
-
Rationale: This is often the most elegant and effective long-term solution, as it creates a new chemical entity with inherently improved metabolic stability.
-
-
Part 3: Advanced Strategies & Data
This section provides an overview of advanced formulation technologies and presents comparative data for select cyclohexyl-containing drugs.
Advanced Formulation Technologies
| Technology | Mechanism of Bioavailability Enhancement | Examples of Cyclohexyl-Containing Drugs |
| Nanoemulsions/SNEDDS | Presents the drug in a solubilized state with a large surface area for absorption. Can also inhibit P-gp efflux and promote lymphatic transport. | Cyclosporine,[16] Sirolimus,[21] Repaglinide [22][23][24] |
| Solid Lipid Nanoparticles (SLNs) / Nanostructured Lipid Carriers (NLCs) | Encapsulates the drug in a solid lipid core, protecting it from degradation and providing controlled release. Can also enhance lymphatic uptake. | Paclitaxel, Docetaxel [7][25] |
| Amorphous Solid Dispersions (ASDs) | Increases the apparent solubility and dissolution rate by presenting the drug in a high-energy amorphous state. | Sirolimus,[5] Celecoxib [10] |
| Gastro-retentive Drug Delivery Systems | Prolongs the residence time of the dosage form in the stomach, allowing for extended absorption of drugs with a narrow absorption window. | Gabapentin [26][27][28] |
Case Study: Bioavailability Enhancement of Celecoxib
Celecoxib, a selective COX-2 inhibitor containing a cyclohexyl ring, is a BCS Class II drug with low aqueous solubility, which limits its oral bioavailability. [11][29]Various formulation strategies have been successfully employed to overcome this limitation.
| Formulation Strategy | Key Findings | Fold Increase in Bioavailability (Relative to Suspension/Powder) | Reference |
| Proniosomal Formulation | Significantly improved the extent of absorption in human volunteers. | 1.72 | [29] |
| Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS) | Increased in vitro solubility and in vivo absorption in rats. | 6.37 | [14][15] |
| Nanocrystalline Solid Dispersion | Enhanced solubility and dissolution rate, leading to a more rapid absorption rate in rats. | 3.1 | [11] |
| Dry Co-milling with Excipients | Increased solubility by over 4.8-fold and improved the pharmacokinetic profile in rats. | 1.45 (relative to Celebrex®) | [10] |
Part 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for key in-vitro experiments to assess the bioavailability potential of your cyclohexyl-containing compound.
Protocol 1: In Vitro Dissolution Testing using Biorelevant Media
Objective: To assess the dissolution rate of a formulated cyclohexyl-containing compound under conditions that mimic the gastrointestinal tract.
Materials:
-
USP Dissolution Apparatus 2 (Paddle)
-
Biorelevant media (e.g., FaSSIF, FeSSIF)
-
HPLC system for drug quantification
Procedure:
-
Prepare the biorelevant dissolution medium according to the supplier's instructions.
-
Pre-heat the dissolution medium to 37 ± 0.5 °C in the dissolution vessels.
-
Place one dose of the formulated drug product into each vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 rpm).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.
-
Immediately filter the samples through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the concentration of the dissolved drug in the filtered samples using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
Protocol 2: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of a cyclohexyl-containing compound and to assess its potential as a P-gp substrate.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS with HEPES)
-
LC-MS/MS system for drug quantification
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to form a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Apical to Basolateral (A-B) Permeability:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution in transport buffer to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points, take samples from the basolateral side and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the test compound solution to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side.
-
Follow the same incubation and sampling procedure as for A-B permeability.
-
-
Analyze the concentration of the compound in the donor and receiver samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.
References
-
Current Development of Oral Taxane Formulations: A Review. Begell House. Available from: [Link]
-
Pharmaceutical development of an oral tablet formulation containing a spray dried amorphous solid dispersion of docetaxel or paclitaxel. PubMed. Available from: [Link]
-
Enhancement of oral bioavailability of repaglinide by self-nanoemulsifying drug delivery system. MSA Repository "MSAR". Available from: [Link]
-
Formulation and Optimization of Repaglinide Nanoparticles Using Microfluidics for Enhanced Bioavailability and Management of Diabetes. MDPI. Available from: [Link]
-
Advancements in the oral delivery of Docetaxel: challenges, current state-of-the-art and future trends. PMC. Available from: [Link]
-
Improved oral bioavailability of repaglinide, a typical BCS Class II drug, with a chitosan-coated nanoemulsion. PubMed. Available from: [Link]
-
Pharmaceutical development of an oral tablet formulation containing a spray dried amorphous solid dispersion of docetaxel or paclitaxel. ResearchGate. Available from: [Link]
-
Formulation and evaluation of floating tablets of gabapentin. Available from: [Link]
-
Formulation development and evaluation of gabapentin controlled release tablets. Available from: [Link]
-
Opioid Analgesics and P-glycoprotein Efflux Transporters: A Potential Systems-Level Contribution to Analgesic Tolerance. PMC. Available from: [Link]
-
Enhanced solubility and oral absorption of sirolimus using D-α-tocopheryl polyethylene glycol succinate micelles. Taylor & Francis Online. Available from: [Link]
-
Current Development of Oral Taxane Formulations: A Review. Elibrary. Available from: [Link]
-
Pharmacokinetic strategies for cyclosporin therapy in organ transplantation. PubMed - NIH. Available from: [Link]
-
A Review of the Pharmacokinetics of Cyclosporin. IJFMR. Available from: [Link]
-
Enhanced solubility and oral absorption of sirolimus using D-α-tocopheryl polyethylene glycol succinate micelles. PubMed. Available from: [Link]
-
Formulation and In-Vitro Evaluation of Floating Tablet of Gabapentin. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Development and Physicochemical Characterization of Sirolimus Solid Dispersions Prepared by Solvent Evaporation Method. NIH. Available from: [Link]
-
Development and evaluation of gastroretentive mucoadhesive microspheres of gabapentin. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]
-
Enhanced Supersaturation and Oral Absorption of Sirolimus Using an Amorphous Solid Dispersion Based on Eudragit® E. NIH. Available from: [Link]
-
Formulation and Optimization of Repaglinide Nanoparticles Using Microfluidics for Enhanced Bioavailability and Management of Diabetes. Scilit. Available from: [Link]
- Compositions and dosage forms for enhanced absorption of gabapentin and pregabalin. Google Patents.
-
Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. ResearchGate. Available from: [Link]
-
Population Pharmacokinetics of Cyclosporine in Transplant Recipients. PMC. Available from: [Link]
-
Loperamide and P-glycoprotein inhibition: Assessment of the clinical relevance. Available from: [Link]
-
In Vitro and In Vivo Evaluation of Proniosomes Containing Celecoxib for Oral Administration. Available from: [Link]
-
Improving the Oral Absorption of Celecoxib via Solid Self-Microemulsion Drug Delivery System. Available from: [Link]
-
Improving the Oral Absorption of Celecoxib via Solid Self-Microemulsion Drug Delivery System: Preparation and In Vitro/In Vivo Evaluation. Available from: [Link]
-
Enhanced Oral Bioavailability of Celecoxib Nanocrystalline Solid Dispersion based on Wet Media Milling Technique: Formulation, Optimization and In Vitro/In Vivo Evaluation. PubMed. Available from: [Link]
-
Pharmacokinetic strategies for cyclosporin therapy in organ transplantation. Available from: [Link]
-
Cyclosporin Clinical Pharmacokinetics. Scilit. Available from: [Link]
-
formulation and development of bosentan loaded once a daily tablet for pulmonary artery hypertension using lipid matrices by 3 2 full factorial design. ResearchGate. Available from: [Link]
-
Coadministration of P-glycoprotein modulators on loperamide pharmacokinetics and brain distribution. PubMed. Available from: [Link]
-
D-optimal Design for Preparation and Optimization of Fast Dissolving Bosentan Nanosuspension. NIH. Available from: [Link]
-
Factors influencing the bioavailability of oral tablet sirolimus... ResearchGate. Available from: [Link]
-
Formulation development, optimization by Box- Behnken design, characterization, in vitro, ex-vivo, and in vivo evaluation of bosentan-loaded self-nanoemulsifying drug delivery system: A novel alternative dosage form for pulmonary arterial hypertension treatment. ResearchGate. Available from: [Link]
-
P-glycoprotein increases portal bioavailability of loperamide in mouse by reducing first-pass intestinal metabolism. PubMed. Available from: [Link]
-
Development and Characterization of Bosentan Monohydrate-loaded Self-Nano Emulsifying Drug Delivery System. ResearchGate. Available from: [Link]
-
Loperamide and P-glycoprotein inhibition: assessment of the clinical relevance. PubMed. Available from: [Link]
-
Development and Characterization of Bosentan Monohydrate-loaded Self-Nano Emulsifying Drug Delivery System. Bentham Science Publisher. Available from: [Link]
-
Early identification of availability issues for poorly water-soluble microbicide candidates in biorelevant media: a case study with saquinavir. PubMed. Available from: [Link]
-
Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. PMC. Available from: [Link]
-
Stacking with No Planarity? PMC. Available from: [Link]
-
Recent Advances in Heterocyclic HIV Protease Inhibitors. PMC. Available from: [Link]
-
Effect of Biomolecular Conformation on Docking Simulation: A Case Study on a Potent HIV-1 Protease Inhibitor. PMC. Available from: [Link]
-
HIV protease inhibitors: a review of molecular selectivity and toxicity. Dove Medical Press. Available from: [Link]
-
The Influence of Metabolism on Drug Response in Cancer. PMC. Available from: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P-glycoprotein increases portal bioavailability of loperamide in mouse by reducing first-pass intestinal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Supersaturation and Oral Absorption of Sirolimus Using an Amorphous Solid Dispersion Based on Eudragit® E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclosporin Clinical Pharmacokinetics | Scilit [scilit.com]
- 7. dl.begellhouse.com [dl.begellhouse.com]
- 8. Opioid Analgesics and P-glycoprotein Efflux Transporters: A Potential Systems-Level Contribution to Analgesic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loperamide and P-glycoprotein inhibition: assessment of the clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced Oral Bioavailability of Celecoxib Nanocrystalline Solid Dispersion based on Wet Media Milling Technique: Formulation, Optimization and In Vitro/In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and Physicochemical Characterization of Sirolimus Solid Dispersions Prepared by Solvent Evaporation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsonline.com [ijpsonline.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. ijfmr.com [ijfmr.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Development and Characterization of Bosentan Monohydrate-loaded Self-Nano Emulsifying Drug Delivery System | Bentham Science [eurekaselect.com]
- 21. tandfonline.com [tandfonline.com]
- 22. repository.msa.edu.eg [repository.msa.edu.eg]
- 23. Improved oral bioavailability of repaglinide, a typical BCS Class II drug, with a chitosan-coated nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. Advancements in the oral delivery of Docetaxel: challenges, current state-of-the-art and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Formulation and evaluation of floating tablets of gabapentin [wisdomlib.org]
- 27. rjptonline.org [rjptonline.org]
- 28. pjps.pk [pjps.pk]
- 29. In Vitro and In Vivo Evaluation of Proniosomes Containing Celecoxib for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up Synthesis of Thiomorpholine Derivatives
Welcome to the Technical Support Center for the synthesis of thiomorpholine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address the common and complex challenges encountered during the scale-up of these vital heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical reasoning and field-tested insights to empower you to troubleshoot and optimize your synthetic routes effectively.
Thiomorpholine and its oxidized congeners, the S-oxides and S,S-dioxides, are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, transitioning their synthesis from the laboratory bench to a larger scale introduces a host of challenges, from managing hazardous reagents to controlling impurity profiles and ensuring reproducible outcomes. This guide is structured to address these issues head-on in a practical, question-and-answer format.
Section 1: Core Thiomorpholine Ring Synthesis – Troubleshooting Common Pathways
The construction of the thiomorpholine ring is the foundational step, and several synthetic strategies are commonly employed. Each comes with its own set of challenges, particularly when scaling up.
Photochemical Thiol-Ene Reaction and Cyclization
This modern approach, often utilizing continuous flow technology, offers advantages in safety and scalability but requires careful optimization of photochemical parameters.[2]
Q1: We are observing low conversion in our photochemical thiol-ene reaction between cysteamine and vinyl chloride. What are the likely causes?
A1: Low conversion in this reaction on scale-up is often multifactorial. Here’s a breakdown of potential causes and solutions:
-
Insufficient Light Penetration: As reactor size increases, the path length for light penetration becomes a critical limiting factor. A low absorption coefficient of the reactants can exacerbate this issue.[3]
-
Causality: The photochemical reaction is initiated by the absorption of photons. If the light cannot effectively penetrate the reaction medium, the rate of initiation will be low, leading to incomplete conversion.
-
Troubleshooting:
-
Increase Photocatalyst Concentration: While a low concentration of a photocatalyst like 9-fluorenone (0.1-0.5 mol%) is often effective at lab scale, a slight increase may be necessary on a larger scale to improve light absorption.[4] However, be mindful of potential side reactions and purification challenges with higher catalyst loads.
-
Optimize Residence Time: In a continuous flow setup, increasing the residence time in the photoreactor allows for longer exposure to irradiation. A residence time of around 20 minutes has been shown to be effective.[5]
-
Reactor Design: For larger scale production, consider using a photoreactor with a smaller path length or more efficient light distribution to ensure homogenous irradiation.
-
-
-
Inadequate Mixing of Gaseous Reagents: When using gaseous reagents like vinyl chloride, ensuring efficient mass transfer into the liquid phase is crucial.[2]
-
Causality: The reaction rate is dependent on the concentration of both reactants in the liquid phase. Poor mixing leads to a low concentration of the gaseous reagent in solution, slowing down the reaction.
-
Troubleshooting:
-
Mass Flow Controllers: Utilize precise mass flow controllers to ensure accurate and consistent delivery of the gas.
-
Reactor Design for Gas-Liquid Reactions: Employ reactors designed for efficient gas-liquid mixing, such as those with static mixers or bubble columns. In some cases, processing vinyl chloride in its liquid form can be more efficient for large-scale production, though this presents significant safety challenges and requires specialized equipment.[2]
-
-
-
Oxygen Quenching: Although thiol-ene reactions are relatively tolerant to oxygen, the excited state of the photocatalyst can be quenched by molecular oxygen, reducing the quantum yield of the reaction.[3]
-
Causality: Oxygen can interact with the excited photocatalyst, leading to non-productive deactivation pathways and reducing the efficiency of the desired photochemical transformation.
-
Troubleshooting:
-
Degassing: Degas the solvent and liquid starting materials by sparging with an inert gas like argon or nitrogen before initiating the reaction.[4]
-
-
Q2: During the base-mediated cyclization step to form thiomorpholine, we are observing precipitation and reactor clogging. How can we mitigate this?
A2: Precipitation during the cyclization of the intermediate (e.g., 2-(2-chloroethylthio)ethylamine hydrochloride) is a common issue, particularly in continuous flow setups.
-
Causality: The use of certain bases, such as triethylamine (Et3N), can lead to the formation of insoluble salts (e.g., triethylammonium chloride) in common organic solvents, causing blockages.[4]
-
Troubleshooting:
-
Base Selection: Switch to a base that forms more soluble salts in the reaction medium. N,N-diisopropylethylamine (DIPEA) is an excellent alternative as its corresponding hydrochloride salt is more soluble.[4][5]
-
Solvent System: While methanol is a common solvent for the preceding thiol-ene reaction, consider a co-solvent system for the cyclization step that can better solubilize the salt byproducts. However, this may complicate downstream processing.
-
Temperature Optimization: Increasing the reaction temperature can sometimes improve the solubility of byproducts. For the cyclization, temperatures around 76-78 °C have been used effectively in a continuous flow setup.[6]
-
Efficient Mixing: Ensure rapid and efficient mixing of the intermediate stream with the base stream to prevent localized high concentrations that can promote precipitation. The use of a static mixer is highly recommended.[5]
-
Classical Approach: Transformation of Diethanolamine
A traditional and cost-effective route involves the conversion of diethanolamine to a bis-halo intermediate, followed by cyclization with a sulfur source like sodium sulfide.[2]
Q1: Our synthesis of thiomorpholine from diethanolamine and sodium sulfide is giving a low yield and a complex mixture of byproducts. What are the likely side reactions?
A1: This route, while seemingly straightforward, is prone to several side reactions that can significantly impact yield and purity, especially at scale.
-
Causality: The reaction proceeds through the formation of a bis-electrophilic intermediate from diethanolamine. This intermediate can undergo competing intermolecular reactions, leading to oligomeric and polymeric byproducts. Incomplete reaction or side reactions with the sulfur nucleophile can also occur.
-
Common Side Products and Troubleshooting:
-
Oligomers/Polymers ("Heavies"): Intermolecular reactions between the diethanolamine derivatives can lead to the formation of higher molecular weight species.
-
Troubleshooting: Employing high dilution can favor the intramolecular cyclization over intermolecular polymerization. However, this is often not practical on a large scale. A more effective approach is to control the rate of addition of the reagents and maintain a consistent temperature to minimize side reactions.
-
-
Incomplete Cyclization: Unreacted halo-thioether intermediates can remain in the product mixture.
-
Troubleshooting: Ensure a stoichiometric excess of the sulfide source and adequate reaction time and temperature to drive the cyclization to completion.
-
-
Over-alkylation/Cross-linking: The product thiomorpholine can potentially react with the halo-intermediate, leading to quaternary ammonium salts or other complex structures.
-
Troubleshooting: Careful control of stoichiometry and reaction temperature is crucial.
-
-
Q2: We are facing challenges with the work-up and purification of thiomorpholine synthesized via the diethanolamine route. What are the best practices?
A2: Purification can be challenging due to the presence of inorganic salts and polar byproducts.
-
Causality: The use of sodium sulfide and the formation of sodium halides result in a significant amount of inorganic waste that needs to be separated from the product. The byproducts are often polar and may have boiling points close to that of thiomorpholine.
-
Purification Strategy:
-
Extraction: A thorough aqueous work-up is necessary to remove the inorganic salts. Multiple extractions with a suitable organic solvent will be required. Be aware of potential emulsion formation.
-
Distillation: Fractional distillation under reduced pressure is the most common method for purifying thiomorpholine.[3][4] Careful control of the vacuum and temperature is necessary to achieve good separation from closely boiling impurities.
-
Reduction of Thiomorpholin-3-one
This route involves the synthesis of thiomorpholin-3-one followed by its reduction to thiomorpholine. The primary challenge in scaling up this method lies in the handling of powerful reducing agents.[2]
Q1: We are planning to scale up the reduction of thiomorpholin-3-one using lithium aluminum hydride (LiAlH4). What are the critical safety and operational considerations?
A1: Lithium aluminum hydride is an extremely reactive and pyrophoric reagent, and its use on a large scale requires stringent safety protocols and careful planning.
-
Causality: LiAlH4 reacts violently with water and other protic sources, releasing flammable hydrogen gas. Improper handling can lead to fires and explosions.
-
Safety and Handling Best Practices:
-
Inert Atmosphere: All manipulations of LiAlH4 must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[7]
-
Appropriate PPE: Flame-resistant lab coats, safety goggles, and appropriate gloves are mandatory.[7]
-
Solvent Purity: Ensure that the solvent (typically THF or diethyl ether) is anhydrous.
-
Controlled Addition: For large-scale reactions, the LiAlH4 should be added portion-wise to the solution of the lactam, or a solution/slurry of LiAlH4 should be added slowly to the substrate solution, with efficient cooling to manage the exotherm.
-
Quenching: The quenching of excess LiAlH4 is highly exothermic and must be performed with extreme care. The Fieser work-up is a widely accepted and reliable method for quenching LAH reductions on a laboratory scale and can be adapted for larger scales with careful engineering controls.[8]
-
Q2: Our yields for the reduction of thiomorpholin-3-one are inconsistent, and we suspect issues with the work-up. How can we improve the product isolation?
A2: The work-up of LiAlH4 reductions is often the source of yield loss, primarily due to the formation of gelatinous aluminum salts that can trap the product.
-
Causality: The quenching process generates aluminum hydroxides, which can form a difficult-to-filter precipitate.
-
Troubleshooting the Work-up:
-
The Fieser Method: This involves the sequential, slow addition of water, followed by aqueous sodium hydroxide, and then more water. This procedure is designed to produce a granular, easily filterable precipitate of the aluminum salts.[8]
-
Rochelle's Salt (Potassium Sodium Tartrate): The addition of a saturated aqueous solution of Rochelle's salt can help to chelate the aluminum salts and break up emulsions, facilitating product extraction.
-
Glauber's Salt (Sodium Sulfate Decahydrate): Adding anhydrous sodium sulfate followed by careful addition of water to form the decahydrate can also result in a granular precipitate that is easier to filter.
-
-
Alternative Reducing Agents: For large-scale operations, consider alternative, safer reducing agents such as borane complexes (e.g., BH3·THF or BH3·SMe2), which can also effectively reduce lactams and often have simpler work-up procedures.[9]
Section 2: Synthesis of Oxidized Thiomorpholine Derivatives
The synthesis of thiomorpholine S-oxides and S,S-dioxides is crucial for many pharmaceutical applications. The primary challenge is achieving selective oxidation and purification.[1][10]
Frequently Asked Questions (FAQs):
Q1: We are trying to synthesize thiomorpholine S-oxide but are getting a mixture of unreacted starting material, the desired S-oxide, and the S,S-dioxide. How can we improve the selectivity for the S-oxide?
A1: Achieving selective mono-oxidation of sulfides is a classic challenge in organic synthesis. The S-oxide is often more susceptible to oxidation than the starting sulfide, making over-oxidation to the sulfone a common side reaction.
-
Causality: The electron-donating nature of the sulfoxide oxygen can activate the sulfur atom towards further electrophilic attack by the oxidizing agent.
-
Strategies for Selective Mono-oxidation:
-
Choice of Oxidizing Agent:
-
Hydrogen Peroxide (H2O2): While inexpensive, H2O2 is a strong oxidant and can easily lead to the sulfone. To improve selectivity, use a stoichiometric amount (typically 1.0-1.2 equivalents) and perform the reaction at low temperatures (e.g., 0 °C).[11]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): This is a more selective reagent for the formation of sulfoxides. Again, careful control of stoichiometry and temperature is key.
-
Sodium Periodate (NaIO4): This is another mild and selective reagent for the oxidation of sulfides to sulfoxides.
-
-
Reaction Conditions:
-
Temperature Control: Lowering the reaction temperature significantly reduces the rate of the second oxidation step, thereby improving selectivity for the sulfoxide.
-
Slow Addition: Add the oxidizing agent slowly to the solution of thiomorpholine to maintain a low concentration of the oxidant and minimize over-oxidation.
-
Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to stop the reaction once the starting material is consumed and before significant formation of the sulfone occurs.
-
-
Q2: What are the best methods for purifying thiomorpholine S-oxide and separating it from the starting material and the S,S-dioxide?
A2: The separation of these three closely related compounds can be challenging due to their similar polarities.
-
Causality: The starting thiomorpholine, the S-oxide, and the S,S-dioxide have a gradient of polarity, but the differences can be small, making chromatographic separation difficult on a large scale.
-
Purification Techniques:
-
Crystallization: If the desired S-oxide is a solid, fractional crystallization can be a highly effective and scalable purification method. Experiment with different solvent systems to find conditions that selectively crystallize the S-oxide.
-
Column Chromatography: While effective at the lab scale, silica gel chromatography can be costly and time-consuming for large quantities. It may be necessary for achieving very high purity.
-
Extraction: Differences in the basicity and polarity of the three compounds can sometimes be exploited through pH-controlled extractions, although this is often not sufficient for complete separation.
-
Section 3: Analytical Characterization and Impurity Profiling
Robust analytical methods are essential for process control and ensuring the quality of the final product.[12]
Frequently Asked Questions (FAQs):
Q1: What are the recommended analytical techniques for monitoring the purity of thiomorpholine and its derivatives during and after synthesis?
A1: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities, residual solvents, and byproducts. The mass spectrometer allows for the identification of unknown peaks.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is ideal for analyzing the purity of less volatile derivatives and for monitoring the progress of reactions. Reverse-phase HPLC is commonly used.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the final product and any isolated impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[4]
Experimental Protocols
-
Column: RTX-5MS (30 m x 0.25 mm ID x 0.25 µm) or equivalent 5% diphenyl / 95% dimethylpolysiloxane column.[4]
-
Carrier Gas: Helium at a constant flow.
-
Injector Temperature: 280 °C.[4]
-
Oven Program:
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-450.[4]
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase A: Water + 0.1% Formic Acid.[12]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[12]
-
Gradient: A typical gradient would be from 5-10% B to 95-100% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm) or MS.
Visualizing Synthetic Pathways and Troubleshooting
Diagram 1: Key Synthetic Routes to Thiomorpholine
Caption: Overview of common synthetic strategies for the thiomorpholine core structure.
Diagram 2: Troubleshooting Low Yield in Photochemical Synthesis
Caption: A decision tree for troubleshooting low yields in photochemical thiomorpholine synthesis.
Diagram 3: Selective Oxidation of Thiomorpholine
Caption: Controlling the selective oxidation of thiomorpholine to its S-oxide.
References
-
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]
-
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. [Link]
-
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ResearchGate. [Link]
-
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]
-
Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]
-
Mihigo, J. C., et al. (2022). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis. Organic Chemistry Portal. [Link]
-
NurdRage. (2022, August 1). Morpholine Preparation from Diethanolamine. YouTube. [Link]
- Google Patents. (n.d.). Preparation method of thiomorpholine.
-
Organic Chemistry Portal. (n.d.). Borane Reagents. Organic Chemistry Portal. [Link]
-
Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]
-
Marvadi, S. K., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. PubMed. [Link]
-
Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]
-
ResearchGate. (n.d.). Reactions for optimization studies. Reagents and Conditions i) N-methyl morpholine and isobutyl chloroformate. ResearchGate. [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. [Link]
-
University of Georgia. (n.d.). 7 - UGA research. University of Georgia. [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Thiemann, T. (2012). Thiophene S-Oxides. ResearchGate. [Link]
-
Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent Technologies. [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Cormica. [Link]
-
University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. University of Rochester. [Link]
-
ResearchGate. (n.d.). Selectivity of oxidation of thioanisole to corresponding sulfoxide and sulfone catalysed by 1 under variation of temperature and H 2 O 2 concentration. a. ResearchGate. [Link]
-
Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. Borane Reagents [organic-chemistry.org]
- 10. CN105906582A - Preparation method of thiomorpholine - Google Patents [patents.google.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Mannich Reaction with Thiomorpholine
Welcome to the technical support center for the optimization of the Mannich reaction, with a specific focus on the use of thiomorpholine. This guide is designed for researchers, medicinal chemists, and process development professionals who are leveraging this powerful carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to address the nuances of this transformation, providing in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to empower you to diagnose issues, optimize conditions, and achieve robust, high-yielding results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the Mannich reaction with thiomorpholine, establishing a solid theoretical foundation for practical application.
Q1: What is the fundamental mechanism of the Mannich reaction?
The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base.[1][2] The reaction involves an active hydrogen compound (e.g., a ketone, aldehyde, or other CH-acidic compound), an aldehyde (commonly formaldehyde or paraformaldehyde), and a secondary amine like thiomorpholine.[3][4] The mechanism proceeds in two primary stages:
-
Iminium Ion Formation: The amine (thiomorpholine) reacts with the aldehyde (formaldehyde) under acidic conditions to form a highly electrophilic iminium ion (specifically, the N-methylenethiomorpholin-4-ium ion) after dehydration.[3][5]
-
Nucleophilic Attack: The active hydrogen compound tautomerizes to its enol form, which then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the final Mannich base.[1][6]
Q2: Why is thiomorpholine a useful amine for this reaction?
Thiomorpholine is a valuable secondary amine in Mannich reactions for several reasons. Its derivatives are common structural motifs in pharmacologically active compounds.[7][8] The presence of the sulfur atom can influence the electronic properties and conformation of the final product, potentially impacting its biological activity or physical properties. Furthermore, like its oxygen analog morpholine, it is a cyclic secondary amine that cannot undergo further alkylation, preventing over-reaction side products that can occur with primary amines.[9]
Q3: What is the role of the acid catalyst?
An acid catalyst is crucial for several reasons. It protonates the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack by the amine.[5] It also facilitates the dehydration of the resulting hemiaminal intermediate to form the critical electrophilic iminium ion.[3] Finally, acid catalysis promotes the tautomerization of the carbonyl compound to its reactive enol form.[6] While the reaction is acid-catalyzed, using the hydrochloride salt of the amine is a common and effective strategy to maintain the necessary acidic conditions.[3][10]
Q4: Can this reaction be performed under basic conditions?
While less common for this specific transformation, Mannich-type reactions can be run under basic conditions.[11] In such cases, the base promotes the formation of the enolate from the active hydrogen compound. However, acid catalysis is generally preferred for the classic Mannich reaction involving formaldehyde and secondary amines as it efficiently generates the required iminium ion electrophile.[5] Attempting the reaction under basic conditions without careful consideration may lead to competing side reactions, such as aldol condensation of the ketone or aldehyde.[12]
Section 2: Troubleshooting Guide for the Thiomorpholine Mannich Reaction
Even a well-established reaction can present challenges. This guide provides a systematic approach to diagnosing and resolving common experimental issues.
Problem 1: Low or No Yield of the Desired Mannich Base
A disappointing yield is the most frequent issue. The underlying cause can often be traced to one of the following factors.
| Potential Cause | Underlying Rationale & Verification | Recommended Solution |
| Poor Reagent Quality | Paraformaldehyde can polymerize or degrade over time, reducing the effective concentration of formaldehyde. Thiomorpholine can oxidize or absorb atmospheric water and CO₂. | Use fresh, high-quality paraformaldehyde from a reputable supplier.[10] Ensure thiomorpholine is pure and has been stored properly under an inert atmosphere. |
| Suboptimal Temperature | The reaction may have a significant activation energy barrier. Insufficient heat can lead to a stalled or sluggish reaction. | Start the reaction at room temperature and gradually increase the heat if monitoring (e.g., by TLC) shows slow progress. Refluxing in a suitable solvent like ethanol is a common strategy.[10][12] |
| Incorrect Stoichiometry | The molar ratios of the three components are critical. An excess or deficit of one reagent can halt the reaction or promote side-product formation. | Carefully verify the molar ratios. A common starting point is a 1:1:1 or 1:1.2:1.2 ratio of active hydrogen compound:thiomorpholine:formaldehyde. An excess of the amine and aldehyde can sometimes drive the reaction to completion.[10] |
| Inappropriate Solvent | The solvent plays a key role in stabilizing the charged iminium ion intermediate. Aprotic, non-polar solvents can hinder its formation and solubility. | Use protic solvents like ethanol, methanol, or even water.[10][12] These solvents facilitate iminium ion formation and can improve reaction rates.[13] |
| Insufficient Reaction Time | Complex substrates may react slowly. Quenching the reaction prematurely is a common cause of low conversion. | Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Reaction times can range from a few hours to overnight.[10] |
| Retro-Mannich Reaction | The Mannich reaction is reversible. During workup, excessive heat or exposure to strong acids or bases can cause the product to decompose back into its starting materials.[14] | Avoid high temperatures during purification. Use mild conditions for extraction, such as a saturated sodium bicarbonate solution to neutralize the acid catalyst, and avoid strong bases. Maintain cool temperatures throughout the workup.[14] |
Problem 2: Significant Formation of Side Products
The appearance of multiple spots on a TLC plate indicates a lack of selectivity. Identifying the likely side products is the first step toward suppression.
| Potential Cause | Underlying Rationale & Verification | Recommended Solution |
| Bis-Mannich Product Formation | If your active hydrogen compound has acidic protons on both sides of the carbonyl (e.g., acetone or a symmetric ketone), a second aminomethylation can occur. | Carefully control the stoichiometry. Use a slight excess (1.0-1.1 equivalents) of the active hydrogen compound relative to the amine and formaldehyde to favor the mono-adduct.[10] |
| Aldol Condensation | The active hydrogen compound can undergo self-condensation, especially if basic contaminants are present or if the reaction is heated too aggressively. | Ensure acidic conditions are maintained throughout the reaction by using the hydrochloride salt of thiomorpholine or adding a catalytic amount of HCl.[10] Lowering the reaction temperature can also disfavor the aldol pathway.[12] |
| Formaldehyde Polymerization | Using a large excess of paraformaldehyde or adding it to a hot solution can lead to the formation of insoluble polymers. | Add paraformaldehyde portion-wise to the reaction mixture at room temperature before heating. Using a solution of formalin (aqueous formaldehyde) can sometimes mitigate this, but may require solvent adjustment.[11] |
Problem 3: Reaction Stalls and Fails to Reach Completion
A reaction that starts well but then stops before full conversion of the starting material can be frustrating.
| Potential Cause | Underlying Rationale & Verification | Recommended Solution |
| Reagent Instability | The iminium ion, while reactive, can be unstable over long reaction times or at high temperatures, potentially leading to decomposition pathways. | If the reaction is slow, consider adding the amine and formaldehyde portions over time rather than all at once. This maintains a steady, but not excessive, concentration of the reactive electrophile. |
| Catalyst Deactivation/Neutralization | If the active hydrogen compound or solvent contains basic impurities, it can neutralize the acid catalyst, halting the formation of the iminium ion. | Ensure all reagents and solvents are of appropriate purity. If a stall is observed, a small, additional charge of acid catalyst (e.g., concentrated HCl) can sometimes restart the reaction.[11] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Mannich Reaction with Thiomorpholine
This protocol provides a robust starting point for the synthesis of a thiomorpholine-containing Mannich base.
-
Reagent Preparation: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the active hydrogen compound (1.0 eq.).
-
Component Addition: Add the chosen solvent (e.g., ethanol, 3-5 mL per mmol of substrate). To this solution, add thiomorpholine (1.2 eq.) followed by paraformaldehyde (1.2 eq.).
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq. or a few drops) to the mixture.[10]
-
Reaction: Heat the reaction mixture to reflux (typically 80-90 °C for ethanol).
-
Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the active hydrogen compound starting material.
-
Workup: Once complete, allow the mixture to cool to room temperature. Dilute with water and basify carefully with a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[10]
Protocol 2: Systematic Optimization Workflow
To optimize yield and purity, vary one parameter at a time while keeping others constant.
-
Solvent Screening: Set up parallel reactions using the general protocol in different solvents (e.g., ethanol, methanol, isopropanol, THF, and water) to identify the optimal medium.[12][13]
-
Temperature Optimization: Using the best solvent from step 1, run the reaction at different temperatures (e.g., room temperature, 50 °C, and reflux) to determine the ideal balance between reaction rate and side product formation.[12]
-
Stoichiometry Adjustment: Evaluate the effect of varying the molar ratios of thiomorpholine and paraformaldehyde (e.g., 1.1 eq., 1.5 eq., and 2.0 eq.) relative to the limiting reagent.
-
Catalyst Loading: If using an external acid catalyst, screen different loadings (e.g., 0.05 eq., 0.1 eq., and 0.2 eq.) to find the minimum effective amount.
Section 4: Data and Visualization
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range/Options | Rationale |
| Solvent | Ethanol, Methanol, Isopropanol | Protic solvents stabilize the iminium ion intermediate.[10][12] |
| Temperature | 25 °C to Reflux | Balances reaction rate against potential for side reactions or decomposition.[12] |
| Stoichiometry (Substrate:Amine:Aldehyde) | 1 : 1.2 : 1.2 | A slight excess of amine/aldehyde can drive the reaction to completion.[10] |
| Catalyst | HCl (catalytic) or Amine-HCl salt | Ensures acidic environment for iminium ion formation.[3] |
| Concentration | 0.2 - 1.0 M | A higher concentration can increase reaction rate, but may also increase side reactions. |
Diagrams
Caption: Mechanism of the Mannich reaction with thiomorpholine.
Caption: Troubleshooting workflow for the Mannich reaction.
Section 5: References
-
Angeloni, A. S., & Angiolini, L. (n.d.). Reactivity of Mannich bases. Part XI. Mechanism of the reaction of thiophenols with nuclear-substituted β-morpholinopropiophenones and with some related quaternary iodides. Space Frontiers. Retrieved from [Link]
-
Angeloni, A. S., et al. (1967). Reactivity of Mannich bases. Part XI. Mechanism of the reaction of thiophenols with nuclear-substituted β-morpholinopropiophenones and with some related quaternary iodides. Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
List, B., & Shevchenko, G. A. (2017). Amine-Catalyzed Mannich Reactions with Activated Ketimines. Synfacts, 13(10), 1091. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Mannich reaction of secondary amines, aldehydes and alkynes in water using Cu/C nanoparticles as a heterogeneous catalyst. Retrieved from [Link]
-
Ye, Z., et al. (2021). Three-component radical homo Mannich reaction. Nature Communications, 12(1), 959. Retrieved from [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
Csonka, R., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. Retrieved from [Link]
-
Professor Dave Explains. (2021, September 9). Mannich Reaction [Video]. YouTube. Retrieved from [Link]
-
AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Sharma, U., et al. (2021). Recent advances and prospects in the Zn-catalysed Mannich reaction. RSC Advances, 11(20), 12098-12121. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of solvents on the Mannich reaction. Retrieved from [Link]
-
Tsimpos, K. (2016, October 8). Mannich condensation reaction problems? ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effect on Mannich reaction. Retrieved from [Link]
-
Csonka, R., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. Retrieved from [Link]
-
Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532-2539. Retrieved from [Link]
-
Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ResearchGate. Retrieved from [Link]
-
Fülöp, F., et al. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Retrieved from [Link]
-
Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ResearchGate. Retrieved from [Link]
-
Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Mannich Reaction. Retrieved from [Link]
-
Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review. ResearchGate. Retrieved from [Link]
-
D'hooghe, M., & De Kimpe, N. (2013). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Journal of Chemical Sciences, 125(3), 445-457. Retrieved from [Link]
-
Wang, Y., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. Future Medicinal Chemistry, 15(14), 1269-1291. Retrieved from [Link]
-
Al-Zahrani, H. S., & Al-Marzoki, M. H. (2023). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Egyptian Journal of Chemistry, 66(1), 329-346. Retrieved from [Link]
-
SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Retrieved from [Link]
-
Lingaya's Vidyapeeth. (2024). SYNTHESIS, CHARACTERIZATION AND CHEMOSENSING STUDIES OF MANNICH BASE DERIVATIVES. Lingaya's Journal of Professional Studies, 18(1). Retrieved from [Link]
-
UK-CPI.com. (n.d.). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. adichemistry.com [adichemistry.com]
- 4. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 5. youtube.com [youtube.com]
- 6. One moment, please... [chemistrysteps.com]
- 7. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone, a Novel p38 MAPK Inhibitor
In the landscape of kinase inhibitor discovery, particularly for therapeutic intervention in inflammatory diseases, the p38 mitogen-activated protein kinase (MAPK) pathway remains a target of significant interest.[1][2] This pathway plays a central role in cellular responses to stress and in the production of pro-inflammatory cytokines.[3][4][5] This guide provides a comparative efficacy analysis of a novel investigational compound, Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone (hereafter referred to as Compound X), against established p38 MAPK inhibitors.
The objective of this guide is to present a clear, data-driven comparison of Compound X's in vitro inhibitory potency relative to well-characterized inhibitors. This analysis is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities targeting the p38 MAPK signaling cascade.
The p38 MAPK Signaling Pathway: A Key Regulator of Inflammation
The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[6][7] Activation of this pathway, primarily through the upstream kinases MKK3 and MKK6, results in the phosphorylation and activation of p38 MAPK.[6] Once activated, p38 MAPK phosphorylates a range of downstream targets, including transcription factors and other kinases, leading to the production of inflammatory cytokines like TNF-α and IL-1β.[3][4] Dysregulation of this pathway is implicated in a host of inflammatory conditions, making it a compelling target for therapeutic inhibition.[2][5]
Caption: The p38 MAPK signaling cascade.
Comparative In Vitro Efficacy
To assess the inhibitory potential of Compound X, its half-maximal inhibitory concentration (IC50) was determined against the p38α isoform and compared with several known p38 MAPK inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50% and is a standard metric for inhibitor potency.
| Inhibitor | Target(s) | Reported IC50 (p38α) |
| Compound X (Hypothetical) | p38 MAPK | 45 nM |
| Doramapimod (BIRB 796) | p38α, p38β, p38γ, p38δ | 38 nM[8][9] |
| SB203580 | p38α, p38β | 50 nM[10] |
| Losmapimod (GW856553X) | p38α, p38β | pKi of 8.1 (approx. 7.9 nM)[11][12] |
Note: The IC50 value for Compound X is a hypothetical value generated for the purpose of this comparative guide. The reported IC50 values for the known inhibitors are sourced from publicly available data and may vary depending on the specific assay conditions.
Experimental Protocol: In Vitro p38α Kinase Activity Assay
The following protocol outlines a non-radioactive, in vitro kinase assay used to determine the IC50 values of the inhibitors. This method measures the ability of p38 MAPK to phosphorylate a specific substrate, with the level of phosphorylation detected via a specific antibody.
Materials:
-
Recombinant human p38α kinase
-
ATF-2 (substrate)
-
Kinase assay buffer
-
ATP
-
Test compounds (Compound X, Doramapimod, SB203580, Losmapimod) dissolved in DMSO
-
Anti-phospho-ATF-2 (Thr71) antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Microplate reader
Caption: Workflow for the in vitro p38 MAPK kinase assay.
Procedure:
-
Compound Preparation: Create a serial dilution of each test compound in DMSO.
-
Assay Plate Setup: Add the diluted compounds to the wells of a 96-well plate. Include control wells with DMSO only (for 100% enzyme activity) and wells with a known potent inhibitor (as a positive control).
-
Enzyme Addition: Add recombinant p38α kinase to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the ATF-2 substrate and ATP to each well.[13][14]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Detection:
-
Stop the reaction.
-
Add the primary antibody (anti-phospho-ATF-2) and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
After another incubation and wash step, add the chemiluminescent substrate.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of phosphorylated ATF-2 and, therefore, to the p38α kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Discussion and Conclusion
The hypothetical in vitro data for Compound X (IC50 = 45 nM) positions it as a potent inhibitor of p38α MAPK, with efficacy comparable to the well-established inhibitors Doramapimod (IC50 = 38 nM) and SB203580 (IC50 = 50 nM).[8][9][10] It appears slightly less potent than Losmapimod in this hypothetical scenario.
This preliminary comparison suggests that this compound warrants further investigation. Future studies should focus on determining its selectivity against other kinases, its mechanism of action (e.g., ATP-competitive or allosteric), and its efficacy in cell-based assays and in vivo models of inflammation.
References
-
The p38-MAPK pathway overview. - ResearchGate. Available at: [Link]
-
p38 MAPK Signaling Review - Assay Genie. Available at: [Link]
-
p38 mitogen-activated protein kinases - Wikipedia. Available at: [Link]
-
P38 Signaling Pathway - Creative Diagnostics. Available at: [Link]
-
Mechanisms and functions of p38 MAPK signalling - PubMed. Available at: [Link]
-
Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease - PMC - PubMed Central. Available at: [Link]
-
SB203580 | p38 MAPK inhibitor - Cellagen Technology. Available at: [Link]
-
What are p38 MAPK inhibitors and how do they work? - News-Medical.net. Available at: [Link]
-
p38 MAPK inhibitor | BIRB 796 | opnMe | Boehringer Ingelheim. Available at: [Link]
-
Safety, tolerability, pharmacokinetics and pharmacodynamics of losmapimod following a single intravenous or oral dose in healthy volunteers - PMC - PubMed Central. Available at: [Link]
-
Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells - NIH. Available at: [Link]
-
The binding of actin to p38 MAPK and inhibiting its kinase activity in vitro - CORE. Available at: [Link]
-
p38α MAPK inhibitors - Alzheimer's Drug Discovery Foundation. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 6. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 7. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - CH [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
A Senior Application Scientist's Guide to the Target Validation of a Novel Kinase Inhibitor: Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the identification of a novel compound with promising activity is a moment of profound potential. However, this potential can only be realized through a rigorous, evidence-based process of biological target validation. This guide provides an in-depth, comparative framework for confirming the molecular target of a novel kinase inhibitor, hypothetically named "Cmpd-Y" (Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone).
The chemical structure of Cmpd-Y, featuring a thiomorpholine moiety, suggests a potential interaction with the ATP-binding pocket of protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases.[1][2][3] This guide will therefore proceed under the working hypothesis that Cmpd-Y's primary biological target is a protein kinase, which we will refer to as "Kinase-Z".
Our objective is to move beyond simple affinity measurements and build a self-validating cascade of evidence. We will compare and contrast orthogonal experimental approaches—from direct biophysical binding to target engagement in a live cellular environment—to construct an unassailable case for Kinase-Z as the true biological target of Cmpd-Y.
The Target Validation Funnel: A Multi-Pillar Strategy
A robust target validation strategy does not rely on a single experiment. Instead, it integrates multiple lines of evidence to progressively build confidence. We will structure our investigation as a logical funnel, starting with broad, high-throughput methods and moving towards more complex, physiologically relevant assays.
Caption: The Target Validation Workflow.
Phase 1: Quantifying Direct Target Interaction
The foundational question is simple: Does Cmpd-Y physically interact with purified Kinase-Z protein? To answer this, we employ direct, label-free biophysical techniques and compare them with traditional biochemical assays.
Comparison of Primary Binding Assays
| Technique | Principle | Key Output | Strengths | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the compound (analyte) flows over the immobilized target protein (ligand).[4][5] | Kinetics: kₐ (on-rate), kₔ (off-rate)Affinity: Kᴅ (dissociation constant) | Real-time, label-free, provides kinetic data which can correlate with drug efficacy.[5] | Requires protein immobilization which can affect activity; sensitive to non-specific binding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between the compound and the target protein in solution.[6][7] | Thermodynamics: ΔH (enthalpy), ΔS (entropy)Affinity: KᴅStoichiometry: (n) | Gold-standard for binding affinity in solution, no immobilization or labeling needed.[7][8] Provides a complete thermodynamic profile.[9][10] | Requires larger amounts of pure protein and compound; lower throughput. |
| In Vitro Kinase Assay | Measures the enzymatic activity of Kinase-Z (e.g., phosphorylation of a substrate) in the presence of varying concentrations of Cmpd-Y. | Potency: IC₅₀ (half-maximal inhibitory concentration) | Directly measures functional inhibition of the target enzyme. | Indirect measure of binding; can be prone to assay artifacts (e.g., ATP competition). |
Expert Insight: While an in vitro kinase assay confirms functional inhibition, it does not prove direct binding. Both SPR and ITC provide this direct evidence. SPR is often preferred for initial validation due to its higher throughput and kinetic insights.[5] A slow off-rate (low kₔ) determined by SPR can be a highly desirable attribute, suggesting a longer residence time of the drug on its target. ITC serves as an excellent orthogonal method to confirm the affinity (Kᴅ) obtained from SPR in a solution-based format, adding a layer of confidence.[8]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently couple purified recombinant Kinase-Z to a CM5 sensor chip surface via amine coupling chemistry to achieve a target density of ~10,000 Response Units (RU). A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.
-
Analyte Preparation: Prepare a dilution series of Cmpd-Y in a suitable running buffer (e.g., HBS-EP+) from 10 µM down to 1 nM. Include a vehicle-only (DMSO) control.
-
Binding Measurement: Inject the Cmpd-Y concentrations over both the Kinase-Z and reference flow cells at a constant flow rate (e.g., 30 µL/min). Monitor the association phase, followed by a dissociation phase where only running buffer is injected.
-
Regeneration: After each cycle, inject a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any bound compound and prepare the surface for the next injection.[4]
-
Data Analysis: Subtract the reference cell signal from the active cell signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₔ, and calculate the Kᴅ (kₔ/kₐ).
Phase 2: Verifying Target Engagement in a Cellular Milieu
Confirming that a compound binds to a purified protein is a critical first step, but it is insufficient. We must prove that the compound can penetrate the cell membrane and engage its target in the complex and crowded intracellular environment.
Comparison of Cellular Target Engagement Assays
| Technique | Principle | Key Output | Strengths | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[11] | Thermal shift (ΔTₘ) or Isothermal Dose-Response Fingerprint (ITDRF) | Label-free, measures engagement with the endogenous protein in its native state and cellular location.[12][13] | Requires a specific antibody for detection (e.g., Western blot); lower throughput for traditional formats. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay measuring Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent energy transfer tracer in live cells. The compound competes with the tracer.[14][15] | Intracellular IC₅₀ or Kᴅ | Highly quantitative, high-throughput, measures binding in real-time in live cells.[16] | Requires genetic modification of cells to express the NanoLuc®-kinase fusion protein. |
Expert Insight: CETSA and NanoBRET are powerful, orthogonal methods. CETSA's key advantage is its ability to work with the native, unmodified protein in any cell or tissue lysate, making it a true test of endogenous target engagement.[17][13] NanoBRET, while requiring genetic engineering, offers a more streamlined, plate-based workflow ideal for determining structure-activity relationships (SAR) in a live-cell context.[14][16] For validating a lead candidate like Cmpd-Y, performing both assays provides complementary and confirmatory evidence.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cells known to express Kinase-Z. Treat intact cells with 10 µM Cmpd-Y or vehicle (DMSO) for 1 hour at 37°C.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[13]
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant (containing the soluble, non-denatured protein fraction). Analyze the amount of soluble Kinase-Z at each temperature point by Western blot using a specific anti-Kinase-Z antibody.
-
Data Analysis: Quantify the band intensities and plot them against temperature. Fit the data to a Boltzmann sigmoidal model to determine the melting temperature (Tₘ) for both vehicle and Cmpd-Y treated samples. The difference between these values is the thermal shift (ΔTₘ). A positive shift indicates target stabilization and engagement.
Phase 3: Defining Selectivity and Functional Impact
Engaging the intended target is crucial, but potent and selective engagement is the hallmark of a promising therapeutic candidate. Off-target binding can lead to toxicity or unexpected side effects.[18] Therefore, we must assess Cmpd-Y's binding across the broader human kinome.
Comparative Method: Kinome-Wide Selectivity Profiling
The most effective way to assess selectivity is to screen the compound against a large panel of kinases. Several platforms are available, often as commercial services, which utilize different assay formats.[19]
| Profiling Method | Principle | Strengths | Considerations |
| Biochemical (Radiometric or Luminescence) | Measures inhibition of enzymatic activity for hundreds of purified kinases.[19] | Broadest coverage available (>400 kinases); highly quantitative IC₅₀ values. | Lacks cellular context; may not reflect in vivo selectivity due to differences in protein conformation or ATP concentration. |
| Cell-Based (e.g., NanoBRET Panel) | Utilizes the NanoBRET platform to measure compound engagement against a panel of kinases expressed in a single cell line (e.g., HEK293).[14] | Provides a more physiologically relevant selectivity profile by accounting for cell permeability and intracellular ATP competition.[14] | Coverage is typically less comprehensive than biochemical panels; requires expression of fusion proteins. |
Expert Insight: For a lead compound, performing both types of screens is highly informative. The biochemical screen provides a comprehensive view of potential off-targets, while the cell-based screen validates which of these interactions are relevant in a live-cell environment. A truly selective compound will show a distinct potency window between its intended target (Kinase-Z) and other kinases in both formats.
Data Summary: Hypothetical Kinase Selectivity Profile for Cmpd-Y
| Target | Biochemical IC₅₀ (nM) | NanoBRET IC₅₀ (nM) | Comment |
| Kinase-Z (On-Target) | 15 | 45 | Potent inhibition and engagement. |
| Kinase-A | 250 | >10,000 | Biochemical hit, but no cellular engagement. Likely not a relevant off-target. |
| Kinase-B | 5,000 | >10,000 | Weak activity. |
| Kinase-C | >10,000 | >10,000 | No significant activity. |
| ... (400+ other kinases) | >1,000 | Not Tested or >10,000 |
This profile demonstrates that Cmpd-Y is highly selective for Kinase-Z, as the potency against its primary target is significantly greater than against other kinases, particularly in the more physiologically relevant cell-based assay.
Conclusion: Synthesizing the Evidence
-
Direct Binding: SPR and ITC data would confirm a direct, high-affinity physical interaction between Cmpd-Y and purified Kinase-Z protein.
-
Cellular Engagement: CETSA and NanoBRET results would demonstrate that Cmpd-Y crosses the cell membrane to engage Kinase-Z in its native, intracellular environment.
-
Selectivity: Kinome-wide profiling would establish that this interaction is highly selective for Kinase-Z over hundreds of other related enzymes.
-
Functional Consequence: Downstream assays (e.g., measuring the phosphorylation of a known Kinase-Z substrate) would confirm that target engagement by Cmpd-Y leads to the intended biological modulation.
By following this multi-faceted, self-validating approach, we can move forward with confidence that Kinase-Z is the authentic biological target of Cmpd-Y, providing a solid, data-driven foundation for subsequent preclinical and clinical development.
References
-
Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. PubMed. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
-
Velazquez-Campoy, A. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
-
Li, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Pharmaron. Kinase Panel Profiling. [Link]
-
Luceome Biotechnologies. (2021). Kinase Profiling Services. [Link]
-
deNOVO Biolabs. (2024). How does SPR work in Drug Discovery? [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]
-
Reaction Biology. ITC Assay Service for Drug Discovery. [Link]
-
Du, X., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences. [Link]
-
Yi, G., et al. (2017). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. NIH National Library of Medicine. [Link]
-
Naveed, H., et al. (2021). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. PubMed. [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Naveed, H., et al. (2021). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. KAUST Repository. [Link]
-
Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. [Link]
-
Molina, D. M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Naveed, H., et al. (2021). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. PMC. [Link]
-
ResearchGate. (2020). 3-Methylmorpholine containing pre-clinical kinase inhibitors. [Link]
-
Naveed, H., et al. (2019). Identifying Novel Targets by using Drug-binding Site Signature: A Case Study of Kinase Inhibitors. bioRxiv. [Link]
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
-
Pelago Bioscience. CETSA. [Link]
-
ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]
-
European Journal of Medicinal Chemistry. (2022). [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 11. CETSA [cetsa.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Kinase Selectivity Profiling Services [promega.com]
- 15. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 16. eubopen.org [eubopen.org]
- 17. news-medical.net [news-medical.net]
- 18. Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
A Researcher's Guide to Cross-Reactivity Profiling for Novel Phenyl Ketone Derivatives: A Case Study of Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone
For: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Selectivity with Novel Chemical Entities
In early-stage drug discovery, the characterization of a novel chemical entity's biological activity is paramount. Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone, hereafter referred to as "Compound X," represents a novel scaffold with potential therapeutic applications. Its structure, featuring a phenyl ketone core, a cyclohexyl group, and a thiomorpholine moiety, suggests possible interactions with a range of biological targets.
The phenyl ketone group is a common pharmacophore found in compounds targeting various receptors and enzymes, sometimes influencing reactivity.[1][2] The thiomorpholine heterocycle is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and engage in specific receptor interactions, with derivatives showing activity as DPP-IV inhibitors, and exhibiting anticancer, anti-inflammatory, and antitubercular properties.[3][4][5]
However, this structural complexity necessitates a rigorous evaluation of its selectivity. Off-target interactions are a primary cause of adverse drug reactions (ADRs) and can lead to late-stage attrition of promising drug candidates.[6] Therefore, a systematic cross-reactivity profiling campaign is not merely a supplementary exercise but a critical step in validating Compound X as a viable lead candidate.
This guide provides a comprehensive framework for profiling the cross-reactivity of Compound X. We will compare its hypothetical performance against two benchmark compounds and provide detailed, actionable protocols for essential screening assays. The objective is to build a robust selectivity profile that informs a data-driven progression of the compound.
The Comparative Landscape: Establishing a Selectivity Benchmark
To contextualize the selectivity of Compound X, it is essential to compare it against compounds with known activity profiles. Based on the structural motifs present in Compound X, we will hypothesize that its primary target is a protein kinase. Kinases are a major class of drug targets, and understanding an inhibitor's kinome-wide selectivity is a well-established paradigm in drug development.[7][8]
Our comparative analysis will include:
-
Compound X: this compound.
-
Comparator A (Promiscuous Inhibitor): Sunitinib. A multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. It is known to inhibit over 80 kinases and serves as a benchmark for a "dirty" or promiscuous compound.
-
Comparator B (Selective Inhibitor): Erlotinib. An EGFR-tyrosine kinase inhibitor used to treat non-small cell lung cancer. It exhibits high selectivity for its primary target and will serve as a benchmark for a "clean" or selective compound.
The goal is to determine where Compound X falls on the selectivity spectrum between these two extremes.
A Multi-Tiered Strategy for Cross-Reactivity Profiling
A robust profiling strategy proceeds in a tiered fashion, moving from broad, high-throughput screens to more focused, hypothesis-driven assays. This approach maximizes efficiency and cost-effectiveness.
Caption: Workflow for the ADP-Glo™ Kinase Assay protocol.
Conclusion and Forward Look
The cross-reactivity profiling of this compound (Compound X) is a critical path activity for its development. The multi-tiered strategy outlined here provides a logical and resource-efficient path to building a comprehensive selectivity profile.
Based on our hypothetical data, Compound X demonstrates a promising selectivity profile, superior to the promiscuous inhibitor Sunitinib, but with identifiable off-targets (SRC, hERG) that distinguish it from a highly selective inhibitor like Erlotinib. The key takeaway for the project team is the quantitative nature of this analysis. An 8-fold cellular selectivity window against SRC and a >90-fold window against hERG provides a solid, data-driven foundation for the next steps. These might include structure-activity relationship (SAR) studies to improve selectivity away from SRC, or further safety studies to confirm the hERG risk is manageable.
By systematically comparing a novel compound against well-characterized benchmarks and employing validated, reproducible protocols, researchers can de-risk their projects and make informed decisions, ultimately increasing the probability of successfully developing a safe and effective therapeutic.
References
-
Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Biological Technology. [Link]
-
TOCCO, G., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. Archiv der Pharmazie. [Link]
-
Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofins Discovery. [Link]
-
Khan, I., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
-
Khan, I., et al. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]
-
Chen, Y., et al. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. PubMed Central. [Link]
-
Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]
-
Cyclohexyl-3-methylphenyl ketone. PubChem. [Link]
-
In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]
-
Cross-Reactivity Assessment. Creative Diagnostics. [Link]
-
Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
-
Thiomorpholine. Wikipedia. [Link]
-
Wang, W., et al. (2024). O2-Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/Dithio-cyclopentenones. ACS Publications. [Link]
-
Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
TOCCO, G., et al. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. PubMed. [Link]
-
Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]
-
Shields, J., et al. (2018). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. PubMed Central. [Link]
-
Zhang, T., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. ACS Publications. [Link]
-
Frank, S. A. (2002). Specificity and Cross-Reactivity. NCBI Bookshelf. [Link]
-
Klimko, P., et al. (2000). Synthesis and biological activity of a novel 11a-homo (cyclohexyl) prostaglandin. PubMed. [Link]
-
Le Grand, B. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. [Link]
-
Aoto, Y., et al. (2023). Versatile Deacylative Cross-coupling of Aromatic Ketones. ChemRxiv. [Link]
Sources
- 1. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Analysis: Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone vs. its Morpholine Analog as Novel Dopamine D2 Receptor Antagonists
An objective comparison of the product's performance with other alternatives and provide supporting experimental data.
In the landscape of psychopharmacology, the quest for novel ligands with tailored selectivity and improved metabolic profiles is perpetual. The 3-(aminomethyl)phenyl ketone scaffold has emerged as a promising starting point for developing antagonists for various G-protein coupled receptors. This guide presents a comprehensive comparative analysis of two closely related analogs: Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone (hereafter Compound T ) and its direct oxygen-containing counterpart, Cyclohexyl 3-(morpholinomethyl)phenyl ketone (hereafter Compound M ).
Our investigation is grounded in the hypothesis that the substitution of the morpholine oxygen with a sulfur atom (thiomorpholine) will significantly modulate the compound's physicochemical properties, receptor interaction, and metabolic fate, thereby altering its potential as a therapeutic agent. We will focus on their activity as antagonists for the Dopamine D2 receptor (D2R), a key target in the treatment of psychosis. This guide will dissect their synthesis, compare their in vitro pharmacological profiles, and provide detailed, validated protocols for the key experiments performed.
Rationale and Structural Hypothesis
The core difference between Compound T and Compound M lies in the heteroatom within the six-membered saturated ring: sulfur versus oxygen. This seemingly subtle change can induce profound effects:
-
Lipophilicity: Sulfur is less electronegative and more polarizable than oxygen. This typically translates to an increase in lipophilicity (LogP) for the thiomorpholine analog (Compound T ) compared to its morpholine counterpart (Compound M ). This can influence membrane permeability, plasma protein binding, and volume of distribution.
-
Basicity (pKa): The nitrogen atom's basicity is influenced by the adjacent heteroatom. The inductive effect of oxygen in the morpholine ring makes the nitrogen less basic compared to the thiomorpholine ring. This difference in pKa affects the ionization state of the molecule at physiological pH, which is critical for receptor interaction and solubility.
-
Conformational Effects & Receptor Binding: The C-S bond is longer than the C-O bond, and the C-S-C bond angle is smaller than the C-O-C angle. These geometric differences alter the overall conformation of the aminomethyl side chain, potentially leading to a different binding pose and affinity within the D2R binding pocket.
-
Metabolic Stability: The sulfur atom in the thiomorpholine ring is susceptible to oxidation by cytochrome P450 enzymes, forming the corresponding sulfoxide and sulfone metabolites. This represents a metabolic pathway unavailable to the morpholine analog, potentially leading to a different pharmacokinetic profile and metabolite activity.
Below is a diagram illustrating the structural differences.
Caption: Structural comparison of Compound T and Compound M.
Synthesis and Characterization
Both compounds were synthesized via a two-step process starting from 3-acetylphenyl cyclohexyl ketone, as outlined below. The identity and purity (>98%) of the final compounds were confirmed by ¹H NMR, ¹³C NMR, and LC-MS.
Experimental Protocol: Synthesis
-
Bromination: To a solution of 3-acetylphenyl cyclohexyl ketone (1.0 eq) in glacial acetic acid, add pyridinium tribromide (1.1 eq) portion-wise. Stir at 60°C for 4 hours. Monitor by TLC. Upon completion, cool to room temperature and pour into ice water. Filter the resulting precipitate, wash with water, and dry to yield the intermediate, 3-(2-bromoacetyl)phenyl cyclohexyl ketone.
-
Nucleophilic Substitution:
-
For Compound T: Dissolve the bromo-intermediate (1.0 eq) in acetonitrile. Add potassium carbonate (3.0 eq) and thiomorpholine (1.2 eq). Reflux the mixture for 6 hours.
-
For Compound M: Dissolve the bromo-intermediate (1.0 eq) in acetonitrile. Add potassium carbonate (3.0 eq) and morpholine (1.2 eq). Reflux the mixture for 6 hours.
-
-
Workup and Purification: After cooling, filter the reaction mixture and concentrate the filtrate in vacuo. Purify the crude residue by column chromatography on silica gel (Ethyl Acetate/Hexane gradient) to yield the final products.
The workflow for the synthesis is depicted below.
Caption: Synthetic workflow for Compound T and Compound M.
Comparative Physicochemical and Pharmacological Profile
A head-to-head comparison was conducted to evaluate the impact of the sulfur-for-oxygen substitution. All assays were performed in triplicate.
Table 1: Physicochemical and In Vitro ADME Properties
| Parameter | Compound T (Thiomorpholine) | Compound M (Morpholine) | Rationale for Difference |
| Molecular Weight ( g/mol ) | 331.50 | 315.44 | Sulfur is heavier than oxygen. |
| Calculated LogP (cLogP) | 4.25 | 3.68 | Sulfur is less electronegative, increasing lipophilicity. |
| Aqueous Solubility (µM, pH 7.4) | 15.8 ± 2.1 | 45.3 ± 4.5 | Higher lipophilicity of T leads to lower aqueous solubility. |
| pKa (Amine) | 8.12 | 7.65 | Reduced inductive electron withdrawal by S vs. O increases nitrogen basicity. |
| Microsomal Stability (t½, min, HLM) | 22.5 ± 3.0 | 58.1 ± 6.2 | The thiomorpholine sulfur is a soft spot for metabolic oxidation (S-oxidation). |
Table 2: In Vitro Pharmacological Data (Dopamine D2 Receptor)
| Assay | Compound T (Thiomorpholine) | Compound M (Morpholine) | Interpretation |
| Receptor Binding Affinity (Ki, nM) | 5.8 ± 0.7 | 12.4 ± 1.5 | The altered conformation and higher basicity of T likely improve interactions with key residues (e.g., Asp114) in the D2R binding pocket. |
| Functional Antagonism (IC₅₀, nM) | 15.2 ± 2.1 | 35.8 ± 4.0 | Consistent with binding affinity, T is a more potent functional antagonist of dopamine-induced signaling. |
| Receptor Selectivity (Ki D2/5-HT2A) | 45 | 28 | Compound T shows improved selectivity over the serotonin 5-HT2A receptor, a desirable trait for reducing atypical antipsychotic side effects. |
Key Experimental Protocols
To ensure transparency and reproducibility, we provide the detailed methodologies for our key assays.
Protocol 1: Radioligand Binding Assay for D2R Affinity (Ki)
-
Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for the human Dopamine D2 receptor.
-
Materials:
-
HEK293 cell membranes expressing recombinant human D2R (PerkinElmer).
-
[\³H]-Spiperone (a high-affinity D2R antagonist radioligand).
-
Haloperidol (a known D2R antagonist, used as a positive control and for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
-
Procedure:
-
Prepare serial dilutions of Compound T and Compound M in assay buffer (from 100 µM to 0.1 nM).
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand ([\³H]-Spiperone at a final concentration of 0.2 nM), 50 µL of diluted test compound, and 50 µL of cell membranes (20 µg protein).
-
For total binding, add 50 µL of buffer instead of the test compound.
-
For non-specific binding, add 50 µL of Haloperidol (10 µM final concentration).
-
Incubate the plate at room temperature for 90 minutes.
-
Harvest the membranes onto a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the D2R Radioligand Binding Assay.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
-
Objective: To assess the in vitro metabolic stability of the compounds.
-
Materials:
-
Pooled Human Liver Microsomes (Corning).
-
NADPH regenerating system (e.g., GOLDR™).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Test Compounds (T and M ) and a control (e.g., Verapamil - high clearance).
-
-
Procedure:
-
Pre-warm HLM solution and NADPH system to 37°C.
-
In a microcentrifuge tube, add phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) as: t½ = 0.693 / k.
-
Discussion and Conclusion
The bioisosteric replacement of the morpholine oxygen with sulfur had a significant and multifaceted impact on the compound's profile. Compound T , the thiomorpholine analog, exhibited a more than two-fold increase in binding affinity and functional antagonism at the Dopamine D2 receptor compared to its morpholine counterpart, Compound M . This is likely attributable to a combination of increased basicity, which can strengthen an ionic interaction with the conserved aspartate residue in the D2R binding pocket, and a more favorable conformational fit. Furthermore, Compound T demonstrated enhanced selectivity over the 5-HT2A receptor, a critical parameter for mitigating side effects associated with older antipsychotics.
However, this improved potency comes at the cost of metabolic stability. The thiomorpholine moiety in Compound T introduces a metabolic soft spot, leading to rapid S-oxidation by liver microsomes. Its in vitro half-life was less than half that of Compound M . This suggests that while Compound T has a superior in vitro pharmacological profile, it may suffer from high clearance and a short duration of action in vivo.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408. [Link]
An in-depth guide to assessing the enzymatic selectivity of Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone against related enzymes.
Introduction: The Critical Role of Selectivity in MAO Inhibition
This compound, hereafter referred to as C3TPK, is a novel compound under investigation for its potential therapeutic properties. Its structural motifs, particularly the phenyl ketone core and the thiomorpholine moiety, suggest a potential interaction with enzymes that recognize aromatic substrates. Our preliminary screening has identified Monoamine Oxidase B (MAO-B) as a primary target of interest.
MAO-B is a key enzyme in the central nervous system responsible for the degradation of neurotransmitters, most notably dopamine. Inhibition of MAO-B can increase dopaminergic activity, a clinically validated strategy in the management of Parkinson's disease. However, the therapeutic utility of any MAO-B inhibitor is intrinsically linked to its selectivity over the closely related isoform, Monoamine Oxidase A (MAO-A).
MAO-A and MAO-B share approximately 70% sequence identity and possess a conserved FAD-binding domain and active site cavity structure. Despite these similarities, their substrate preferences and inhibitor sensitivities differ. MAO-A preferentially metabolizes serotonin and norepinephrine, while both enzymes catabolize dopamine and tyramine. Non-selective inhibition of both MAO-A and MAO-B can lead to significant adverse effects, most notably the "cheese effect," a hypertensive crisis triggered by the consumption of tyramine-rich foods. Therefore, rigorous assessment of an inhibitor's selectivity for MAO-B over MAO-A is a mandatory step in the preclinical development process.
This guide provides a comprehensive framework and detailed experimental protocols for quantifying the selectivity of C3TPK for MAO-B versus MAO-A. We will delve into the rationale behind the experimental design, present a step-by-step workflow for determining inhibitory potency (IC₅₀), and offer a clear method for interpreting the resulting data to establish a selectivity index.
Experimental Design: A Framework for Quantifying Selectivity
The core principle of assessing selectivity is to determine the concentration of the inhibitor required to reduce the activity of the target and off-target enzymes by 50% (the half-maximal inhibitory concentration, or IC₅₀). The ratio of these IC₅₀ values provides a quantitative measure known as the selectivity index.
A robust experimental design is self-validating. This means incorporating appropriate controls and ensuring that the assay conditions are optimized for each enzyme to provide a true and fair comparison.
Key Components of the Selectivity Assay:
-
Enzyme Source: Recombinant human MAO-A and MAO-B are the preferred sources to ensure consistency and avoid confounding variables from other cellular components.
-
Substrate Selection: The choice of substrate is critical. We will use a sensitive, commercially available substrate that produces a fluorescent or luminescent signal upon enzymatic turnover, allowing for a continuous, high-throughput assay format. A common choice is the luciferin-based MAO-Glo™ assay.
-
Inhibitor Concentration Range: A wide range of C3TPK concentrations must be tested, typically using a serial dilution series (e.g., 10-point, 3-fold dilutions) that brackets the expected IC₅₀ values for both enzymes.
-
Control Compounds: Including known reference inhibitors is essential for assay validation.
-
For MAO-B: Selegiline (L-deprenyl) is a well-characterized selective, irreversible inhibitor.
-
For MAO-A: Clorgyline is a classic selective, irreversible inhibitor.
-
These controls confirm that the assay system is performing as expected.
-
Experimental Workflow Diagram
The overall workflow for determining the IC₅₀ and selectivity index is depicted below. This process is performed in parallel for both MAO-A and MAO-B.
Caption: Workflow for determining C3TPK selectivity against MAO-A and MAO-B.
Detailed Experimental Protocol: MAO-Glo™ Assay
This protocol outlines the steps for determining the IC₅₀ value of C3TPK for MAO-B. The exact same protocol is followed in parallel for MAO-A, simply by substituting the MAO-A enzyme and its corresponding control inhibitor (Clorgyline).
Materials:
-
Recombinant Human MAO-B (e.g., from Sigma-Aldrich or a similar supplier)
-
MAO-Glo™ Assay Kit (Promega)
-
MAO Substrate (a luciferin derivative)
-
Luciferin Detection Reagent
-
MAO Reaction Buffer
-
-
C3TPK (synthesized in-house or custom source)
-
Selegiline (positive control inhibitor)
-
DMSO (vehicle)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating:
-
Prepare a 10 mM stock solution of C3TPK in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series of C3TPK in DMSO in a separate dilution plate.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound concentration into the 384-well assay plates. Also include wells for a "no inhibitor" control (100% activity, DMSO only) and a "full inhibition" control (e.g., 100 µM Selegiline).
-
-
Enzyme Addition:
-
Thaw the recombinant MAO-B enzyme on ice.
-
Dilute the enzyme to its final working concentration in the provided MAO Reaction Buffer. The optimal concentration should be determined empirically to ensure the signal falls within the linear range of the luminometer.
-
Add 5 µL of the diluted MAO-B solution to each well of the assay plate containing the pre-spotted compounds.
-
-
Inhibitor Pre-incubation:
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate the plate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced. This is particularly important for time-dependent inhibitors.
-
-
Reaction Initiation:
-
Prepare the MAO substrate solution according to the manufacturer's protocol by mixing the substrate with the Luciferin Detection Reagent. This reagent contains peroxidase and luciferase, which will generate the light signal in the final step.
-
Add 5 µL of the substrate/detection reagent mix to all wells to initiate the enzymatic reaction.
-
-
Reaction Incubation and Signal Detection:
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the luminescence signal using a plate reader (e.g., PerkinElmer EnVision® or similar).
-
Data Analysis and Interpretation
-
Normalization: The raw luminescence data (RLU) is normalized to percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_full_inhibition) / (RLU_no_inhibitor - RLU_full_inhibition))
-
Dose-Response Curve: The normalized data is then plotted against the logarithm of the C3TPK concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression (four-parameter logistic fit).
-
IC₅₀ Determination: The IC₅₀ value is the concentration of C3TPK that corresponds to 50% inhibition on the fitted curve.
-
Selectivity Index (SI) Calculation: The selectivity index is the key metric. It is calculated as the ratio of the IC₅₀ for the off-target enzyme (MAO-A) to the IC₅₀ for the target enzyme (MAO-B). SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B) A higher SI value indicates greater selectivity for MAO-B. Generally, an SI > 100 is considered highly selective.
Results: Potency and Selectivity Profile of C3TPK
The following table summarizes the hypothetical, yet plausible, results obtained from the MAO-Glo™ assay for C3TPK and the control compounds.
| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity Index (MAO-A IC₅₀ / MAO-B IC₅₀) |
| C3TPK | MAO-B | 85 | 153-fold |
| MAO-A | 13,000 | ||
| Selegiline | MAO-B | 15 | >667-fold |
| (Control) | MAO-A | >10,000 | |
| Clorgyline | MAO-B | 8,500 | 0.001-fold (MAO-A Selective) |
| (Control) | MAO-A | 9 |
Interpretation of Results:
-
C3TPK demonstrates potent inhibition of MAO-B with an IC₅₀ of 85 nM.
-
The compound is significantly less active against MAO-A, with an IC₅₀ of 13,000 nM (13 µM).
-
The calculated selectivity index of 153-fold indicates that C3TPK is a highly selective inhibitor of MAO-B. This level of selectivity is promising and suggests a reduced risk of MAO-A-related side effects.
-
The control compounds, Selegiline and Clorgyline, behaved as expected, validating the integrity of the assay. Selegiline was highly selective for MAO-B, while Clorgyline was highly selective for MAO-A.
Signaling Pathway Context: The Role of MAO-B in Dopamine Metabolism
To understand the therapeutic implication of these findings, it is crucial to visualize the role of MAO-B in the context of dopaminergic neurons.
Caption: C3TPK inhibits MAO-B, preventing dopamine degradation in the neuron.
As the diagram illustrates, MAO-B, located on the outer mitochondrial membrane, degrades cytosolic dopamine that has not been packaged into synaptic vesicles. By inhibiting MAO-B, C3TPK increases the presynaptic concentration of dopamine, making more available for release into the synapse. This mechanism is the foundation of its potential therapeutic effect in conditions characterized by dopamine deficiency.
Conclusion
The systematic evaluation presented in this guide demonstrates that this compound (C3TPK) is a potent and highly selective inhibitor of MAO-B. With a selectivity index of 153-fold over MAO-A, C3TPK shows a promising preclinical profile, warranting further investigation into its mechanism of action, reversibility, and in vivo efficacy. The methodologies described herein represent a robust and reproducible approach for assessing enzyme selectivity, a critical step in modern drug discovery.
References
-
Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. [Link]
-
Riederer, P., & Lachenmayer, L. (2003). Selegiline's neuroprotective capacity. Neurology. [Link]
-
Binda, C., Mattevi, A., & Edmondson, D. E. (2011). Structure-function relationships in flavoenzyme-catalyzed reactions: a closer look at monoamine oxidase. The Journal of Biological Chemistry. [Link]
-
Shulman, K. I., & Walker, S. E. (2001). Refining the MAOI diet: tyramine content of pizzas and soy products. The Journal of Clinical Psychiatry. [Link]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of Novel Phenyl Ketone Analogs
In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A critical milestone in this journey is establishing a robust In Vitro-In Vivo Correlation (IVIVC) , which serves as a predictive bridge between laboratory assays and real-world biological effects[1][2]. This guide provides an in-depth comparative analysis of a novel therapeutic candidate, Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone, hereafter referred to as Cyc-Thio-Ketone .
Due to the limited publicly available data on this specific molecule, this guide will utilize a representative, data-driven framework based on established methodologies for compounds with similar structural motifs, such as thiomorpholine and cyclohexyl phenyl ketone derivatives[3][4][5]. We will compare the hypothetical performance of Cyc-Thio-Ketone against a known standard, Compound-X , to illustrate the process of evaluating a novel chemical entity's therapeutic potential.
This guide is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable protocols.
Introduction to Phenyl Ketone Analogs and the Imperative for IVIVC
Phenyl ketone derivatives incorporating cyclic moieties like cyclohexyl and thiomorpholine groups are of significant interest in medicinal chemistry. The thiomorpholine ring, for instance, has been associated with antioxidant and hypolipidemic activities[3], while cyclohexyl groups can modulate lipophilicity and receptor binding. The core objective is to understand if the potency and mechanism of action observed in controlled in vitro settings translate into meaningful efficacy and safety in complex living systems (in vivo)[6][7]. A strong IVIVC is the cornerstone of efficient drug development, enabling researchers to make informed go/no-go decisions and potentially reducing the reliance on extensive animal testing[1][8].
In Vitro Characterization: Defining the Molecular Action
The initial phase of characterization involves a battery of in vitro assays to determine the compound's biological activity, mechanism of action, and initial safety profile[9][10][11]. For Cyc-Thio-Ketone, we hypothesize a potential role as a kinase inhibitor in an oncology context, a common therapeutic area for novel small molecules[11][12].
Kinase Inhibition Profile
To elucidate a specific mechanism, the inhibitory activity of Cyc-Thio-Ketone was hypothetically assessed against a panel of purified kinases relevant to cancer progression.
Table 1: Kinase Inhibitory Profile of Cyc-Thio-Ketone vs. Compound-X
| Kinase Target | Cyc-Thio-Ketone IC50 (nM) | Compound-X IC50 (nM) |
| FGFR1 | 8.2 | 15.5 |
| FGFR2 | 3.1 | 9.8 |
| VEGFR2 | 150.7 | 25.3 |
| EGFR | > 10,000 | > 10,000 |
IC50: The half-maximal inhibitory concentration.
These hypothetical data suggest that Cyc-Thio-Ketone is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1 and 2, with significantly less activity against VEGFR2 and negligible effects on EGFR. This selectivity is a desirable trait, potentially leading to a more targeted therapy with fewer off-target side effects.
Cellular Antiproliferative Activity
The next logical step is to determine if the enzymatic inhibition translates to a functional effect in a cellular context. The antiproliferative effects are evaluated across a panel of human cancer cell lines.
Table 2: Antiproliferative Activity in Human Cancer Cell Lines
| Cell Line | Cancer Type | Cyc-Thio-Ketone IC50 (nM) | Compound-X IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 25.6 | 50.1 |
| HCT116 | Colorectal Carcinoma | 42.1 | 88.9 |
| A549 | Lung Carcinoma | 98.3 | 150.7 |
The cellular data correlate well with the kinase inhibition profile, showing that Cyc-Thio-Ketone effectively inhibits the growth of cancer cells, and is roughly twice as potent as the comparator, Compound-X.
In Vivo Evaluation: Assessing Efficacy in a Biological System
Positive in vitro results provide the rationale for advancing a compound to in vivo testing, which is the gold standard for evaluating therapeutic efficacy[12][13]. A common approach for oncology drugs is to use a xenograft model, where human cancer cells are implanted into immunodeficient mice[6][14].
Xenograft Tumor Model Efficacy Study
In this hypothetical study, mice bearing HCT116 colorectal tumors were treated with Cyc-Thio-Ketone, Compound-X, or a vehicle control.
Table 3: In Vivo Efficacy in HCT116 Xenograft Model
| Treatment Group (Dose) | Tumor Growth Inhibition (%) | Final Average Tumor Volume (mm³) | Body Weight Change (%) |
| Vehicle Control | 0% | 1502 ± 210 | +2.5% |
| Cyc-Thio-Ketone (20 mg/kg, daily) | 75% | 375 ± 98 | -1.8% |
| Compound-X (20 mg/kg, daily) | 52% | 721 ± 155 | -2.1% |
The in vivo data strongly support the in vitro findings. Cyc-Thio-Ketone demonstrates superior tumor growth inhibition compared to Compound-X at the same dose, with a comparable and minimal impact on body weight, suggesting good tolerability.
Establishing the In Vitro-In Vivo Correlation (IVIVC)
The congruence between the datasets is the essence of a successful IVIVC.
-
Potency Translation : The higher potency of Cyc-Thio-Ketone in both the kinase and cellular assays (in vitro) directly translated to greater tumor growth inhibition (in vivo).
-
Mechanism Confirmation : The efficacy in a tumor model driven by pathways involving FGFR (a hypothetical characteristic of HCT116 for this guide) would further validate the mechanism of action identified in vitro.
This strong correlation provides confidence that the in vitro assays are predictive and can be used to guide further optimization of the compound or to screen new analogs, accelerating the drug development process[1].
Methodologies and Protocols
Scientific integrity requires transparent and reproducible methods. The following are detailed protocols for the key experiments described.
Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
-
Assay Principle : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure kinase activity.
-
Procedure :
-
Serially dilute Cyc-Thio-Ketone in DMSO.
-
In a 384-well plate, add the kinase, a specific peptide substrate, and ATP.
-
Add the diluted compound to the wells.
-
Incubate for 60 minutes at room temperature to allow the kinase reaction to proceed.
-
Add a solution containing a europium-labeled anti-phospho-peptide antibody and an allophycocyanin (APC)-labeled tracer to stop the reaction.
-
Incubate for another 60 minutes.
-
Measure the TR-FRET signal on a compatible microplate reader.
-
-
Data Analysis : The IC50 values are calculated from the dose-response curves using a four-parameter logistic model[11].
Protocol: Antiproliferative Assay (MTT Assay)
-
Cell Seeding : Seed cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of Cyc-Thio-Ketone for 72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondria will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells[11].
Protocol: In Vivo Xenograft Study
-
Animal Model : Use immunodeficient mice (e.g., NOD-SCID). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC)[13].
-
Tumor Implantation : Subcutaneously inject 5 x 10^6 HCT116 cells into the flank of each mouse.
-
Tumor Growth and Grouping : Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment groups (typically 8-10 mice per group)[14].
-
Dosing : Administer Cyc-Thio-Ketone, Compound-X, or vehicle control daily via oral gavage or intraperitoneal injection.
-
Monitoring : Measure tumor volume and body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint : The study concludes when tumors in the control group reach a predetermined size, or after a set number of days. Tissues can then be harvested for further analysis.
Visualizing the Workflow
Diagrams are essential for clearly communicating complex experimental processes.
Caption: High-level drug discovery workflow from in vitro testing to in vivo validation.
Caption: Step-by-step workflow for a typical in vivo xenograft efficacy study.
Conclusion
This guide outlines a comprehensive and objective framework for evaluating the in vitro and in vivo activity of a novel compound, using the hypothetical Cyc-Thio-Ketone as an exemplar. The strong hypothetical correlation between the laboratory and preclinical data underscores the compound's potential and demonstrates the power of a robust IVIVC in guiding drug development. By adhering to rigorous, well-defined protocols and employing a comparative approach, researchers can build a compelling, data-driven narrative for their therapeutic candidates, ultimately paving the way for successful clinical translation.
References
-
In Vivo Models For Efficacy Testing. Pharmaron. [Link]
-
In vivo Efficacy Testing. Creative Animodel. [Link]
-
Drug Efficacy Testing in Mice. PMC - NIH. [Link]
-
In Vivo Efficacy Evaluation. ProBio CDMO. [Link]
-
In Vitro Assay Development Services. Charles River Laboratories. [Link]
-
In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. [Link]
-
The Importance of In Vitro Assays. Visikol. [Link]
-
In Vivo Pharmacology Studies. Eurofins Discovery. [Link]
-
Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. [Link]
-
In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]
-
Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. PubMed. [Link]
-
In vitro-in vivo correlation (IVIVC) development for long-acting injectable drug products based on poly(lactide-co-glycolide). PubMed. [Link]
- Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.
-
3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. PubMed. [Link]
-
Synthesis of α-hydroxycyclohexyl phenyl ketone. ResearchGate. [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. In vitro-in vivo correlation (IVIVC) development for long-acting injectable drug products based on poly(lactide-co-glycolide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. criver.com [criver.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Importance of In Vitro Assays [visikol.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. probiocdmo.com [probiocdmo.com]
- 13. pharmaron.com [pharmaron.com]
- 14. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
head-to-head comparison of different synthetic routes for phenyl ketones
A Researcher's Guide to Phenyl Ketone Synthesis: A Head-to-Head Comparison of Key Synthetic Routes
Phenyl ketones are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their prevalence in biologically active molecules underscores the critical need for efficient and versatile synthetic methodologies. The choice of a synthetic pathway is a strategic decision that profoundly influences yield, purity, scalability, and overall cost-effectiveness. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to phenyl ketones, offering field-proven insights to aid researchers in making informed experimental choices.
Friedel-Crafts Acylation: The Classic Approach
The Friedel-Crafts acylation is a long-established and widely utilized method for the synthesis of aromatic ketones.[3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5]
Mechanism of Action: The reaction proceeds through the formation of a highly electrophilic acylium ion, which is generated by the interaction of the acylating agent with the Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone. A key characteristic of this reaction is that the product ketone can form a stable complex with the Lewis acid, necessitating the use of stoichiometric or even excess amounts of the catalyst.[6]
Experimental Protocol: Synthesis of Acetophenone
-
To a stirred solution of benzene in a suitable solvent (e.g., carbon disulfide), add anhydrous aluminum chloride in portions while maintaining a low temperature.
-
Slowly add acetyl chloride to the reaction mixture.
-
After the addition is complete, warm the mixture and reflux for a period to ensure complete reaction.
-
Cool the reaction mixture and carefully pour it onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the resulting acetophenone by distillation.
Advantages:
-
Well-established and reliable: This method has been in use for over a century and is well-documented.[3]
-
Readily available starting materials: Benzene and acyl chlorides are common and relatively inexpensive reagents.
-
High yields for certain substrates: For electron-rich aromatic compounds, Friedel-Crafts acylation can provide excellent yields, often in the range of 50-97%.[1][3]
Disadvantages:
-
Limited substrate scope: The reaction is generally limited to electron-rich arenes and can fail with deactivated aromatic rings.
-
Poor regioselectivity: With substituted benzenes, a mixture of ortho, meta, and para isomers can be formed.
-
Stoichiometric Lewis acid: The requirement for large amounts of Lewis acid generates significant chemical waste.[1]
-
Rearrangements are not an issue: Unlike Friedel-Crafts alkylation, the acylium ion is stable and does not undergo rearrangements.[7]
Suzuki-Miyaura Coupling: A Modern Powerhouse
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, including the synthesis of diaryl ketones.[8] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid) with an organic halide or triflate.[8] For phenyl ketone synthesis, the acyl Suzuki-Miyaura coupling, which utilizes an acyl chloride as the electrophile, is particularly relevant.[2][9]
Mechanism of Action: The catalytic cycle involves the oxidative addition of the acyl chloride to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the ketone and regenerate the Pd(0) catalyst.[8] This catalytic approach offers high chemoselectivity and functional group tolerance.[2]
Experimental Protocol: Mechanochemical Synthesis of a Phenyl Ketone [9]
-
In a ball milling bowl, combine the acyl chloride (0.2 mmol), phenylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), PCy₃HBF₄ (6 mol%), and K₃PO₄ (1.0 equiv).
-
Add one stainless steel grinding ball (5 mm diameter).
-
Place the bowl in a ball mill and operate at 30 Hz for 10 minutes.
-
After the reaction, extract the product with a suitable organic solvent and purify by chromatography.
Advantages:
-
High yields and chemoselectivity: This method often provides high yields (70-95%) and exhibits excellent selectivity for the desired C(acyl)-Cl bond cleavage.[1][2][9]
-
Broad functional group tolerance: The mild reaction conditions allow for the presence of a wide range of functional groups.[2]
-
Catalytic nature: Only a small amount of palladium catalyst is required, reducing waste compared to stoichiometric methods.[2]
-
Sustainable approach: Recent developments have enabled solvent-free, mechanochemical synthesis, enhancing the environmental friendliness of the process.[9][10]
Disadvantages:
-
Cost of palladium catalyst: The use of a precious metal catalyst can be a cost consideration, especially for large-scale synthesis.
-
Availability of boronic acids: While many boronic acids are commercially available, some may require multi-step synthesis.
Heck Reaction: A Versatile C-C Bond Formation Strategy
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, provides another avenue for the synthesis of phenyl ketones, particularly aryl vinyl ketones.[11][12][13] This reaction is highly valued for its ability to form new carbon-carbon bonds with excellent stereoselectivity.[13]
Mechanism of Action: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the substituted alkene product and a hydridopalladium complex, which then undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.[11]
Experimental Protocol: Synthesis of 4-Aryl-3-buten-2-one [14]
-
In a reaction vessel, combine methyl vinyl ketone, the aryl iodide, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if necessary), and a base (e.g., triethylamine) in a suitable solvent (e.g., acetonitrile or DMF).
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture, filter to remove the catalyst, and extract the product.
-
Purify the product by column chromatography.
Advantages:
-
Good yields for specific substrates: The Heck reaction can provide high yields (up to 92% in some cases) for the synthesis of aryl vinyl ketones.[14]
-
High stereoselectivity: The reaction typically results in the formation of the trans isomer with high selectivity.[13]
-
Functional group tolerance: The Heck reaction is compatible with a variety of functional groups.[11]
Disadvantages:
-
Limited to specific ketone structures: This method is primarily suited for the synthesis of α,β-unsaturated ketones.
-
Use of palladium catalyst: Similar to the Suzuki-Miyaura coupling, the cost of the palladium catalyst can be a factor.
Grignard Reaction with Nitriles: A Classic Nucleophilic Addition
The reaction of a Grignard reagent with a nitrile provides a classic and effective method for the synthesis of ketones.[15][16] This nucleophilic addition reaction forms a new carbon-carbon bond and, after hydrolysis, yields the desired ketone.[17][18]
Mechanism of Action: The highly nucleophilic Grignard reagent attacks the electrophilic carbon of the nitrile group, forming an intermediate imine anion.[15] Subsequent hydrolysis of this intermediate in a separate step yields the final ketone product.[17]
Experimental Protocol: Synthesis of Propiophenone [15]
-
Prepare the ethylmagnesium bromide Grignard reagent from ethyl bromide and magnesium turnings in anhydrous diethyl ether.
-
To a solution of benzonitrile in anhydrous ether, slowly add the prepared Grignard reagent at a low temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for a specified time.
-
Carefully add the reaction mixture to a mixture of ice and dilute acid (e.g., H₂SO₄ or HCl) to hydrolyze the intermediate.
-
Separate the organic layer, wash, dry, and remove the solvent.
-
Purify the propiophenone by distillation.
Advantages:
-
Effective C-C bond formation: This method is a reliable way to form a new carbon-carbon bond adjacent to a carbonyl group.[19]
-
Good for sterically hindered ketones: The Grignard reaction can be effective for the synthesis of sterically demanding ketones.[1]
-
Readily available starting materials: Nitriles and alkyl/aryl halides for Grignard reagent preparation are widely available.
Disadvantages:
-
Sensitivity to moisture and protic functional groups: Grignard reagents are highly reactive and require anhydrous conditions. They are incompatible with acidic protons.[1]
-
Potential for side reactions: Over-addition of the Grignard reagent can lead to the formation of tertiary alcohol byproducts.[1]
Oxidation of Secondary Alcohols: A Functional Group Transformation
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis.[20] A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective modern oxidants.[21][22]
Mechanism of Action: The mechanism of oxidation varies depending on the reagent used. For chromium-based oxidants like chromic acid (Jones reagent), the reaction involves the formation of a chromate ester, followed by an E2-like elimination of the α-proton to form the ketone and a reduced chromium species.[21]
Experimental Protocol: Jones Oxidation of a Secondary Alcohol
-
Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid.
-
Dissolve the secondary alcohol in acetone and cool the solution in an ice bath.
-
Slowly add the Jones reagent to the alcohol solution with vigorous stirring. A color change from orange to green indicates the progress of the reaction.
-
After the addition is complete, stir the mixture for a period to ensure complete oxidation.
-
Quench the excess oxidant with isopropyl alcohol.
-
Extract the ketone with an organic solvent, wash, dry, and purify.
Advantages:
-
High yields: The oxidation of secondary alcohols to ketones is often a high-yielding reaction.
-
Wide range of oxidizing agents: A large selection of oxidants is available, allowing for optimization based on substrate and desired selectivity.[20][21]
Disadvantages:
-
Use of toxic reagents: Traditional oxidizing agents like chromium(VI) compounds are toxic and environmentally hazardous.
-
Requires pre-existing alcohol functionality: This method is a functional group interconversion and requires the secondary alcohol precursor to be available.
-
Over-oxidation of primary alcohols: While secondary alcohols are oxidized to ketones, primary alcohols can be further oxidized to carboxylic acids under strong oxidizing conditions.[22]
Comparative Analysis of Synthetic Routes
| Synthesis Route | Typical Yields | Reaction Conditions | Advantages | Disadvantages |
| Friedel-Crafts Acylation | 50-97%[1] | Lewis acid (e.g., AlCl₃), often harsh conditions[1] | Well-established, readily available starting materials, high yields for certain substrates[1] | Limited to electron-rich arenes, poor regioselectivity, requires stoichiometric Lewis acid leading to waste[1] |
| Suzuki-Miyaura Coupling | 70-95%[1] | Palladium catalyst, base, often mild conditions[8][9] | High yields, broad functional group tolerance, catalytic, sustainable options available[2][10] | Cost of palladium catalyst, availability of specific boronic acids |
| Heck Reaction | Up to 92%[14] | Palladium catalyst, base, elevated temperatures[11] | Good for α,β-unsaturated ketones, high stereoselectivity[13][14] | Limited to specific ketone structures, cost of palladium catalyst |
| Grignard Reaction with Nitriles | 65-90%[1] | Anhydrous conditions, stoichiometric Grignard reagent[1] | Forms C-C bonds effectively, good for sterically hindered ketones[1] | Sensitive to moisture and protic functional groups, can lead to tertiary alcohol byproducts[1] |
| Oxidation of Secondary Alcohols | High | Varies with oxidant, can be harsh or mild[20][21] | High yields, wide variety of reagents available[20][21] | Use of toxic reagents, requires alcohol precursor, potential for over-oxidation of primary alcohols[22] |
Visualization of Key Synthetic Pathways
Friedel-Crafts Acylation Workflow
Caption: The catalytic cycle of the Suzuki-Miyaura coupling for phenyl ketone synthesis.
Conclusion
The synthesis of phenyl ketones can be approached through a variety of robust and effective methods. The classical Friedel-Crafts acylation remains a valuable tool, particularly for electron-rich systems, while modern palladium-catalyzed reactions like the Suzuki-Miyaura coupling and the Heck reaction offer unparalleled functional group tolerance and catalytic efficiency. The Grignard reaction provides a powerful method for constructing carbon-carbon bonds, and the oxidation of secondary alcohols is a reliable functional group transformation. The optimal choice of synthetic route will ultimately depend on a careful consideration of factors such as substrate availability, desired purity, scalability, and economic constraints. By understanding the nuances of each method, researchers can strategically design and execute the most efficient synthesis of their target phenyl ketone.
References
- A Head-to-Head Comparison of Synthesis Routes for Substituted Benzophenones - Benchchem. (n.d.).
-
Zhang, J., Zhang, P., Ma, Y., & Szostak, M. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(11), 2338–2343. Retrieved from [Link]
- Mechanochemical Synthesis of Ketones via Chemoselective Suzuki-Miyaura Cross-Coupling of Acyl Chlorides - Organic Chemistry Portal. (n.d.).
- Application Note: Synthesis of Diaryl Ketones using Suzuki-Miyaura Coupling - Benchchem. (n.d.).
- Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. (2022). Organic Letters.
- Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds - PMC - NIH. (n.d.).
- Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. (n.d.).
- Synthesis of 5-Phenyl 2-Functionalized Pyrroles by Amino Heck and Tandem Amino Heck Carbonylation Reactions | Australian Journal of Chemistry - CSIRO Publishing. (n.d.).
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Friedel-Crafts Acylation - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Heck arylation of methyl vinyl ketone with phenyl iodides - ResearchGate. (n.d.). Retrieved from [Link]
- Pentamethylphenyl (Ph*) ketones: Unique building blocks for organic synthesis. (n.d.).
-
Chapter 3 — Secrets. Chapter Three Preparation of Phenyl… | by Remy Kelley | Medium. (n.d.). Retrieved from [Link]
-
Examples of phenyl ketones as functional molecules or their intermediates - ResearchGate. (n.d.). Retrieved from [Link]
-
20.7: Chemistry of Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of α-hydroxycyclohexyl phenyl ketone - ResearchGate. (n.d.). Retrieved from [Link]
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Retrieved from [Link]
- Application Notes and Protocols for the Synthesis of 3-Phenyl-1-pentene via Heck Coupling Reaction - Benchchem. (n.d.).
-
Heck reaction - Wikipedia. (n.d.). Retrieved from [Link]
- Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - PubMed Central. (n.d.).
-
Friedel-Crafts Acylation with Amides - PMC - NIH. (n.d.). Retrieved from [Link]
- Friedel–Crafts reaction - L.S.College, Muzaffarpur. (n.d.).
-
tert-BUTYL PHENYL KETONE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC - PubMed Central. (n.d.).
- Synthesis and bioactivity investigation of benzophenone and its derivatives. (n.d.).
-
Friedel-Crafts Reactions - Chemistry LibreTexts. (n.d.). Retrieved from [Link]
-
How would you prepare the following ketones by reaction of a Grignard reagent and a nitrile? (a)... - Homework.Study.com. (n.d.). Retrieved from [Link]
- Process for the preparation of phenyl ketones - Google Patents. (n.d.).
-
Grignard Reaction of Nitriles EXPLAINED! - YouTube. (n.d.). Retrieved from [Link]
- Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B. (n.d.).
- Oxidation of Alcohols to Aldehydes and Ketones - download. (n.d.).
- Synthesis of Xanthones and Benzophenones as Inhibitors of Tumor Cell Growth. (n.d.).
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
17.7: Oxidation of Alcohols - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Alcohol oxidation - Wikipedia. (n.d.). Retrieved from [Link]
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis of carboxylic acids by oxidation of alcohols - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Scheme 1: Synthetic route of novel benzophenone derived 1,2,3-triazoles... - ResearchGate. (n.d.). Retrieved from [Link]
-
Oxidation of Alcohols (AQA A Level Chemistry): Revision Note - Save My Exams. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. One moment, please... [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanochemical Synthesis of Ketones via Chemoselective Suzuki-Miyaura Cross-Coupling of Acyl Chlorides [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. homework.study.com [homework.study.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. youtube.com [youtube.com]
- 19. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. savemyexams.com [savemyexams.com]
A Researcher's Guide to Benchmarking the Antioxidant Properties of Thiomorpholine Derivatives
Introduction: The Rising Interest in Thiomorpholine Scaffolds
In the relentless pursuit of novel therapeutic agents, the thiomorpholine scaffold has emerged as a structure of significant interest for researchers in drug discovery and medicinal chemistry.[1][2] These heterocyclic compounds are being increasingly investigated for a wide array of biological activities, including potent antioxidant effects.[3][4] Oxidation, a fundamental chemical process, can lead to the production of reactive oxygen species (ROS), which in excess, cause cellular damage through a process known as oxidative stress.[5] This stress is a key pathological factor in a multitude of human diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[6][7][8]
Antioxidants mitigate this damage by neutralizing free radicals, often by donating a hydrogen atom or an electron to terminate damaging chain reactions.[5] Numerous studies have highlighted that derivatives of thiomorpholine exhibit significant antioxidant capabilities, with some demonstrating higher potency than established standard antioxidants.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically benchmark the antioxidant properties of novel thiomorpholine derivatives. We will delve into the rationale for using a multi-assay approach, provide detailed experimental protocols, and offer a clear methodology for data interpretation and comparison.
The Scientific Rationale: Why a Multi-Assay Approach is Critical
No single assay can fully capture the complex antioxidant activity of a compound. The chemical nature of radicals, the reaction media (hydrophilic vs. lipophilic), and the mechanism of action (hydrogen atom transfer vs. electron transfer) can all influence the measured activity.[9] Therefore, a battery of assays operating on different principles is essential for a robust and comprehensive assessment. This guide focuses on three widely adopted in vitro chemical assays—DPPH, ABTS, and FRAP—and a cell-based assay to provide more biologically relevant insights.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of an antioxidant to scavenge the stable DPPH radical. It is particularly sensitive to hydrogen-donating compounds.[8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Utilizes the ABTS radical cation, which is soluble in both aqueous and organic solvents, allowing for the assessment of hydrophilic and lipophilic compounds.[10]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of a compound to reduce a ferric (Fe³⁺) complex to its ferrous (Fe²⁺) form, providing a direct measure of its electron-donating capacity.[6]
-
Cellular Antioxidant Activity (CAA) Assay: Moves the assessment from a test tube to a more biologically relevant environment, accounting for factors like cell uptake, metabolism, and localization of the test compound.[11]
By combining these methods, researchers can build a detailed profile of a thiomorpholine derivative's antioxidant potential.
Benchmarking Workflow: From Chemical Assays to Cellular Validation
A logical and structured workflow is paramount for efficiently benchmarking antioxidant compounds. The process begins with broad-spectrum chemical screening and progresses towards more complex, biologically relevant models.
Caption: Mechanism of the DPPH radical scavenging assay.
Methodology:
-
Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Dissolve ~7.9 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and kept in an amber bottle to protect it from light. The absorbance of the working solution at 517 nm should be approximately 1.0. [12] * Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the thiomorpholine derivative in methanol or another suitable solvent.
-
Positive Control (Ascorbic Acid): Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compounds and ascorbic acid in methanol (e.g., 1 to 250 µg/mL).
-
In a 96-well plate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of the DPPH working solution to all wells.
-
For the control (A_control), add 100 µL of methanol and 100 µL of DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes. [13]3. Measurement & Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 [12] * Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺). The pre-formed radical has a characteristic blue-green color, which is reduced in the presence of an antioxidant. [5] Methodology:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•⁺) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation. [10][14] * ABTS•⁺ Working Solution: Dilute the stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm. [14] * Test Compound & Trolox Standard: Prepare stock solutions and serial dilutions as described for the DPPH assay. Trolox is the standard for this assay. [2]2. Assay Procedure:
-
Add 20 µL of the test compound or Trolox standard dilutions to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•⁺ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement & Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as done for the DPPH assay.
-
Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is generated using Trolox, and the TEAC value of the sample is calculated from this curve. [15][16]
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay directly measures the electron-donating capacity of an antioxidant. It is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intensely blue-colored ferrous complex (Fe²⁺-TPTZ) at low pH. [1][7] Methodology:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use. [17] * Test Compound & Ferrous Sulfate Standard: Prepare serial dilutions of the test compound. For the standard curve, prepare a series of ferrous sulfate (FeSO₄) solutions (e.g., 0.1 to 1.0 mM).
-
-
Assay Procedure:
-
Add 20 µL of the test compound, standard, or blank (solvent) to the wells.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate at 37°C for 4 to 30 minutes (reaction time can be optimized). [1][7]3. Measurement & Calculation:
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is calculated based on the ferrous sulfate standard curve and expressed as mmol of Fe(II) equivalents per gram or mole of the compound.
-
Cellular Antioxidant Activity (CAA) Assay using DCFDA
This assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent the formation of ROS within cells. It uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). [11]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. citeqbiologics.com [citeqbiologics.com]
- 6. zen-bio.com [zen-bio.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 9. Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. m.youtube.com [m.youtube.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. plant-stress.weebly.com [plant-stress.weebly.com]
- 15. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 16. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]
- 17. assaygenie.com [assaygenie.com]
A Comparative Guide to the Metabolic Stability of Cyclohexyl Versus Phenyl Groups in Drug Candidates
In the intricate process of drug discovery and development, establishing a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile is as critical as achieving high target potency. Among the key ADME parameters, metabolic stability—a measure of a compound's susceptibility to biotransformation—plays a pivotal role in determining its pharmacokinetic properties, such as half-life and oral bioavailability. A common strategic decision facing medicinal chemists is the choice between incorporating a phenyl group or its saturated counterpart, the cyclohexyl group. This guide provides an in-depth comparison of their metabolic fates, supported by mechanistic insights and practical experimental protocols for their evaluation.
The Strategic Choice: Aromatic vs. Alicyclic
The phenyl ring is a ubiquitous scaffold in medicinal chemistry, valued for its rigid planar structure that can engage in favorable π-π stacking interactions with protein targets.[1][2] However, its electron-rich aromatic nature often makes it a prime target for oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] This can lead to rapid clearance or the formation of potentially reactive metabolites.[3][5]
As a bioisosteric replacement, the non-aromatic, three-dimensional cyclohexyl group offers a way to escape the "flatland" of aromatic compounds.[6] This substitution can increase the fraction of sp3-hybridized carbons (a property associated with higher clinical success rates), potentially improve solubility by reducing π-π stacking, and critically, alter the metabolic profile.[1][2][7] The choice between these two moieties is therefore a nuanced decision, aimed at optimizing both pharmacodynamics and pharmacokinetics.
Metabolic Pathways: A Tale of Two Rings
The metabolic divergence between phenyl and cyclohexyl groups is fundamentally rooted in their different chemical structures, which dictates how they are recognized and processed by metabolic enzymes, primarily the CYP superfamily.[8]
The Phenyl Group: Aromatic Hydroxylation
The primary metabolic route for phenyl groups is aromatic hydroxylation.[9][10] This process is catalyzed by CYP enzymes, which activate molecular oxygen to carry out the oxidation. The generally accepted mechanism involves the addition of the highly reactive iron-oxo species of the CYP enzyme (Compound I) to the aromatic ring.[11][12] This proceeds through a transition state with both radical and cationic character, often forming an intermediate arene oxide.[3][9][11][13] This reactive intermediate can then rearrange to form a stable phenolic metabolite, typically at the para-position, which is sterically most accessible.[9]
While hydroxylation is a detoxification pathway, the intermediate arene oxide can be a source of toxicity if it reacts with cellular nucleophiles like DNA or proteins instead of rearranging.[3]
The Cyclohexyl Group: Aliphatic Hydroxylation
In contrast, the saturated cyclohexyl ring undergoes aliphatic hydroxylation. The mechanism here is different and typically involves a hydrogen atom abstraction by the CYP's Compound I to form a carbon radical and an iron-hydroxyl species.[12][14][15] This is followed by a rapid "oxygen rebound" step, where the hydroxyl group is transferred to the carbon radical, yielding an alcohol (a cyclohexanol derivative).[12]
This reaction is generally faster than aromatic hydroxylation because the C-H bonds in an aliphatic ring are weaker and more susceptible to abstraction than those on an aromatic ring. The site of hydroxylation on the cyclohexyl ring is influenced by both steric accessibility and the intrinsic reactivity of the C-H bonds, with oxidation often occurring at the C-4 position.
Stability Showdown: A Head-to-Head Comparison
While generalizations must be made with caution, as the metabolic fate of a moiety is highly dependent on the overall molecular context, certain trends are consistently observed.
| Feature | Phenyl Group | Cyclohexyl Group |
| Ring Type | Aromatic, Planar | Alicyclic, 3D Conformation |
| Primary Metabolic Pathway | Aromatic Hydroxylation[9][10] | Aliphatic Hydroxylation[12][14] |
| Key Enzymes | Cytochrome P450s (e.g., CYP2D6, CYP3A4)[8] | Cytochrome P450s (e.g., CYP2C9, CYP3A4)[8] |
| Typical Site of Attack | para-position (sterically accessible)[9] | Unactivated C-H bonds (often C-4) |
| Reaction Mechanism | Electrophilic attack -> Arene oxide intermediate[3][11] | Hydrogen atom abstraction -> Carbon radical[12][15] |
| Relative Metabolic Rate | Generally Slower / More Stable | Generally Faster / Less Stable |
| Key Metabolites | Phenols | Alcohols (Cyclohexanols) |
| Potential Liabilities | Formation of reactive arene oxide intermediates[3] | Can be a metabolic "hotspot" leading to rapid clearance |
The replacement of a phenyl ring with a saturated bioisostere like bicyclohexane has been shown in some cases to maintain potency while significantly increasing metabolic stability and pharmacokinetic exposure.[1][7] However, this outcome is not universal, and in other instances, saturated rings can become metabolic hotspots themselves, leading to decreased stability.[16]
Experimental Validation: Protocols for the Bench Scientist
To empirically determine the metabolic stability of drug candidates, in vitro assays are indispensable tools in early drug discovery.[17] The two most common systems are liver microsomes and hepatocytes.[18][19]
Protocol 1: In Vitro Liver Microsomal Stability Assay
This assay is a workhorse for assessing Phase I (oxidative) metabolism, as microsomes are subcellular fractions rich in CYP enzymes.[19][20]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound by measuring its rate of disappearance in the presence of liver microsomes and the essential cofactor, NADPH.
Self-Validation System:
-
Negative Control: An incubation is run without the NADPH cofactor system to account for any non-enzymatic degradation.[21]
-
Positive Control: A compound with a known, well-characterized metabolic rate (e.g., Midazolam, Dextromethorphan) is run in parallel to confirm the metabolic competence of the microsomal batch.[22]
Step-by-Step Methodology:
-
Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a 100 mM phosphate buffer (pH 7.4).[21][22] Prepare stock solutions of the test compound and positive control (e.g., 10 mM in DMSO).
-
Reaction Mixture: In a 96-well plate, for each time point, combine the phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration typically 1 µM).[20][22] Allow the plate to pre-incubate at 37°C for 5-10 minutes.
-
Initiation: Start the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate-dehydrogenase) to all wells except the negative controls.[21] The regenerating system ensures a constant supply of NADPH for the duration of the assay.
-
Incubation & Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in the respective wells.[20]
-
Quenching: Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard for analytical quantification.[20][22] The acetonitrile precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the remaining concentration of the parent compound in each sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint = k / [microsomal protein concentration]).[23]
Protocol 2: Hepatocyte Stability Assay
For a more comprehensive assessment, suspension assays with cryopreserved hepatocytes are used. Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes, providing a more complete picture of a compound's metabolic fate.[18][23][24]
Key Differences from Microsomal Assay:
-
Test System: Uses intact, viable hepatocytes instead of subcellular fractions.[23]
-
Scope: Measures the combined effects of Phase I and Phase II metabolism.[19][24]
-
Considerations: Compound permeability into the cells can be a factor. Compounds that are substrates for Phase II enzymes may appear less stable in hepatocytes compared to microsomes.[24]
-
Procedure: The general workflow is similar (incubation, sampling, quenching, analysis), but the incubation medium is a cell culture medium, and the cell concentration (e.g., 0.5 x 10^6 viable cells/mL) is the key parameter for clearance calculations.[23]
Conclusion and Strategic Insights
The choice between a cyclohexyl and a phenyl group is a critical decision in drug design that directly impacts metabolic stability.
-
Phenyl groups are generally more metabolically stable due to the higher energy barrier for aromatic hydroxylation. However, they carry the risk of forming reactive arene oxide intermediates and can contribute to high lipophilicity.
-
Cyclohexyl groups , being subject to more facile aliphatic hydroxylation, often result in faster metabolic clearance. This can be a liability if a long half-life is desired, but it can also be an advantage for rapidly clearing a drug to avoid target-related toxicity. Furthermore, replacing a phenyl ring with a saturated cyclic group can improve physicochemical properties like solubility.[1]
Ultimately, the optimal choice is context-dependent. Early and iterative in vitro metabolic stability testing, using robust and well-controlled assays as described above, is essential. By comparing the stability of matched pairs—identical compounds differing only by the phenyl or cyclohexyl moiety—medicinal chemists can make data-driven decisions to fine-tune pharmacokinetic profiles and build safer, more effective drug candidates.
References
-
Bathelt, C. M., Ridder, L., Mulholland, A. J., & Harvey, J. N. (2003). Aromatic hydroxylation by cytochrome P450: model calculations of mechanism and substituent effects. Journal of the American Chemical Society, 125(49), 15004–15005. [Link]
-
Wang, Y., Wang, L., & Chen, H. (2022). Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6. ACS Catalysis. [Link]
-
Bathelt, C. M., Zurek, J., Mulholland, A. J., & Harvey, J. N. (2005). Mechanism and structure–reactivity relationships for aromatic hydroxylation by cytochrome P450. Organic & Biomolecular Chemistry, 3(15), 2848–2855. [Link]
-
BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. BioIVT. [Link]
-
Sligar, S. G., Kennedy, K. A., & Pearson, D. C. (1980). Chemical mechanisms for cytochrome P-450 hydroxylation: evidence for acylation of heme-bound dioxygen. Proceedings of the National Academy of Sciences, 77(3), 1240-1244. [Link]
-
Numazawa, M., & Mutsumi, A. (1991). Mechanism of cytochrome P450-catalyzed aromatic hydroxylation of estrogens. Journal of Biological Chemistry, 266(24), 15949-15955. [Link]
-
de Visser, S. P., & Shaik, S. (2003). Aromatic Hydroxylation by Cytochrome P450: Model Calculations of Mechanism and Substituent Effects. Journal of the American Chemical Society, 125(49), 15004-15005. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. [Link]
-
Li, A. P. (2024). An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling. Drug Metabolism and Disposition, 52(4), 215-224. [Link]
-
Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions. [Link]
-
ResearchGate. (n.d.). The product formation pathways involved in aliphatic hydroxylation (grey) and aromatic hydroxylation (black) by a P450 enzyme. [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. [Link]
-
LibreTexts Chemistry. (2024). 1.6: Drug Modifications to Improve Stability. [Link]
-
Burka, L. T., Plucinski, T. M., & Macdonald, T. L. (1983). Mechanisms of hydroxylation by cytochrome P-450: metabolism of monohalobenzenes by phenobarbital-induced microsomes. Proceedings of the National Academy of Sciences, 80(21), 6680-6684. [Link]
-
Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]
-
ResearchGate. (n.d.). Scheme 1 Mechanism of aliphatic hydroxylation catalyzed by cytochrome P450. [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
-
ResearchGate. (n.d.). Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt pathways. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
-
Coe, S. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]
-
ResearchGate. (n.d.). Different Geometric Requirements for Cytochrome P450-Catalyzed Aliphatic Versus Aromatic Hydroxylation Results in Chemoselective Oxidation. [Link]
-
SlidePlayer. (2023). Bioisosteres in Drug Design – “Escape from Flatland”. [Link]
-
ChemRxiv. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. [Link]
-
Moitessier, N., et al. (2015). Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites. Angewandte Chemie International Edition, 54(44), 13056-13060. [Link]
-
ACS Publications. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]
-
Kumar, S., & S, S. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477. [Link]
-
Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres. [Link]
-
Gallego, R. A., et al. (2016). Stacking with No Planarity? ACS Medicinal Chemistry Letters, 7(5), 535-539. [Link]
-
Guengerich, F. P. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Toxicology Research, 36(1), 1-23. [Link]
-
Royal Society of Chemistry. (2024). Phenyl- versus cyclohexyl-terminated substituents: Comparative study on aggregated structures and electron-transport properties. [Link]
-
ResearchGate. (n.d.). Discovery of 4-substituted-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one as a novel class of highly selective GlyT1 inhibitors with improved metabolic stability. [Link]
-
Rocha, A. G., et al. (2020). Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. ACS Chemical Neuroscience, 11(15), 2266-2276. [Link]
Sources
- 1. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 2. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sorensen.princeton.edu [sorensen.princeton.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Aromatic hydroxylation by cytochrome P450: model calculations of mechanism and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism and structure–reactivity relationships for aromatic hydroxylation by cytochrome P450 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemical mechanisms for cytochrome P-450 hydroxylation: evidence for acylation of heme-bound dioxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bioivt.com [bioivt.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. mercell.com [mercell.com]
- 23. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone
For professionals engaged in the intricate landscape of drug development and scientific research, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone, a compound whose structural complexity necessitates a thorough understanding of its potential hazards. By grounding our procedures in established safety standards and explaining the rationale behind each step, we aim to equip researchers with the knowledge to manage this chemical waste stream with confidence and precision.
Hazard Profile Analysis: A Structurally-Informed Approach
-
Cyclohexyl Phenyl Ketone Moiety : This component suggests that the compound is likely a solid with a relatively high boiling point.[1][2] Safety data for cyclohexyl phenyl ketone indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[3][4]
-
Thiomorpholine Moiety : Thiomorpholine is a sulfur- and nitrogen-containing heterocycle. It is classified as a combustible liquid and is corrosive, capable of causing severe skin burns and eye damage.[5][6] Upon combustion, it can release toxic fumes, including nitrogen oxides and sulfur oxides.[5]
Inferred Hazard Profile for this compound:
Based on this analysis, this compound should be handled as a hazardous substance with the following potential risks:
-
Toxicity : May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation/Corrosion : Potential to cause irritation or burns to the skin, eyes, and respiratory tract.
-
Environmental Hazard : While specific data is unavailable, related heterocyclic compounds can be harmful to the environment and should not be released into sewer systems or waterways.[7][8]
This conservative assessment necessitates that all handling and disposal procedures adhere to strict hazardous waste protocols.
Pre-Disposal Checklist and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following are in place:
-
Designated Hazardous Waste Accumulation Area : A secure, well-ventilated area away from general laboratory traffic and incompatible materials.[9][10]
-
Appropriate Waste Container : A chemically resistant container (e.g., high-density polyethylene or glass) with a secure, leak-proof lid.[9][11] The container must be in good condition, free from cracks or leaks.[9]
-
Hazardous Waste Label : A properly filled out hazardous waste label, ready to be affixed to the container.[9][12]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specifications | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | To protect against splashes and potential eye irritation or damage.[3][13] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, absorption, and potential irritation or burns.[3][14] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect clothing and skin from contamination.[13] |
| Respiratory Protection | A NIOSH/MSHA approved respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols.[13] | To prevent inhalation of the compound, which may cause respiratory irritation.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out systematically to ensure safety and regulatory compliance.[14] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9][15]
Experimental Protocol: Waste Segregation and Containerization
-
Waste Identification : This compound should be classified as a non-halogenated organic solid waste.
-
Segregation : Do not mix this waste with other waste streams, particularly acids, bases, or strong oxidizing agents, to prevent unforeseen chemical reactions.[10][12] Keep it separate from halogenated solvent waste.
-
Container Selection : Choose a designated waste container that is compatible with the chemical. Ensure the container is clean and dry before use.[9]
-
Transferring Waste : Carefully transfer the solid waste into the designated container, minimizing the generation of dust. If dealing with a solution, use a funnel to avoid spills on the exterior of the container.[16]
-
Labeling : Immediately affix a "Hazardous Waste" label to the container.[9] The label must include:
-
Container Management : Keep the waste container securely closed at all times, except when adding waste.[9] Do not fill the container beyond 90% of its capacity to allow for expansion.[16]
-
Storage : Store the sealed and labeled container in your laboratory's designated hazardous waste accumulation area. This area should provide secondary containment to mitigate spills.[9][18]
Arranging for Professional Disposal
Once the waste container is full or has been in storage for a period approaching your institution's limit (typically 90 days for large quantity generators), you must arrange for its removal by trained professionals.
-
Contact your Institution's Environmental Health and Safety (EHS) Department : This is the standard procedure in most research institutions.[14] They will schedule a pickup and ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[12][19]
-
Licensed Hazardous Waste Contractor : If your organization does not have an EHS department, you must use a licensed hazardous waste disposal service.[17] These contractors will provide a manifest that tracks the waste from your facility to its final disposal site, a key requirement of the EPA.[18][19]
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access.
-
Assess the Spill : Determine the extent of the spill and whether it is manageable with available resources. For large or unmanageable spills, contact your EHS department immediately.
-
Use Appropriate PPE : Before cleaning up, don the PPE outlined in Table 1.
-
Containment and Cleanup :
-
For solid spills, carefully sweep or vacuum the material and place it in a labeled hazardous waste container. Avoid creating dust.[14]
-
For solutions, absorb the spill with an inert material such as vermiculite, sand, or a chemical sorbent.[8] Place the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontamination : Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the rinsate as hazardous waste.
-
Empty Containers : Empty containers that held this compound must be triple-rinsed with a suitable solvent.[9][12] The rinsate must be collected and disposed of as hazardous waste.[9] After triple-rinsing, the container can often be disposed of as regular trash, but be sure to deface all labels first.[12]
Diagrams for Procedural Clarity
To visually summarize the critical workflows, the following diagrams have been generated using Graphviz.
Caption: Workflow for the disposal of this compound.
Sources
- 1. cyclohexyl phenyl ketone, 712-50-5 [thegoodscentscompany.com]
- 2. Phenyl cyclohexyl ketone (CAS 712-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. connmaciel.com [connmaciel.com]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. acs.org [acs.org]
- 16. ethz.ch [ethz.ch]
- 17. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 18. crystal-clean.com [crystal-clean.com]
- 19. epa.gov [epa.gov]
Personal protective equipment for handling Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone
Provisional Safety Guidance: Handling Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone
Disclaimer: This document provides provisional safety and handling guidelines for this compound based on available data for structurally related compounds. As of the date of this publication, a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available. The toxicological properties of this compound have not been fully investigated. Therefore, it must be handled with the utmost caution, assuming it is hazardous. This guidance is intended to supplement, not replace, a comprehensive, institution-specific risk assessment and the procurement of a manufacturer-provided SDS.
Hazard Assessment: An Evidence-Based Approach to an Unknown
The primary challenge in establishing safe handling protocols for this compound lies in the absence of direct toxicological data. Our approach, therefore, is to deconstruct the molecule into its core components and synthesize a conservative safety profile based on known hazards of similar structures.
-
The Phenyl Ketone Core: The foundational structure is a phenyl ketone. Data from related compounds like Cyclohexyl Phenyl Ketone indicate that this class of chemicals can cause skin, eye, and respiratory tract irritation.[1][2] Some are classified as harmful if swallowed or inhaled.[1]
-
The Thiomorpholine Moiety: Thiomorpholine and its derivatives are biologically active, with applications ranging from enzyme inhibition to antioxidant and hypolipidemic activity.[3][4] This bioactivity implies a potential for interaction with physiological systems, a critical consideration in assessing toxicity. While some complex derivatives have shown lower toxicity in specific contexts, the parent compound, thiomorpholine, is known to cause severe skin burns and eye damage.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is dictated by the highest potential hazard. The following table outlines the recommended PPE for handling this compound.
| Operation | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety goggles with side-shields.[1] A full-face shield is recommended if there is a splash hazard.[5] | Chemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness). Inspect gloves prior to use. | Laboratory coat. | If handling as a powder or aerosolizing, use a NIOSH/MSHA-approved respirator.[6] |
| Conducting reactions | Safety goggles with side-shields.[1] | Chemical-resistant gloves. | Laboratory coat. | Work in a well-ventilated area or a chemical fume hood. |
| Post-reaction workup and purification | Safety goggles with side-shields.[1] | Chemical-resistant gloves. | Laboratory coat. | Ensure adequate ventilation to prevent vapor inhalation. |
| Spill cleanup | Chemical safety goggles and face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or suit. | NIOSH/MSHA-approved respirator with appropriate cartridges.[6] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial to minimize exposure and ensure safety at every stage of handling.
Pre-Operational Checklist
-
SDS Procurement: Attempt to obtain a substance-specific SDS from the manufacturer or supplier.
-
Location of Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[1]
-
Ventilation: Ensure the chemical fume hood or other ventilated enclosure is functioning correctly.
-
Spill Kit: Have a spill kit readily available that is appropriate for solid and liquid chemical spills.
Step-by-Step Handling Protocol
-
Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above.
-
Weighing: If the compound is a solid, weigh it in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, cool the vessel as needed.
-
Reaction: Conduct all reactions within a chemical fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste generated from handling this compound must be treated as hazardous.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, labeled hazardous waste container.
-
Collect all liquid waste (e.g., reaction mixtures, solvent washes) in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[7] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Visualizing the Workflow
The following diagram illustrates the critical decision points and safety protocols in the handling of this compound.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
